molecular formula C18H34O2<br>C18H34O2<br>C8H17CH=CH(CH2)7COOH B1677204 Oleic Acid CAS No. 112-80-1

Oleic Acid

Cat. No.: B1677204
CAS No.: 112-80-1
M. Wt: 282.5 g/mol
InChI Key: ZQPPMHVWECSIRJ-KTKRTIGZSA-N
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Description

Oleic acid (cis-9-octadecenoic acid) is a monounsaturated omega-9 fatty acid with the chemical formula C₁₈H₃₄O₂ and a molecular weight of 282.46 g/mol . It is one of the most abundant fatty acids in nature, constituting 55-80% of olive oil and is a major component of many animal and vegetable fats . This colorless to yellowish liquid is insoluble in water but soluble in alcohol and various organic solvents . In pharmaceutical and biomedical research, this compound is valued as an effective excipient and emulsifying or solubilizing agent in aerosol products . It significantly enhances the percutaneous absorption of various active pharmaceutical ingredients, including corticosteroids, ketorolac, and progesterone, by disrupting the lipid structure of the stratum corneum . Contemporary studies (2020-2024) highlight its potent anti-inflammatory properties and specific anti-tumor effects, such as reducing autophagy in hepatocellular carcinoma cell lines . Further research indicates its role in mitigating hepatic lipotoxicity by inhibiting endoplasmic reticulum (ER) stress and pyroptosis, suggesting therapeutic potential for non-alcoholic fatty liver disease (NAFLD) . A groundbreaking 2022 discovery identified this compound as an endogenous ligand of the nuclear receptor TLX/NR2E1, triggering hippocampal neurogenesis and implicating it in brain health and cognitive function . This product is intended For Research Use Only (RUO) and is a key reagent for investigating lipid metabolism, cardiovascular health, neurodegenerative diseases, and for developing novel drug delivery systems. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-octadec-9-enoic acid
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InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-
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InChI Key

ZQPPMHVWECSIRJ-KTKRTIGZSA-N
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Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O
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Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O
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Molecular Formula

C18H34O2, Array
Record name OLEIC ACID
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Related CAS

28325-80-6, 7049-68-5, 29857-65-6
Record name 9-Octadecenoic acid (9Z)-, homopolymer
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DSSTOX Substance ID

DTXSID1025809
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Molecular Weight

282.5 g/mol
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Physical Description

Oleic acid is a colorless to pale yellow liquid with a mild odor. Floats on water. (USCG, 1999), Liquid; Liquid, Other Solid; NKRA; Other Solid, Liquid with odor of lard; Darkens with air exposure; Purified grades: White liquid; Commercial grades: Yellow to red liquid; [Hawley] Colorless or light yellow liquid; mp = 4 deg C; [MSDSonline], Liquid, COLOURLESS LIQUID. TURNS YELLOW-TO-BROWN ON EXPOSURE TO AIR., colourless to pale yellow, oily liquid with a characteristic lard-like odour
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Boiling Point

547 °F at 100 mmHg (NTP, 1992), 286 °C at 100 mm Hg, Boiling Point - Decomposes at 360 °C and 1 atm
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Flash Point

372 °F (NTP, 1992), 189 °C, 390-425 °F (open cup), 372 °F (189 °C) (closed cup), 189 °C c.c.
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Solubility

Insoluble (NTP, 1992), Practically insol in water; sol in chloroform; ether; fixed & volatile oils; alcohol; benzene, Miscible with ethanol, ether, acetone, benzene, chloroform, carbon tetrachloride, Miscible with methanol, Solubility in water: none, insoluble in water; miscible in alcohol, ether, fixed oils
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Density

0.89 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.895 at 25 °C/25 °C, Yellowish, oily liquid; density 0.87; bp 205-206 °C (some decomposition). Insoluble in water; miscible with alcohol, ether /Ethyl ester/, Relative density (water = 1): 0.89, 0.892-0.898
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Vapor Pressure

0.00000055 [mmHg], 5.46X10-7 mm Hg at 25 °C
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Color/Form

Colorless or nearly colorless liq (above 5-7 °C), YELLOWISH, OILY LIQUID, WATER-WHITE LIQUID

CAS No.

112-80-1, 68412-07-7, 2027-47-6
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Melting Point

61.3 °F (NTP, 1992), 16.3 °C, 13.4 °C
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Foundational & Exploratory

oleic acid biosynthesis pathway in mammals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Oleic Acid Biosynthesis in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (18:1 n-9) is the most abundant monounsaturated fatty acid (MUFA) in the mammalian system, playing a pivotal role in physiology and pathophysiology. It is a key constituent of membrane phospholipids, a primary component of stored energy in the form of triglycerides, and a signaling molecule. Unlike essential polyunsaturated fatty acids, this compound can be synthesized de novo in mammals. This process is governed by the enzyme Stearoyl-CoA Desaturase-1 (SCD1), which has emerged as a critical control point in systemic metabolism. Alterations in SCD1 activity and the resulting balance between saturated fatty acids (SFAs) and MUFAs are implicated in a host of metabolic diseases, including obesity, type 2 diabetes, hepatic steatosis, and cancer, making it an attractive target for therapeutic intervention. This guide provides a comprehensive overview of the this compound biosynthesis pathway, its intricate regulatory networks, its role in health and disease, and detailed methodologies for its investigation.

The Core Biosynthetic Pathway: From Saturated to Monounsaturated

The endogenous synthesis of this compound is not a multi-step pathway but rather a singular, rate-limiting enzymatic reaction catalyzed by Stearoyl-CoA Desaturase (SCD). In mammals, this enzyme is anchored in the membrane of the endoplasmic reticulum.[1]

The primary function of SCD1 is to introduce a single cis-double bond at the delta-9 position (between carbons 9 and 10) of saturated fatty acyl-CoAs.[1][2] The preferred substrates are stearoyl-CoA (18:0) and palmitoyl-CoA (16:0), which are converted to oleoyl-CoA (18:1 n-9) and palmitoleoyl-CoA (16:1 n-7), respectively.[1][3] Oleoyl-CoA is the direct precursor to this compound.

The desaturation reaction is a complex redox process that requires more than just the SCD1 enzyme. It involves an electron transport chain within the endoplasmic reticulum membrane. The key components are:

  • NAD(P)H: Provides the initial reducing equivalents.

  • Cytochrome b5 reductase: A flavoprotein that accepts electrons from NAD(P)H.

  • Cytochrome b5: A heme-containing protein that shuttles electrons from the reductase to SCD1.[4][5]

  • Molecular Oxygen (O₂): Acts as the terminal electron acceptor, which is reduced to water (H₂O).[4][5]

The SCD1 enzyme itself is a non-heme iron-containing protein that utilizes these electrons to catalyze the dehydrogenation of the fatty acyl-CoA substrate.[5][6]

SCD1_Reaction_Pathway cluster_ER Endoplasmic Reticulum Membrane cluster_ETC Electron Transport Chain Stearoyl_CoA Stearoyl-CoA (18:0) SCD1 SCD1 (Fe²⁺) Stearoyl_CoA->SCD1 Oleoyl_CoA Oleoyl-CoA (18:1) SCD1->Oleoyl_CoA Δ9-desaturation H2O 2 H₂O SCD1->H2O NADPH NAD(P)H CytB5_Red Cytochrome b5 Reductase NADPH->CytB5_Red 2e⁻ NADP NAD(P)⁺ CytB5_ox Cytochrome b5 (Fe³⁺) CytB5_Red->CytB5_ox CytB5_red Cytochrome b5 (Fe²⁺) CytB5_ox->CytB5_red 2e⁻ CytB5_red->SCD1 2e⁻ O2 O₂ O2->SCD1 SCD1_Regulation cluster_signals Nutritional & Hormonal Signals cluster_tfs Key Transcription Factors Carbs Carbohydrates (Glucose) SREBP1c SREBP-1c Carbs->SREBP1c ChREBP ChREBP Carbs->ChREBP Insulin Insulin Insulin->SREBP1c SFAs Saturated Fats SFAs->SREBP1c LXR LXR SFAs->LXR PUFAs Polyunsaturated Fats (PUFAs) PUFAs->SREBP1c Leptin Leptin SCD1_Gene SCD1 Gene Expression Leptin->SCD1_Gene SREBP1c->SCD1_Gene ChREBP->SCD1_Gene LXR->SREBP1c LXR->SCD1_Gene

Caption: Key regulatory inputs controlling SCD1 gene expression.

Physiological and Pathological Significance

The ratio of SFAs to MUFAs, controlled by SCD1, is critical for cellular function and systemic health. [1][3]An imbalance has been implicated in numerous diseases.

  • Metabolic Syndrome, Obesity, and Diabetes: Increased SCD1 expression is strongly associated with obesity and insulin resistance. [4][7]The resulting MUFAs are preferentially channeled into triglyceride synthesis, promoting adiposity and hepatic steatosis (fatty liver). Conversely, SCD1-deficient mouse models are protected from diet-induced obesity and show enhanced insulin sensitivity. [4][5]* Cancer: Many types of cancer cells exhibit elevated SCD1 expression. This is thought to be a survival mechanism, as the production of MUFAs helps mitigate the lipotoxicity of high levels of SFAs generated by rampant de novo fatty acid synthesis in cancer cells. [4][8]Therefore, inhibiting SCD1 can deprive cancer cells of this protective shield, making it a promising anti-cancer strategy. [8][9]* Inflammation and Cellular Health: this compound can have anti-inflammatory effects by promoting M2 macrophage polarization and reducing the levels of pro-inflammatory cytokines. [10][11]However, the accumulation of SCD1's substrates (SFAs) that occurs with SCD1 inhibition can be pro-inflammatory and may promote conditions like atherosclerosis and pancreatic beta-cell dysfunction. [12] Data Summary: Phenotypes of SCD1 Animal Models

    Feature SCD1 Knockout (SCD1-/-) Mice Wild-Type Mice Reference
    Body Weight Reduced, resistant to diet-induced obesity Normal, susceptible to obesity [4]
    Hepatic Steatosis Protected against Develops on high-carb diet [4][7]
    Insulin Sensitivity Increased Normal [4][5]
    Energy Expenditure Increased Normal [4]

    | SFA/MUFA Ratio | Increased | Normal | [1]|

SCD1 as a Therapeutic Target in Drug Development

Given its central role in metabolic diseases and cancer, SCD1 has become an attractive target for drug discovery. [12][7]The development of small-molecule SCD1 inhibitors aims to replicate the beneficial metabolic phenotypes observed in genetic knockout models.

Challenges and Considerations:

  • Tissue Specificity: Systemic inhibition of SCD1 can lead to adverse effects in tissues like the skin (e.g., dry eye, skin abnormalities) and may promote inflammation due to SFA accumulation. [12]This has driven the development of liver-specific inhibitors to target hepatic steatosis and improve systemic insulin sensitivity with fewer side effects. [8][13]* Balancing Efficacy and Safety: The therapeutic window for SCD1 inhibitors must be carefully considered to achieve metabolic benefits without triggering pro-inflammatory responses from SFA buildup. [12] Clinical trials with SCD1 inhibitors, such as Aramchol for non-alcoholic steatohepatitis (NASH), have shown promise in reducing liver fat and fibrosis, validating this therapeutic approach. [8]

Methodologies for Studying this compound Biosynthesis

Investigating the this compound pathway requires robust and validated experimental protocols. The two most fundamental analyses are the direct measurement of SCD1 enzyme activity and the quantification of its downstream metabolic products.

Experimental Protocol: Measurement of SCD1 Activity in Liver Microsomes

This protocol describes a method to directly quantify the conversion of stearoyl-CoA to oleoyl-CoA. The principle relies on using a radiolabeled substrate and separating it from the radiolabeled product.

Causality: Microsomes are isolated because SCD1 is an endoplasmic reticulum-resident enzyme. The use of a radiolabeled substrate provides high sensitivity for detecting the enzymatic product.

Methodology:

  • Microsomal Fraction Preparation:

    • Homogenize fresh or frozen liver tissue (~1g) in 4 volumes of ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.

    • Discard the supernatant. The resulting pellet is the microsomal fraction. Resuspend it in a known volume of storage buffer (e.g., 50 mM Tris-HCl, 20% glycerol) and determine protein concentration via a Bradford or BCA assay. Store at -80°C.

  • Desaturase Reaction:

    • Prepare a reaction mixture in a microcentrifuge tube containing:

      • 100 mM Tris-HCl buffer (pH 7.2)

      • 2 mM ATP

      • 1 mM NADH

      • 0.5 mM Coenzyme A

      • 50-100 µg of microsomal protein

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the substrate: 5 µL of [1-¹⁴C]stearoyl-CoA (final concentration ~10-20 µM).

    • Incubate at 37°C for 15-30 minutes.

    • Negative Control: Prepare a parallel reaction tube that is boiled for 5 minutes before adding the substrate to inactivate the enzyme. This is critical to account for non-enzymatic substrate conversion.

  • Reaction Termination and Saponification:

    • Stop the reaction by adding 100 µL of 10 M KOH.

    • Saponify the lipids by heating at 70°C for 60 minutes. This hydrolyzes the acyl-CoAs to free fatty acids.

  • Fatty Acid Extraction and Analysis:

    • Cool the tubes and acidify the mixture by adding 150 µL of 6 M HCl to protonate the free fatty acids.

    • Extract the fatty acids by adding 500 µL of hexane, vortexing vigorously, and centrifuging to separate the phases.

    • Transfer the upper hexane layer containing the fatty acids to a new tube.

    • Separate the [¹⁴C]stearic acid from the [¹⁴C]this compound product using either Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.

    • Quantify the radioactivity in the stearic acid and this compound spots/peaks. SCD1 activity is expressed as pmol of oleate formed per minute per mg of microsomal protein.

Experimental Protocol: Cellular Fatty Acid Profile Analysis by GC-FAME

This protocol quantifies the relative abundance of all fatty acids in a sample, allowing for the calculation of the "desaturation index" (e.g., 18:1/18:0 ratio), a reliable readout of in vivo SCD1 activity. [14] Causality: Fatty acids are first extracted from the complex biological matrix. They are then converted to volatile Fatty Acid Methyl Esters (FAMEs) because free fatty acids are not suitable for gas chromatography. An internal standard is added early to control for sample loss during the multi-step preparation.

GC_FAME_Workflow A 1. Sample Homogenization (Cells or Tissue) B 2. Add Internal Standard (e.g., C17:0) A->B C 3. Lipid Extraction (e.g., Folch Method with Chloroform:Methanol) B->C D 4. Saponification & Methylation (Hydrolyze lipids and create FAMEs using BF₃-Methanol) C->D E 5. FAME Extraction (Using Hexane) D->E F 6. GC-FID Analysis (Separation on capillary column) E->F G 7. Data Analysis (Peak identification vs standards, integration, and quantification) F->G

Caption: Standard workflow for Fatty Acid Profiling by GC-FAME.

Methodology:

  • Lipid Extraction (Folch Method):

    • Homogenize a known amount of tissue or cell pellet in a glass tube.

    • Add an internal standard (e.g., heptadecanoic acid, C17:0), which is not naturally abundant in mammals. This is a critical self-validating step to correct for extraction efficiency.

    • Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture. Vortex thoroughly.

    • Incubate at room temperature for 20 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation. Vortex and centrifuge at low speed.

    • Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette.

  • Transesterification to FAMEs:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add 2 mL of 14% boron trifluoride (BF₃) in methanol.

    • Blanket the tube with nitrogen, seal tightly, and heat at 100°C for 60 minutes. [15]

  • FAME Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of water and 2 mL of hexane to extract the FAMEs.

    • Vortex vigorously and centrifuge to separate phases.

    • Transfer the upper hexane layer containing the FAMEs to a GC vial.

  • Gas Chromatography Analysis:

    • Inject 1 µL of the FAME sample into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

    • Use a polar capillary column (e.g., Omegawax or similar) suitable for separating FAMEs. [15] * Run a temperature program that allows for the separation of fatty acids from C14 to C22.

    • Identify peaks by comparing their retention times to those of a known FAME standard mixture.

    • Quantify the area under each peak. The amount of each fatty acid is calculated relative to the area of the internal standard peak. Results are typically expressed as a weight percentage of total fatty acids.

References

  • Mauvoisin, D., & Mounier, C. (2011). Hormonal and nutritional regulation of SCD1 gene expression. PubMed. [Link]

  • Ntambi, J. M., & Miyazaki, M. (2011). INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM. PMC. [Link]

  • Gamberi, T., et al. (2019). Role of this compound in the Gut-Liver Axis: From Diet to the Regulation of Its Synthesis via Stearoyl-CoA Desaturase 1 (SCD1). MDPI. [Link]

  • Ntambi, J. M. (1995). The regulation of stearoyl-CoA desaturase (SCD). PubMed. [Link]

  • Burhans, M. S., et al. (2011). Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery. PMC. [Link]

  • Guillou, H., et al. (2010). Fatty Acid Desaturation and Elongation in Mammals. ResearchGate. [Link]

  • Legrand, P., & Hermier, D. (2000). Hormonal regulation of stearoyl coenzyme-A desaturase 1 activity and gene expression in primary cultures of chicken hepatocytes. PubMed. [Link]

  • Sales-Campos, H., et al. (2013). An Overview of the Modulatory Effects of this compound in Health and Disease. ResearchGate. [Link]

  • Jeffcoat, R. (1979). The Physiological Role and Control of Mammalian Fatty Acyl-Coenzyme A Desaturases. Portland Press. [Link]

  • Ntambi, J. M., & Miyazaki, M. (2011). Insights into Stearoyl-CoA Desaturase-1 Regulation of Systemic Metabolism. PubMed. [Link]

  • Sampath, H., & Ntambi, J. M. (2005). Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism. PMC. [Link]

  • PubChem. Oleate biosynthesis Pathway. PubChem. [Link]

  • Uto, Y. (2016). Recent progress in the discovery and development of stearoyl CoA desaturase inhibitors. PubMed. [Link]

  • Kirad, S., et al. (2024). An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. RSC Publishing. [Link]

  • Patsnap Synapse. (2024). What are SCD1 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • ResearchGate. (2014). Discovery of liver-targeted inhibitors of stearoyl-CoA desaturase (SCD1). ResearchGate. [Link]

  • ResearchGate. (2011). Regulation of SCD1 expression by hormonal factors. ResearchGate. [Link]

  • Wikipedia. This compound. Wikipedia. [Link]

  • Luo, Y., et al. (2024). Transcriptional and metabolic analysis of this compound synthesis in seedless and tenera oil palm species. PMC. [Link]

  • Luo, Y., et al. (2024). Transcriptional and metabolic analysis of this compound synthesis in seedless and tenera oil palm species. Frontiers. [Link]

  • Kim, H. J., & Lee, H. S. (2022). Fatty Acid Desaturases, Polyunsaturated Fatty Acid Regulation, and Biotechnological Advances. MDPI. [Link]

  • Wikipedia. Stearoyl-CoA 9-desaturase. Wikipedia. [Link]

  • Gamberi, T., et al. (2019). Role of this compound in the Gut-Liver Axis: From Diet to the Regulation of Its Synthesis via Stearoyl-CoA Desaturase 1 (SCD1). PMC. [Link]

  • Nakamura, M. T., & Nara, T. Y. (2003). Essential fatty acid synthesis and its regulation in mammals. PubMed. [Link]

  • Ntambi, J. M., & Miyazaki, M. (2004). Regulation of stearoyl-CoA desaturases and role in metabolism. ResearchGate. [Link]

  • Sajib, M., et al. (2017). Review on Fatty Acid Desaturases and their Roles in Temperature Acclimatisation. Science Alert. [Link]

  • Berry, E. M. (1997). The Biological Properties of this compound. ResearchGate. [Link]

  • He, M., et al. (2020). Plant Unsaturated Fatty Acids: Biosynthesis and Regulation. Frontiers. [Link]

  • Biology For Everyone. (2024). What Is this compound Used For?. YouTube. [Link]

  • Carrillo, C., et al. (2012). Role of this compound in immune system; mechanism of action; a review. PubMed. [Link]

  • Gamberi, T., et al. (2019). Role of this compound in the Gut-Liver Axis: From Diet to the Regulation of Its Synthesis via Stearoyl-CoA Desaturase 1 (SCD1). ResearchGate. [Link]

  • Weselake, R. J. (2019). Role of Transcription Factors in Storage Lipid Accumulation in Plants. AOCS Lipid Library. [Link]

  • Igarashi, M., et al. (2021). Feeding regulation by oleoylethanolamide synthesized from dietary this compound. PubMed. [Link]

  • Igarashi, M., et al. (2018). Dietary this compound contributes to the regulation of food intake through the synthesis of intestinal oleoylethanolamide. NIH. [Link]

  • Nacalai Tesque, Inc. Fatty Acid Analysis by HPLC. Nacalai Tesque. [Link]

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  • Kang, J. X., & Wang, J. (2005). A simplified method for analysis of polyunsaturated fatty acids. PMC. [Link]

  • Astudillo-García, D., et al. (2020). Fatty acid profiling in animal feeds and related food matrixes using a fast GC/MS method and in situ derivatization. ResearchGate. [Link]

  • Eurofins USA. (2024). The Essential Guide to Fatty Acid Analysis. Eurofins USA. [Link]

  • ACS Publications. (2023). Fatty Acid Epoxidation on Enzymes: Experimental Study and Modeling of Batch and Semibatch Operation. ACS Publications. [Link]

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Sources

Oleic Acid (C18:1, n-9): A Comprehensive Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oleic acid, a monounsaturated omega-9 fatty acid, is the most abundant fatty acid in nature, playing a critical role in biochemistry, human health, and various industrial applications.[1] Its prevalence in dietary sources is linked to significant health benefits, including improved cardiovascular profiles and anti-inflammatory effects.[2][3] For researchers and drug development professionals, a profound understanding of its distribution, biosynthesis, and analytical methodologies is paramount for leveraging its therapeutic potential and ensuring quality control in formulations. This guide provides a detailed exploration of this compound's natural origins, its distribution within biological systems, the metabolic pathways governing its synthesis, and the rigorous analytical protocols required for its accurate quantification and purification.

Section 1: Natural Abundance and Distribution of this compound

This compound is ubiquitous in nature, predominantly found as a component of triglycerides in oils and fats, as well as in the phospholipids that constitute cellular membranes.[1] Its physical properties, conferred by its single cis double bond, are crucial for maintaining the fluidity of biological membranes.[4]

Plant-Based Sources

Vegetable oils are the most significant dietary and commercial source of this compound.[5] The concentration of this compound can vary widely depending on the plant species and even the specific cultivar. Notably, advancements in agricultural biotechnology have led to the development of "high-oleic" varieties of common oilseed crops, which are specifically bred to contain elevated levels of this compound for enhanced oxidative stability and nutritional value.[1][6]

Table 1: this compound Content in Various Plant-Based Oils

Oil SourceTypical this compound Content (%)High-Oleic Variant Content (%)References
Olive Oil55 - 83%N/A[1][7]
Sunflower Oil20 - 40%~80% or higher[1][8]
Canola (Rapeseed) Oil~61%~70% or higher[1]
Peanut Oil36 - 67%~80%[1][3]
Pecan Oil59 - 75%N/A[1]
Macadamia Oil~60%N/A[1]
Avocado Oil50 - 74%N/A[9]
Sesame Oil~40%N/A[1]
Animal-Based Sources

In the animal kingdom, this compound is a primary component of adipose tissue and is found in significant quantities in various animal fats. It is the most abundant fatty acid in human adipose tissue, underscoring its role as a key energy reserve.[1]

Table 2: this compound Content in Common Animal Fats

Fat SourceTypical this compound Content (%)References
Lard (Pork Fat)44 - 47%[1]
Chicken Fat37 - 56%[1]
Turkey Fat37 - 56%[1]
Tallow (Beef Fat)40 - 50%[5][10]
Human Adipose Tissue~45-50%[1]
Microbial Sources

The production of this compound is not limited to plants and animals. Various microorganisms, including bacteria, yeasts, and microalgae, are capable of synthesizing this fatty acid.[11][12] Microbial fermentation presents a promising avenue for sustainable and highly controlled this compound production, independent of agricultural constraints. Strains of Prototheca moriformis, for example, have been optimized to produce oils with a high this compound content.[12] Furthermore, certain marine bacteria have been shown to produce this compound as a defense mechanism against pathogenic microbes.[13]

Distribution in Human Tissues and Biofluids

Within the human body, this compound is esterified into various lipid classes and distributed systemically. It is a major component of the phospholipids in cell membranes, contributing to their fluidity and the function of membrane-bound proteins. It is also a significant constituent of cholesteryl esters and triglycerides within lipoproteins (VLDL, LDL, HDL), which are responsible for lipid transport in the bloodstream. Studies have revealed site-specific differences in the fatty acid composition of human adipose tissue, with this compound concentrations varying between depots such as calf, perirenal, and breast tissue.[14]

Section 2: Biosynthesis and Metabolism

While this compound can be obtained from the diet, it is not an essential fatty acid, as human and animal cells can synthesize it de novo.[6] This endogenous production is tightly regulated and central to lipid homeostasis.

The Stearoyl-CoA Desaturase (SCD) Pathway

The biosynthesis of this compound involves a critical enzymatic step: the introduction of a cis double bond at the delta-9 position of stearic acid (C18:0). This reaction is catalyzed by the enzyme Stearoyl-CoA Desaturase-1 (SCD1) , an iron-containing enzyme located in the endoplasmic reticulum.[7][15]

The reaction requires stearoyl-CoA as the substrate, molecular oxygen (O₂), and electrons, which are supplied by NADH via a short electron transport chain involving cytochrome b5 reductase and cytochrome b5.[15] The resulting product is oleoyl-CoA, which can then be incorporated into complex lipids like triglycerides and phospholipids.[7] The ratio of stearic acid to this compound is a critical determinant of membrane fluidity and is implicated in numerous metabolic diseases.[7]

Oleic_Acid_Biosynthesis cluster_pathway This compound Biosynthesis in the Endoplasmic Reticulum StearoylCoA Stearoyl-CoA (18:0) SCD1 Stearoyl-CoA Desaturase-1 (SCD1) StearoylCoA->SCD1 OleoylCoA Oleoyl-CoA (18:1n-9) SCD1->OleoylCoA Δ9-desaturation H2O 2 H₂O SCD1->H2O NADH NADH + H+ CytB5_red Cytochrome b5 Reductase NADH->CytB5_red NAD NAD+ O2 O₂ O2->SCD1 CytB5_red->NAD CytB5 Cytochrome b5 CytB5_red->CytB5 e- CytB5->SCD1 e-

Caption: Biosynthetic pathway of this compound from stearic acid.

Section 3: Methodologies for Analysis and Quantification

Accurate analysis of this compound requires robust methodologies to extract it from complex biological matrices, separate it from other similar fatty acids, and quantify it precisely. The choice of method is dictated by the research question, required sensitivity, and available instrumentation.

Sample Preparation and Lipid Extraction

Causality: Before any chromatographic analysis, this compound must be liberated from its esterified forms (triglycerides, phospholipids) and extracted from the sample matrix. Saponification (alkaline hydrolysis) is a robust method for cleaving these ester bonds, yielding free fatty acids and glycerol.[16] This is essential for quantifying the total this compound content.

Experimental Protocol 1: Saponification for Total Fatty Acid Analysis

  • Weigh approximately 100 mg of the oil or lipid extract into a screw-cap tube with a PTFE liner.

  • Add 2 mL of 0.5 M methanolic NaOH.

  • Blanket the tube with nitrogen, seal tightly, and heat at 100°C for 10 minutes. This process hydrolyzes the triglycerides into glycerol and sodium salts of the fatty acids (soaps).

  • Cool the tube to room temperature.

  • Proceed directly to derivatization (Section 3.2.1) for GC analysis.

Chromatographic Separation and Quantification

Gas Chromatography (GC) is the gold standard for fatty acid analysis due to its high resolution and sensitivity.

Causality: Free fatty acids have high boiling points and a tendency to adsorb onto the GC column, leading to poor peak shape and inaccurate quantification. To overcome this, they are converted into their more volatile and less polar Fatty Acid Methyl Ester (FAME) derivatives.[1] This is the most critical step for successful GC analysis.

Experimental Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • To the saponified sample from Protocol 1, add 2 mL of Boron Trifluoride (BF₃) in 14% methanol.

  • Blanket with nitrogen, seal, and heat at 100°C for 5 minutes. The BF₃ catalyzes the methylation of the free fatty acids.

  • Cool to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute. The FAMEs will partition into the upper hexane layer, while the polar components remain in the aqueous layer.

  • Centrifuge at 2000 x g for 5 minutes to achieve phase separation.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) is standard. For separation, a polar capillary column (e.g., a nitroterephthalic acid modified polyethylene glycol or biscyanopropyl polysiloxane phase) is required to effectively resolve fatty acid isomers based on chain length and degree of unsaturation.[17][18]

Comprehensive Analytical Workflow

The entire process from sample acquisition to data interpretation follows a logical sequence, ensuring accuracy and reproducibility. Each step is designed to minimize sample loss and analytical error.

Analytical_Workflow Sample Biological Sample (Oil, Tissue, Cells) Hydrolysis Step 1: Saponification (Alkaline Hydrolysis) Sample->Hydrolysis Liberate Fatty Acids Derivatization Step 2: Methylation (Derivatization to FAMEs) Hydrolysis->Derivatization Increase Volatility Extraction Step 3: Liquid-Liquid Extraction Derivatization->Extraction Isolate FAMEs GC_Analysis Step 4: GC-FID Analysis (Separation & Detection) Extraction->GC_Analysis Inject Sample Data_Processing Step 5: Data Processing (Peak Integration & Quantification) GC_Analysis->Data_Processing Generate Chromatogram

Caption: Standard workflow for the quantification of this compound.

Section 4: Isolation and Purification from Natural Sources

For applications requiring high-purity this compound, such as in pharmaceutical excipients or as a chemical standard, isolation from crude oil mixtures is necessary.

Causality: Commercial this compound is often contaminated with saturated fatty acids (palmitic, stearic) and other unsaturated fatty acids (linoleic). Purification methods exploit differences in the physical properties of these molecules. Urea complexation is a highly effective technique based on molecular geometry. Linear, saturated fatty acids fit snugly into the helical channels of urea crystals, precipitating out of solution. The kinked structure of cis-unsaturated fatty acids like this compound prevents this inclusion, allowing them to be separated in the liquid phase.[19][20]

Experimental Protocol 3: Purification of this compound via Urea Complex Formation

  • Prepare a stock of mixed free fatty acids by saponifying a high-oleic oil source (e.g., olive oil) as described in Protocol 1, followed by acidification to pH 2-3 with HCl to protonate the fatty acids. Extract the free fatty acids with hexane and evaporate the solvent.

  • Dissolve 100 g of the mixed fatty acids in 1 L of methanol in a large flask. Warm gently in a water bath to ensure complete dissolution.

  • In a separate flask, dissolve 200 g of urea in 1 L of methanol, heating as necessary to fully dissolve.

  • Combine the two methanol solutions and stir. Allow the mixture to cool slowly to room temperature, then transfer to 4°C overnight. Saturated fatty acids will form crystalline adducts with urea and precipitate.

  • Filter the cold solution under vacuum. The precipitate (urea-saturated fatty acid complex) is discarded.

  • The filtrate, now enriched in this compound, is collected. To recover the this compound, add an equal volume of water and acidify with HCl. The this compound will separate as an oily layer.

  • Extract the this compound with hexane, wash the hexane layer with water to remove residual urea and methanol, dry over anhydrous sodium sulfate, and evaporate the solvent to yield purified this compound. Purity can be confirmed by GC-FID.

Conclusion

This compound is a fatty acid of immense biological and commercial importance. Its widespread distribution in natural sources, from traditional plant oils to emerging microbial systems, provides diverse avenues for its procurement. For the scientific community, a mastery of the analytical workflows for extraction, derivatization, and chromatographic separation is essential for accurate research, whether investigating its role in metabolic disease or developing it as a pharmaceutical component. The methodologies detailed herein, grounded in established chemical principles, provide a self-validating framework for the rigorous study and application of this vital biomolecule.

References

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The Pivotal Role of Oleic Acid in Modulating Cell Membrane Fluidity: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cell membrane fluidity is a critical determinant of cellular function, influencing everything from signal transduction to nutrient transport and pathogen entry. The composition of the lipid bilayer, particularly the nature of the fatty acid acyl chains, is a primary regulator of this dynamic property. Among the myriad of fatty acids, oleic acid (OA), a monounsaturated omega-9 fatty acid, plays a singularly important role in modulating membrane fluidity. This in-depth technical guide provides a comprehensive exploration of the multifaceted role of this compound in cell membrane dynamics. We will delve into the physicochemical basis of its action, its impact on lipid packing and phase behavior, and its profound implications for membrane protein function. Furthermore, this guide will furnish detailed, field-proven methodologies for the precise measurement of membrane fluidity, empowering researchers and drug development professionals to harness the therapeutic potential of modulating this fundamental cellular parameter.

Introduction: The Dynamic Nature of the Cell Membrane

The fluid mosaic model, proposed by Singer and Nicolson, established the foundational concept of the cell membrane as a two-dimensional fluid. This fluidity is not merely a passive characteristic but a tightly regulated parameter essential for a vast array of cellular processes.[1] Membrane fluidity dictates the lateral diffusion of lipids and proteins, influences the conformational state of transmembrane proteins, and is integral to membrane fusion and fission events.[2]

The viscosity of the lipid bilayer is principally determined by its lipid composition.[3] Key factors include the length of the fatty acid acyl chains, their degree of saturation, and the presence of sterols like cholesterol. Saturated fatty acids, with their straight, flexible hydrocarbon chains, can pack tightly, leading to a more ordered, gel-like state with reduced fluidity. In contrast, unsaturated fatty acids introduce "kinks" into the acyl chains, disrupting this tight packing and increasing membrane fluidity.[3]

This compound, with its single cis double bond, is a ubiquitous and potent modulator of membrane fluidity. Its unique bent structure is central to its biological function, and understanding its precise role is paramount for fields ranging from fundamental cell biology to advanced drug delivery design.

The Physicochemical Influence of this compound on the Lipid Bilayer

The profound impact of this compound on membrane fluidity stems directly from its molecular structure. As an 18-carbon monounsaturated fatty acid with a cis double bond at the ninth carbon position, its geometry is fundamentally different from its saturated counterpart, stearic acid, and its trans isomer, elaidic acid.

The "Kink" that Defines Function

The cis configuration of the double bond in this compound introduces a rigid bend of approximately 30 degrees in its acyl chain.[4][5] This "kink" is the primary driver of its fluidizing effect. Unlike the linear structure of saturated fatty acids that allows for dense, ordered packing, the bent shape of this compound creates steric hindrance, increasing the average distance between adjacent lipid molecules.[4] This disruption in lipid packing reduces the van der Waals interactions between acyl chains, thereby lowering the phase transition temperature (Tm) of the membrane and increasing its fluidity at physiological temperatures.[6]

The structural difference between this compound and its trans-isomer, elaidic acid, underscores the importance of the cis double bond. Elaidic acid, with its trans double bond, has a more linear, "cylindrical" shape that resembles saturated fatty acids, allowing for more ordered packing and resulting in a less fluid membrane compared to one enriched with this compound.[4][5]

Modulation of Lipid Packing and Membrane Curvature

The incorporation of this compound into a phospholipid bilayer not only increases the lateral space between lipids but also influences the overall membrane architecture. The conical shape imparted by the kinked acyl chain can induce negative curvature strain within the membrane.[4] This property is crucial for various cellular processes that involve membrane remodeling, such as endocytosis and vesicle formation. At higher concentrations, the accumulation of this compound can even promote the formation of non-lamellar lipid phases, which are implicated in membrane fusion events.[4]

The extent of this compound's influence on lipid packing is also dependent on its concentration and the surrounding lipid environment. Studies have shown that at low concentrations, the effect on the overall bilayer structure may be minimal. However, as the concentration of this compound increases, its impact on decreasing the order of neighboring unsaturated chains becomes more pronounced.[4][5]

Caption: Impact of this compound on Lipid Packing.

This compound and the Function of Membrane Proteins

The fluidity of the cell membrane is not merely a passive property but an active regulator of the function of integral and peripheral membrane proteins.[7] By altering the lipid environment, this compound can profoundly influence the activity of these proteins through several mechanisms.

Conformational Flexibility and Enzymatic Activity

Many membrane-bound enzymes and receptors require a specific degree of membrane fluidity to maintain their optimal conformation and function. A more fluid environment, as induced by this compound, can facilitate the conformational changes necessary for enzymatic catalysis or receptor activation. For instance, changes in membrane flexibility due to the presence of cis fatty acids have been shown to disrupt the activity of glucose transporter proteins.[4][5]

Lateral Diffusion and Protein-Protein Interactions

The increased fluidity imparted by this compound enhances the lateral mobility of membrane proteins, allowing for more rapid diffusion and interaction with other proteins. This is critical for signal transduction cascades where receptors, G-proteins, and effector enzymes must physically associate to transmit a signal. Conversely, this compound can also influence the formation and stability of specialized membrane microdomains, such as lipid rafts, which are thought to compartmentalize signaling molecules.[3]

Modulation of Ion Channel Gating

The activity of ion channels is highly sensitive to the mechanical properties of the lipid bilayer. The incorporation of this compound can alter membrane tension and curvature, which in turn can modulate the gating of mechanosensitive ion channels like Piezo1.[5] This highlights a direct link between dietary fatty acid composition and cellular mechanotransduction.

Methodologies for Quantifying Membrane Fluidity

The precise measurement of membrane fluidity is essential for elucidating the effects of this compound and other modulators. Several biophysical techniques are available, each with its own strengths and applications.[3][8]

Fluorescence Anisotropy

Fluorescence anisotropy is a widely used technique to assess membrane fluidity.[9][10] It relies on the principle of photoselective excitation of a fluorescent probe embedded within the membrane. The rotational motion of the probe, which is inversely proportional to the microviscosity of its environment, causes depolarization of the emitted light. This is quantified as fluorescence anisotropy (r). A lower anisotropy value indicates faster rotational diffusion and thus higher membrane fluidity.

4.1.1. Common Fluorescent Probes
  • 1,6-diphenyl-1,3,5-hexatriene (DPH): A hydrophobic probe that partitions into the core of the lipid bilayer, providing information about the fluidity of the hydrocarbon region.[9][10]

  • 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH): An amphipathic derivative of DPH that anchors at the lipid-water interface, probing the fluidity of the more superficial regions of the membrane.[10]

  • Laurdan: This probe exhibits a shift in its emission spectrum depending on the polarity of its environment, which is related to water penetration into the bilayer and thus lipid packing.[11][12]

4.1.2. Experimental Protocol: Fluorescence Anisotropy Measurement of Membrane Fluidity

Objective: To quantify the effect of this compound on the fluidity of a model lipid membrane (liposomes) or isolated cell membranes using the fluorescent probe DPH.

Materials:

  • Phospholipid of choice (e.g., DOPC, DPPC)

  • This compound

  • DPH (1,6-diphenyl-1,3,5-hexatriene)

  • Chloroform

  • Buffer (e.g., PBS, Tris-HCl)

  • Spectrofluorometer with polarization filters

  • Homogenizer or sonicator

Procedure:

  • Liposome Preparation:

    • Prepare lipid stock solutions in chloroform.

    • In a round-bottom flask, mix the desired ratio of phospholipid and this compound.

    • Add DPH to the lipid mixture at a molar ratio of approximately 1:500 (probe:lipid).

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with buffer by vortexing, creating multilamellar vesicles (MLVs).

    • To create small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through a polycarbonate membrane of a defined pore size.

  • Fluorescence Anisotropy Measurement:

    • Dilute the liposome suspension to a final lipid concentration that gives an appropriate fluorescence signal.

    • Place the sample in a cuvette in the spectrofluorometer.

    • Set the excitation wavelength to 355 nm and the emission wavelength to 430 nm.[9]

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the G-factor, a correction factor for the instrument's differential sensitivity to vertically and horizontally polarized light. The G-factor is determined by measuring the intensities with the excitation polarizer in the horizontal position.

  • Data Analysis:

    • Compare the anisotropy values of liposomes with and without this compound. A decrease in 'r' indicates an increase in membrane fluidity.

Caption: Workflow for Measuring Membrane Fluidity.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermodynamic technique used to measure the heat changes that occur in a sample as a function of temperature.[13][14] For lipid membranes, DSC can be used to determine the phase transition temperature (Tm), the temperature at which the membrane transitions from a gel-like state to a more fluid liquid-crystalline state.[15] The incorporation of this compound into a lipid bilayer will typically lower and broaden the phase transition, providing a quantitative measure of its fluidizing effect.[6]

4.2.1. Experimental Protocol: DSC Analysis of Lipid Bilayers

Objective: To determine the effect of this compound on the phase transition temperature (Tm) of a phospholipid bilayer.

Materials:

  • Phospholipid (e.g., DPPC)

  • This compound

  • Buffer

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare MLVs with and without this compound as described in the fluorescence anisotropy protocol.

    • Concentrate the liposome suspension by centrifugation.

    • Accurately weigh the lipid suspension into a DSC sample pan.

    • Prepare a reference pan containing an equal volume of buffer.

  • DSC Measurement:

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a temperature below the expected Tm.

    • Scan the temperature at a constant rate (e.g., 1°C/min) through the phase transition region.

    • Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • The phase transition will appear as an endothermic peak in the DSC thermogram.

    • The temperature at the peak maximum corresponds to the Tm.

    • Compare the Tm of the pure phospholipid bilayer to that of the bilayer containing this compound. A decrease in Tm indicates an increase in fluidity.

Sample CompositionPhase Transition Temperature (Tm)Enthalpy of Transition (ΔH)Interpretation
Pure DPPC~41°CHighOrdered gel phase transitions to fluid phase
DPPC + 10 mol% this compoundLowered and BroadenedReducedThis compound disrupts packing, increasing fluidity

Implications for Drug Development and Therapeutics

The ability of this compound to modulate membrane fluidity has significant implications for drug development, particularly in the area of drug delivery.

Enhancing Drug Permeability

This compound is widely used as a penetration enhancer in topical and transdermal drug delivery systems.[16][17][18] By fluidizing the lipid bilayers of the stratum corneum, the outermost layer of the skin, this compound can increase the permeability of the skin to various drugs.[18] This effect is attributed to the disruption of the highly ordered lipid structure of the stratum corneum.

This compound-Containing Nanocarriers

This compound can be incorporated into various nanocarriers, such as liposomes and solid lipid nanoparticles, to enhance their drug delivery capabilities.[16][19][20] The inclusion of this compound can improve the fluidity of the nanocarrier membrane, facilitating drug release at the target site. Furthermore, this compound-containing vesicles, sometimes referred to as "ufasomes," have been explored as novel drug delivery systems.[20]

Targeting Cancer Cell Membranes

Cancer cell membranes often exhibit altered lipid compositions and fluidity compared to normal cells. The ability of this compound to perturb membrane structure has been exploited in some anti-cancer strategies.[21] For example, complexes of this compound and proteins have been shown to have selective tumoricidal activity, which is thought to be mediated, at least in part, by their effects on the cell membrane.[21]

Conclusion

This compound is a key player in the intricate dance of molecules that determines the fluidity and function of cell membranes. Its simple yet elegant structural feature—the cis double bond—confers upon it the remarkable ability to disrupt lipid packing, increase membrane fluidity, and modulate the activity of membrane-associated proteins. This technical guide has provided a comprehensive overview of the fundamental principles underlying the role of this compound in membrane dynamics, from its physicochemical properties to its impact on cellular function. The detailed experimental protocols for fluorescence anisotropy and differential scanning calorimetry offer researchers the tools to quantitatively assess these effects. As our understanding of the profound influence of membrane fluidity on health and disease continues to grow, the ability to harness the power of molecules like this compound will undoubtedly pave the way for innovative therapeutic strategies and novel drug delivery systems.

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Oleic Acid: A Pivotal Signaling Molecule in Cellular Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oleic acid, a monounsaturated omega-9 fatty acid, has long been recognized for its fundamental role in cellular metabolism and as a key component of dietary fats.[1][2] However, a growing body of evidence has illuminated its function as a versatile signaling molecule, capable of modulating a multitude of cellular pathways that govern metabolic regulation, inflammation, and even cancer progression.[3][4][5][6] This technical guide provides an in-depth exploration of the core signaling mechanisms orchestrated by this compound, with a focus on its interactions with G protein-coupled receptors, intracellular energy sensors, and nuclear receptors. By synthesizing current scientific understanding with practical experimental insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively investigate and harness the therapeutic potential of this compound-mediated signaling.

Introduction: Beyond a Simple Fatty Acid

Traditionally viewed as a substrate for energy production and a structural component of cell membranes, this compound is now understood to be an active participant in cellular communication.[7] Its ability to act as a ligand for various receptors and to modulate the activity of key signaling proteins places it at the crossroads of metabolic and inflammatory control.[8][9] This guide delves into the intricate signaling networks influenced by this compound, providing a detailed examination of the molecular interactions and their physiological consequences. Understanding these pathways is paramount for the development of novel therapeutic strategies targeting a range of pathologies, from metabolic disorders to cancer.[4][10]

This compound as a Ligand for Cell Surface Receptors: The GPR40/FFAR1 Pathway

One of the most well-characterized mechanisms by which this compound exerts its signaling effects is through the activation of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[11][12][13][14][15] This receptor is highly expressed in pancreatic β-cells, where its activation by long-chain fatty acids like this compound plays a crucial role in amplifying glucose-stimulated insulin secretion.[11][12][13]

Mechanism of Action:

Upon binding of this compound, GPR40 undergoes a conformational change, leading to the activation of the Gq/11 family of G proteins.[11] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12][14] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[11][12] The resulting increase in intracellular Ca2+ concentration is a key signal for the fusion of insulin-containing granules with the plasma membrane and subsequent insulin exocytosis.[11][12]

GPR40_Signaling OA This compound GPR40 GPR40/FFAR1 OA->GPR40 Binds Gq Gq/11 GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca2+ ER->Ca2 Releases Insulin Insulin Secretion Ca2->Insulin Triggers

Caption: this compound-GPR40 Signaling Pathway.

Experimental Protocol: Measurement of Intracellular Calcium Mobilization

This protocol describes a method for measuring this compound-induced intracellular calcium mobilization in a GPR40-expressing cell line (e.g., MIN6 pancreatic β-cells) using a fluorescent calcium indicator.

Materials:

  • GPR40-expressing cells (e.g., MIN6)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Fura-2 AM or Fluo-4 AM calcium indicator

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • This compound stock solution (conjugated to BSA)

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Culture: Plate GPR40-expressing cells in a 96-well black-walled, clear-bottom plate and culture until they reach 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (2-5 µM) or Fluo-4 AM (1-5 µM) and Pluronic F-127 (0.02%) in HBS.

    • Wash the cells once with HBS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBS to remove excess dye.

  • Baseline Measurement: Add HBS to each well and measure the baseline fluorescence for 2-5 minutes.

  • Stimulation: Add the this compound-BSA conjugate to the wells at the desired final concentration.

  • Data Acquisition: Immediately begin recording the fluorescence intensity over time for at least 5-10 minutes. For Fura-2, measure the ratio of emission at 510 nm from excitation at 340 nm and 380 nm. For Fluo-4, measure the emission at ~516 nm from excitation at ~494 nm.

  • Controls:

    • Positive Control: Add ionomycin (1-5 µM) at the end of the experiment to determine the maximum calcium response.

    • Negative Control: Chelate extracellular calcium with EGTA (2-5 mM) prior to this compound stimulation to assess the contribution of intracellular calcium stores.

  • Data Analysis: Normalize the fluorescence data to the baseline and express the change in fluorescence as a ratio or percentage increase.

Intracellular Energy Sensing: this compound and the AMPK/SIRT1 Axis

Beyond its effects at the cell surface, this compound can also influence intracellular signaling cascades that are critical for maintaining cellular energy homeostasis. Two key players in this context are AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).

Mechanism of Action:

This compound has been shown to activate AMPK, a central regulator of metabolism that is activated during times of low cellular energy (high AMP:ATP ratio).[16][17] this compound-mediated AMPK activation can occur independently of changes in the AMP:ATP ratio, suggesting a more direct mechanism.[17] Once activated, AMPK phosphorylates and activates a variety of downstream targets to promote catabolic processes that generate ATP, such as fatty acid oxidation, and inhibit anabolic processes that consume ATP, like fatty acid synthesis.[18]

Furthermore, this compound can stimulate the activity of SIRT1, an NAD+-dependent deacetylase.[3][4][19][20] In skeletal muscle cells, this compound increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA).[3][4] PKA then phosphorylates SIRT1 at Ser-434, enhancing its deacetylase activity.[3][4] One of the key substrates of SIRT1 is the transcriptional coactivator PGC-1α.[3][4] Deacetylation of PGC-1α by SIRT1 increases its activity, leading to the upregulation of genes involved in fatty acid oxidation and mitochondrial biogenesis.[3][4]

AMPK_SIRT1_Signaling cluster_cAMP cAMP/PKA Pathway OA This compound cAMP ↑ cAMP OA->cAMP AMPK AMPK OA->AMPK Activates PKA PKA cAMP->PKA Activates SIRT1 SIRT1 PKA->SIRT1 Phosphorylates (Ser-434) Activates PGC1a PGC-1α AMPK->PGC1a Activates SIRT1->PGC1a Deacetylates Activates FAO_genes Fatty Acid Oxidation Genes PGC1a->FAO_genes ↑ Expression Mito_biogenesis Mitochondrial Biogenesis PGC1a->Mito_biogenesis ↑ Expression

Caption: this compound-AMPK/SIRT1 Signaling Axis.

Experimental Protocol: Western Blot Analysis of AMPK and SIRT1 Phosphorylation

This protocol provides a method to assess the activation of AMPK and SIRT1 by this compound through the detection of their phosphorylated forms via Western blotting.

Materials:

  • Cell line of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)

  • Culture medium

  • This compound-BSA conjugate

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-AMPKα (Thr172)

    • Rabbit anti-AMPKα (total)

    • Rabbit anti-phospho-SIRT1 (Ser434)

    • Rabbit anti-SIRT1 (total)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with this compound-BSA conjugate at various concentrations and time points. Include a vehicle control (BSA alone).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-AMPKα) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, strip the membrane and reprobe with antibodies against the total forms of the proteins (e.g., anti-AMPKα).

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated protein as a ratio to the total protein.

Transcriptional Regulation by this compound: A Role for PPARs

Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that function as ligand-activated transcription factors.[21][22] They play a critical role in the regulation of lipid and glucose metabolism, as well as inflammation.[21][23] this compound and its metabolites can act as endogenous ligands for PPARs, thereby directly influencing gene expression.[9][24][25]

Mechanism of Action:

There are three main isotypes of PPARs: PPARα, PPARγ, and PPARβ/δ. This compound has been shown to bind to and activate PPARα and, to a lesser extent, PPARγ.[25] Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[26] This binding event recruits coactivator proteins, leading to the initiation of transcription.

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation by this compound leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and ketogenesis.

  • PPARγ: Highly expressed in adipose tissue and plays a key role in adipogenesis and insulin sensitization.[21]

PPAR_Signaling cluster_nucleus Nucleus OA This compound PPAR PPARα/γ OA->PPAR Binds & Activates Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Nucleus Nucleus

Caption: this compound-PPAR Signaling Pathway.

Experimental Protocol: qPCR Analysis of PPAR Target Gene Expression

This protocol outlines a method for quantifying the expression of PPAR target genes in response to this compound treatment using quantitative real-time PCR (qPCR).

Materials:

  • Cell line of interest

  • Culture medium

  • This compound-BSA conjugate

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR primers for target genes (e.g., CPT1A, ACOX1 for PPARα; FABP4, LPL for PPARγ) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • Cell Treatment: Treat cells with this compound-BSA conjugate at various concentrations and for different durations.

  • RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the RNA templates using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.

    • Run the qPCR reaction on a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression relative to the control group using the 2^-ΔΔCt method.

Cross-talk and Integrated Cellular Responses

The signaling pathways initiated by this compound are not isolated events but are part of a complex and interconnected network. For instance, AMPK can phosphorylate and activate PGC-1α, which in turn coactivates PPARs, creating a synergistic effect on the expression of genes involved in fatty acid metabolism.

The cellular context is also critical in determining the ultimate physiological outcome of this compound signaling.

  • In Metabolic Regulation: In tissues like skeletal muscle and liver, this compound signaling through the AMPK/SIRT1 and PPAR pathways promotes fatty acid oxidation and improves insulin sensitivity.[16][21]

  • In Inflammation: this compound generally exerts anti-inflammatory effects, in part by activating SIRT1, which can inhibit the pro-inflammatory NF-κB signaling pathway.[8][9][24][27]

  • In Cancer: The role of this compound in cancer is more complex and appears to be context-dependent. In some cancer cell types, it can promote proliferation and migration through pathways involving FFAR1/4 and AKT.[6][28] Conversely, in other contexts, it has been shown to have anti-proliferative and pro-apoptotic effects.[5][10] Recent research also suggests a role for this compound in protecting metastasizing cancer cells from oxidative stress.[29]

Summary and Future Directions

This compound has emerged as a multifaceted signaling molecule that orchestrates a wide range of cellular processes. Its ability to interact with cell surface receptors like GPR40, modulate intracellular energy sensors such as AMPK and SIRT1, and regulate gene expression through PPARs underscores its importance in cellular homeostasis.

Future research should focus on further elucidating the intricate cross-talk between these pathways and understanding how the cellular microenvironment dictates the specific response to this compound. A deeper understanding of these mechanisms will be instrumental in the development of targeted therapies for metabolic diseases, inflammatory disorders, and cancer. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the fascinating and complex world of this compound signaling.

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Oleic Acid in Adipose Tissue Biology: A Technical Guide to its Multifaceted Functions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract Oleic acid (OA), an omega-9 monounsaturated fatty acid, is the most abundant fatty acid in human adipose tissue, originating from both diet and endogenous synthesis. Far from being a passive component of stored triglycerides, this compound is a potent bioactive molecule that exerts complex and often paradoxical control over adipocyte biology. It is a key driver of adipogenesis and adipose tissue expansion, yet it also facilitates lipid mobilization and lipolysis. This technical guide provides an in-depth exploration of the multifaceted functions of this compound in adipose tissue, detailing its impact on lipid metabolism, the intricate signaling pathways it modulates, and the key experimental methodologies required for its study. We will dissect its role in activating critical nuclear receptors like PPARs, its complex interplay with the LXRα-AKT2 axis, and its function as a ligand for the cell-surface receptor FFAR1. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how this ubiquitous fatty acid shapes adipose tissue physiology in health and disease.

Introduction: this compound, A Bioactive Architect of Adipose Tissue

Adipose tissue is a central metabolic organ responsible for energy storage, endocrine signaling, and thermal insulation. Its primary function, the storage of excess energy, is accomplished by esterifying fatty acids into triglycerides within adipocytes. Of all the fatty acids comprising these triglycerides, the monounsaturated fatty acid this compound (18:1n-9) is the most prevalent. Its abundance is a result of both direct dietary consumption (e.g., from olive oil) and de novo synthesis within the body.[1][2] The key enzyme responsible for this endogenous production is Stearoyl-CoA Desaturase 1 (SCD1), which catalyzes the conversion of the saturated fatty acid stearic acid (18:0) into this compound (18:1n-9).[1][3][4][5]

Historically viewed as a simple building block for lipids, emerging evidence has recast this compound as a critical signaling molecule. It directly influences adipocyte number (hyperplasia) and size (hypertrophy), modulates the balance between lipid storage and breakdown, and orchestrates complex intracellular signaling cascades. Understanding the precise functions of this compound is therefore paramount for developing therapeutic strategies targeting obesity, insulin resistance, and related metabolic disorders. This guide synthesizes current knowledge, explains the causality behind its biological effects, and provides validated protocols to empower further research in this critical area.

The Dichotomous Role of this compound in Adipocyte Lipid Metabolism

This compound's influence on lipid metabolism is profoundly dualistic. It simultaneously promotes the expansion of fat stores while also priming the machinery for their breakdown, a paradox that underscores its role as a sophisticated metabolic regulator.

A Driver of Adipogenesis and Adipose Tissue Expansion

A primary function of this compound is to promote adipogenesis—the process by which preadipocyte precursor cells differentiate into mature, lipid-filled adipocytes.[6][7][8] Studies have shown that exposing preadipocytes to this compound stimulates their differentiation, leading to a greater capacity for lipid storage.[6][8][9][10] This effect is not merely passive; this compound actively drives what is termed "obesogenic hyperplasia" by modulating key transcriptional and signaling pathways.[7][9]

The molecular mechanism involves two master regulators of adipogenesis: Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). This compound treatment stimulates the expression of both these transcription factors.[6] This increased expression is correlated with epigenetic modifications, specifically a reduction in DNA methylation at the promoter regions of the Pparγ and C/ebpα genes, making them more accessible for transcription.[6] The result is a robust increase in lipid accumulation within the developing adipocyte.[6][11]

ParameterControl AdipocytesThis compound (0.5 mM) Treated AdipocytesReference
Total Lipid ContentBaselineSignificantly Higher (p < 0.0001)[6]
Pparγ Gene ExpressionBaselineIncreased[6]
C/ebpα Gene ExpressionBaselineIncreased (p < 0.05)[6]
Leptin SecretionBaseline>5-fold Increase[6]
Adiponectin SecretionBaselineLower[6]

Table 1: Effects of this compound on 3T3-L1 Adipocyte Phenotype. Data synthesized from studies on in vitro differentiated adipocytes.

A Modulator of Lipolysis and Lipid Mobilization

Paradoxically, this compound, a primary product of lipid synthesis and a component of stored fat, also enhances lipolysis—the breakdown of triglycerides into glycerol and free fatty acids. This function is intrinsically linked to its synthesis by SCD1.[3][4] In response to stimuli such as cold exposure, SCD1 expression in subcutaneous adipose tissue increases, leading to higher local concentrations of this compound.[3][4]

This endogenously produced this compound then acts as a signaling molecule to upregulate the expression of the principal enzymes responsible for lipolysis: Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL).[3][4] Therefore, SCD1 and its product, this compound, form a feed-forward loop that promotes the mobilization of stored lipids. This mechanism ensures that fatty acids are available as fuel for processes like non-shivering thermogenesis in beige adipocytes.[4] Dietary this compound has also been shown to have a dose-dependent effect on stimulated lipolytic activity in adipocytes.[12]

Key Signaling Pathways Modulated by this compound in Adipocytes

This compound exerts its effects by directly engaging with and modulating several critical signaling networks within the adipocyte. These interactions occur at the cell surface, in the cytoplasm, and within the nucleus.

The LXRα-AKT2 Axis in OA-Driven Adipogenesis

Recent research has identified a specific pathway central to OA-driven adipocyte proliferation. This compound stimulates adipogenesis by increasing signaling through AKT2, a protein kinase crucial for cell growth and proliferation, which is a hallmark of obesogenic hyperplasia.[7][10] Concurrently, this compound reduces the activity of Liver X Receptor alpha (LXRα), a nuclear receptor that acts as a brake on cell proliferation.[7][9][10] Specifically, high consumption of this compound leads to a decrease in the phosphorylation of LXRα at serine 196 in adipocyte precursor cells.[7][10] This dephosphorylation inhibits LXRα's anti-proliferative activity, allowing for increased adipocyte formation.

G OA This compound AKT2 AKT2 Signaling OA->AKT2 + LXR LXRα (Ser196) OA->LXR Proliferation Adipocyte Precursor Cell Proliferation AKT2->Proliferation + LXR->Inhibition PPAR_Signaling OA This compound PPARg PPARγ OA->PPARg Activates PPARa PPARα OA->PPARa Activates Adipogenesis Adipogenesis PPARg->Adipogenesis Lipogenesis Lipogenesis (Lipid Accumulation) PPARa->Lipogenesis

Diagram 2: this compound activation of PPAR signaling pathways.
Free Fatty Acid Receptor 1 (FFAR1/GPR40) Signaling

FFAR1 (also known as GPR40) is a G-protein coupled receptor (GPCR) located on the adipocyte cell surface that recognizes medium- and long-chain fatty acids, including this compound. [13][14]Upon binding this compound, FFAR1 activates intracellular signaling cascades. In various cell types, this has been shown to include the phosphorylation and activation of ERK1/2, p38 MAPK, and Akt. [15]This receptor links extracellular fatty acid concentrations to intracellular responses, influencing processes like inflammation and hormone secretion, though its precise role in adipocyte lipid metabolism is an area of active investigation.

Interaction with Insulin Signaling

The relationship between this compound and insulin signaling is highly context-dependent. On one hand, this compound can be protective. Studies have shown it can ameliorate the insulin resistance induced by saturated fatty acids like palmitic acid. [16]It may exert beneficial effects by positively regulating the expression of genes within the PI3K signaling pathway, which is central to insulin action. [17] Conversely, chronic exposure to high concentrations of this compound can lead to impaired insulin signaling and reduced glucose uptake in mature adipocytes. [6]Furthermore, insulin itself can counteract the adipocyte hypertrophy induced by this compound. Insulin has been found to inhibit the OA-induced transcription of genes required for lipid droplet expansion, such as CIDEC (Fsp27) and G0S2. [18]This highlights a complex feedback system where insulin, a primary driver of lipogenesis, can also restrain excessive adipocyte expansion in the presence of high fatty acid flux. [11][18]

Experimental Methodologies for Studying this compound Function

Investigating the specific effects of this compound requires robust and validated experimental models and protocols. The following section details key methodologies for researchers.

In Vitro Model: 3T3-L1 Adipocyte Differentiation with this compound

The 3T3-L1 cell line is a well-established and reliable model for studying adipogenesis. This protocol describes how to differentiate these preadipocytes and treat them with this compound to study its effects.

Causality Behind Choices: Using a defined differentiation cocktail provides a synchronous and reproducible conversion of preadipocytes to adipocytes. The addition of this compound complexed to BSA is critical, as it ensures solubility and bioavailability in the aqueous culture medium, mimicking its transport in blood.

Workflow Start Plate 3T3-L1 Preadipocytes Confluence Grow to 100% Confluence (Day 0) Start->Confluence Induce Induce Differentiation (DMI Cocktail + OA/Vehicle) (Days 0-2) Confluence->Induce Maintain1 Maintain in Insulin Medium (+ OA/Vehicle) (Days 2-4) Induce->Maintain1 Maintain2 Maintain in Culture Medium (+ OA/Vehicle) (Days 4-8+) Maintain1->Maintain2 Harvest Harvest for Analysis (e.g., Day 8) Maintain2->Harvest

Diagram 3: Experimental workflow for 3T3-L1 differentiation with this compound.

Step-by-Step Protocol:

  • Cell Plating: Seed 3T3-L1 preadipocytes in DMEM with 10% Fetal Bovine Serum (FBS) and grow to 100% confluence (Day 0). Allowing cells to become fully confluent is essential for efficient differentiation.

  • OA-BSA Complex Preparation: Prepare a 5 mM stock of this compound complexed to fatty-acid-free Bovine Serum Albumin (BSA) at a 5:1 molar ratio.

  • Induction of Differentiation (Day 0): Change the medium to an induction cocktail: DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 1.7 µM Insulin (DMI cocktail). Add the OA-BSA complex (e.g., to a final concentration of 0.25-0.5 mM) or a BSA vehicle control.

  • Maintenance (Day 2): Replace the induction medium with maintenance medium: DMEM with 10% FBS and 1.7 µM Insulin, supplemented with OA-BSA or vehicle.

  • Maturation (Day 4 onwards): Replace the medium every 2 days with standard culture medium (DMEM + 10% FBS), continuing the OA-BSA or vehicle treatment.

  • Analysis (Day 8-12): By Day 8, cells should be mature adipocytes filled with lipid droplets. They are now ready for downstream analysis (Oil Red O staining, qPCR, Western blot, etc.).

Protocol: Quantification of Lipid Accumulation via Oil Red O Staining

This protocol provides a method to visualize and quantify the neutral lipids accumulated in cultured adipocytes.

Self-Validation: The protocol includes a destaining and spectrophotometric reading step, which converts a qualitative visual assessment into quantitative, comparable data. The validity of the results depends on comparing treated cells to a vehicle-only control group from the same differentiation batch.

Step-by-Step Protocol:

  • Preparation: Prepare Oil Red O (ORO) stock solution (0.5g ORO in 100 mL isopropanol) and a fresh working solution (6 parts ORO stock: 4 parts distilled water, filtered).

  • Cell Fixation: Gently wash mature adipocytes with Phosphate-Buffered Saline (PBS). Fix the cells with 10% formalin for 1 hour at room temperature.

  • Washing: Remove formalin and wash once with PBS, followed by a wash with 60% isopropanol.

  • Staining: Remove the isopropanol and add the ORO working solution to completely cover the cells. Incubate for 20-30 minutes at room temperature.

  • Destaining and Visualization: Remove the ORO solution and wash the cells 3-4 times with distilled water until the water runs clear. Cells can now be visualized under a microscope.

  • Quantification: Add 100% isopropanol to each well and incubate for 10 minutes with gentle shaking to elute the stain from the lipid droplets. Transfer the isopropanol/ORO solution to a 96-well plate and measure the absorbance at 510 nm.

Protocol: Measurement of Adipocyte Lipolysis

This protocol measures the rate of triglyceride breakdown by quantifying the release of glycerol and free fatty acids (FFAs) from cultured adipocytes or ex vivo adipose tissue explants. [19] Self-Validation: The integrity of the assay is confirmed by calculating the molar ratio of released FFAs to glycerol. Under stimulated conditions, complete lipolysis of one triglyceride molecule yields 3 FFAs and 1 glycerol molecule. A ratio approaching 3:1 indicates efficient lipolysis without significant FFA re-esterification or glycerol utilization, validating the measurement. [19] Step-by-Step Protocol:

  • Preparation of Tissue/Cells:

    • For ex vivo explants: Harvest fresh adipose tissue, mince into small (~10-20 mg), uniform pieces, and place in DMEM.

    • For cultured adipocytes: Use mature adipocytes (e.g., Day 10-12 3T3-L1s). Wash cells once with PBS.

  • Assay Medium: Prepare a basal assay medium of DMEM containing 2% fatty-acid-free BSA. Prepare a stimulated medium by adding a β-adrenergic agonist (e.g., 10 µM Isoproterenol) to the basal medium.

  • Incubation: Remove culture medium and add 1 mL of either basal or stimulated assay medium to the cells/tissue. Place in a 37°C incubator.

  • Serial Sampling: Collect a small aliquot (e.g., 50 µL) of the medium at several time points (e.g., 0, 30, 60, 90 minutes) for kinetic analysis. This ensures the measurement is taken during the linear phase of release. [19]5. Quantification of Glycerol and FFAs: Immediately analyze the collected media or freeze at -80°C. Use commercially available colorimetric enzymatic assay kits to determine the concentration of glycerol and non-esterified fatty acids (NEFA/FFAs).

  • Data Normalization and Analysis: Calculate the rate of glycerol and FFA release (e.g., in nmol/min). Normalize this rate to total cellular protein content or DNA content for cultured cells, or to tissue weight for explants.

Conclusion and Future Directions

This compound is a central and dynamic regulator of adipose tissue biology. Its functions are deeply pleiotropic, driving both the expansion of adipose mass through pro-adipogenic signaling and the mobilization of stored energy via the promotion of lipolysis. This dual nature challenges simplistic classifications of fatty acids as merely "good" or "bad," revealing instead a sophisticated, context-dependent regulatory system. The signaling pathways it governs—involving LXRα, AKT2, PPARs, and FFAR1—represent critical nodes that integrate nutritional status with cellular responses, making them promising targets for therapeutic intervention in metabolic diseases.

Future research should focus on dissecting the distinct physiological roles of dietary versus endogenously synthesized this compound. Understanding how the SCD1-lipolysis axis is regulated in different adipose depots (e.g., visceral vs. subcutaneous) and in different metabolic states will be crucial. Furthermore, elucidating the downstream consequences of FFAR1 activation in adipocytes remains a key area for exploration. For drug development professionals, the pathways modulated by this compound offer a landscape of targets for manipulating adipose tissue mass, function, and insulin sensitivity. A deeper appreciation of this fatty acid's complex biology will undoubtedly fuel the next generation of therapies for obesity and its comorbidities.

References

  • Poitelon, Y., et al. (2020). A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals. MDPI. [Link]

  • Berger, E., & Geloen, A. (2022). This compound uptake increases adiposize with inhibitory effect of insulin. ResearchGate. [Link]

  • Li, Y., et al. (2023). Conjugated linthis compound regulates adipocyte fatty acid binding protein expression via peroxisome proliferator-activated receptor α signaling pathway and increases intramuscular fat content. Frontiers in Nutrition. [Link]

  • Malodobra-Mazur, M., et al. (2019). This compound influences the adipogenesis of 3T3-L1 cells via DNA Methylation and may predispose to obesity and obesity-related disorders. Lipids in Health and Disease. [Link]

  • Wing, A. A., et al. (2025). Dietary this compound drives obesogenic adipogenesis via modulation of LXRα signaling. Cell Reports. [Link]

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  • University of Oklahoma Health Sciences Center. (2025). New Research Shows Excessive this compound, Found in Olive Oil, Drives Fat Cell Growth. News-Medical.net. [Link]

  • ReachMD. (2025). Reassessing 'Healthy' Fats: this compound's Hidden Role in Weight Gain. ReachMD. [Link]

  • Wing, A. A., et al. (2025). Dietary this compound drives obesogenic adipogenesis via modulation of LXRα signaling. Cell Reports. [Link]

  • Di Vincenzo, A., et al. (2025). Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. Frontiers in Pharmacology. [Link]

  • Qian, S., et al. (2020). SCD1 promotes lipid mobilization in subcutaneous white adipose tissue. Journal of Lipid Research. [Link]

  • Sabater, M., et al. (2020). This compound Protects Against Insulin Resistance by Regulating the Genes Related to the PI3K Signaling Pathway. Journal of Clinical Medicine. [Link]

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  • Kim, J. H., et al. (2025). Guide for Selecting Experimental Models to Study Dietary Fat Absorption. Nutrients. [Link]

  • D’Amore, S., et al. (2019). Role of this compound in the Gut-Liver Axis: From Diet to the Regulation of Its Synthesis via Stearoyl-CoA Desaturase 1 (SCD1). ResearchGate. [Link]

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biochemical differences between oleic acid and elaidic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biochemical Differences Between Oleic Acid and Elaidic Acid

Introduction: A Tale of Two Isomers

In the vast landscape of lipid biochemistry, few molecular pairings offer as stark a contrast in physiological impact as this compound and its geometric isomer, elaidic acid. Both are monounsaturated, 18-carbon fatty acids, sharing the identical chemical formula C₁₈H₃₄O₂. The profound divergence in their biological roles stems from a subtle, yet critical, difference in their three-dimensional architecture: the configuration of a single double bond. This compound, the naturally predominant cis isomer, is a cornerstone of healthy dietary fats like olive oil and is associated with numerous health benefits. In stark contrast, elaidic acid, the principal trans isomer found in industrially produced trans fats, is unequivocally linked to adverse cardiovascular outcomes and metabolic dysfunction.

This guide, intended for researchers and drug development professionals, moves beyond a superficial comparison. It dissects the fundamental biochemical and biophysical distinctions that drive their opposing effects on cellular membranes, metabolic pathways, and systemic health. By understanding the causality behind their divergent paths, we can better appreciate the intricate relationship between molecular structure and biological function.

Part 1: The Structural Imperative: From Geometry to Physical Properties

The genesis of all biochemical differences lies in the stereochemistry of the double bond located at the ninth carbon (Δ9) of the acyl chain.

  • This compound (cis-9-Octadecenoic acid): The two hydrogen atoms flanking the double bond are positioned on the same side. This cis configuration forces a rigid ~30-degree bend or "kink" in the hydrocarbon chain.

  • Elaidic Acid (trans-9-Octadecenoic acid): The hydrogen atoms are on opposite sides of the double bond. This trans configuration results in a more linear, straight-chain structure, closely resembling that of a saturated fatty acid like stearic acid.

G cluster_oleic This compound (cis) cluster_elaidic Elaidic Acid (trans) O1 O2 O1->O2 O3 O2->O3 O4 O3->O4 O5 O4->O5 O6 O5->O6 O7 O6->O7 O8 O7->O8 O9 O8->O9 O10 O9->O10 H1_O O9->H1_O H O11 O10->O11 H2_O O10->H2_O H O12 O11->O12 O13 O12->O13 O14 O13->O14 O15 O14->O15 O16 O15->O16 O17 O16->O17 O18 O17->O18 COOH_O COOH O18->COOH_O E1 E2 E1->E2 E3 E2->E3 E4 E3->E4 E5 E4->E5 E6 E5->E6 E7 E6->E7 E8 E7->E8 E9 E8->E9 E10 E9->E10 H1_E E9->H1_E H E11 E10->E11 H2_E E10->H2_E H E12 E11->E12 E13 E12->E13 E14 E13->E14 E15 E14->E15 E16 E15->E16 E17 E16->E17 E18 E17->E18 COOH_E COOH E18->COOH_E

Caption: Geometric isomerism of oleic and elaidic acid.

This seemingly minor geometric variance has profound consequences for intermolecular interactions, dictating their macroscopic physical properties.

Table 1: Comparative Physical Properties
PropertyThis compound (cis)Elaidic Acid (trans)Rationale for Difference
Molecular Shape Kinked/BentLinear/StraightThe cis double bond introduces a rigid bend, while the trans bond maintains a linear conformation similar to saturated fats.
Melting Point 13-14 °C43-45 °CThe linear shape of elaidic acid allows for more efficient, tighter packing and stronger van der Waals forces between molecules, requiring more energy to transition to a liquid state. The kink in this compound disrupts this packing.
State at Room Temp (~25°C) LiquidSolidThe melting point of this compound is below room temperature, while that of elaidic acid is significantly above it.

Part 2: The Cellular Battleground: Membranes and Metabolism

When incorporated into biological systems, the structural disparities between oleic and elaidic acid manifest as dramatic differences in their biochemical behavior, particularly within the cellular membrane and metabolic pathways.

Impact on Membrane Structure and Fluidity

The phospholipid bilayer of a cell membrane is a dynamic, fluid environment crucial for cellular function. The fatty acid composition of these phospholipids is a primary determinant of membrane fluidity.

  • This compound's Role: The kinked structure of this compound disrupts the orderly, tight packing of phospholipid tails. This creates more space between molecules, leading to a more fluid and flexible membrane . This property is essential for the proper function of embedded proteins, signaling, and transport processes.

  • Elaidic Acid's Disruption: The linear structure of elaidic acid allows it to pack tightly with other acyl chains, much like a saturated fatty acid. Its incorporation into membrane phospholipids decreases membrane fluidity , making the membrane more rigid and less permeable. This alteration can impair the function of membrane-bound enzymes and receptors.

Caption: Differential packing of fatty acids in a phospholipid bilayer.

Divergent Metabolic Fates

While both isomers can be metabolized for energy via beta-oxidation and incorporated into complex lipids, their processing efficiency and regulatory effects differ significantly.

  • Beta-Oxidation: Evidence suggests that the catabolism of elaidic acid is impaired. Studies in human macrophages have shown that elaidic acid treatment leads to an accumulation of fatty acid intermediates, suggesting a block in the beta-oxidation pathway. This inefficient processing not only affects the trans fat itself but also impairs the degradation of cis monounsaturated fatty acids like this compound.

  • Hepatic Lipogenesis: The isomers exert opposing effects on the master regulator of fat synthesis in the liver, Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).

    • Elaidic acid upregulates hepatic fat and cholesterol synthesis. It potently induces SREBP-1c activity, leading to increased expression of lipogenic genes.

    • This compound , conversely, inhibits the maturation of the SREBP-1 protein, thereby downregulating lipogenesis.

G OA This compound (cis) SREBP_Inactive Inactive SREBP-1c (ER Membrane) OA->SREBP_Inactive Inhibits Maturation EA Elaidic Acid (trans) EA->SREBP_Inactive Promotes Maturation SREBP_Active Active SREBP-1c (Nucleus) SREBP_Inactive->SREBP_Active Proteolytic Cleavage Lipogenic_Genes Lipogenic Gene Expression SREBP_Active->Lipogenic_Genes Activates Lipogenesis Hepatic Lipogenesis (Fat Synthesis) Lipogenic_Genes->Lipogenesis Drives

Caption: Opposing effects on the SREBP-1c lipogenesis pathway.

Part 3: Systemic Consequences: Health vs. Disease

The fundamental biochemical differences culminate in system-wide physiological effects that place oleic and elaidic acid on opposite ends of the health spectrum.

Lipoprotein Profile and Cardiovascular Risk

The most well-documented divergence is their impact on plasma lipoproteins, a key determinant of cardiovascular disease risk.

  • Elaidic Acid: Consumption of elaidic acid adversely affects the lipoprotein profile. It significantly elevates low-density lipoprotein (LDL, "bad cholesterol") and uniquely depresses high-density lipoprotein (HDL, "good cholesterol"). It has also been shown to raise levels of lipoprotein(a), another independent risk factor for cardiovascular disease.

  • This compound: As a cornerstone of heart-healthy diets, this compound has beneficial effects. It helps lower LDL cholesterol while often increasing or maintaining HDL cholesterol levels, contributing to a reduced risk of cardiovascular disease.

Furthermore, they differentially regulate ABCA1-mediated cholesterol efflux, the crucial first step in reverse cholesterol transport (the process of removing cholesterol from peripheral tissues). Elaidic acid stabilizes the ABCA1 protein, whereas this compound accelerates its degradation. While seemingly counterintuitive, the overall systemic effect of elaidic acid remains pro-atherogenic due to its dominant negative impact on lipoprotein levels.

Inflammation and Insulin Sensitivity

Chronic inflammation and insulin resistance are hallmarks of metabolic disease. Here again, the isomers show opposing actions.

  • Elaidic Acid: Promotes a pro-inflammatory state and worsens insulin resistance. In cell models, elaidic acid increases the expression of inflammatory cytokines like TNF-α and reduces levels of the beneficial myokine IL-15.

  • This compound: Generally exhibits anti-inflammatory properties and improves insulin sensitivity. It has been shown to increase insulin-stimulated glucose uptake in muscle cells and favorably modulate the expression of adipokines, such as increasing adiponectin and reducing resistin.

Table 2: Summary of Key Physiological Effects
Biological SystemThis compound (cis)Elaidic Acid (trans)
LDL Cholesterol LowersRaises
HDL Cholesterol Raises or MaintainsLowers
Inflammation Anti-inflammatoryPro-inflammatory
Insulin Sensitivity ImprovesWorsens
Hepatic Lipogenesis InhibitsPromotes

Part 4: Analytical Differentiation: A Practical Workflow

Accurate differentiation and quantification of these isomers are critical for food science, clinical diagnostics, and research. While they are indistinguishable by mass spectrometry due to identical molecular weights, their structural differences allow for chromatographic separation. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust method for this purpose.

Experimental Protocol: RP-HPLC for Oleic and Elaidic Acid Quantification

This protocol provides a self-validating framework for the analysis of free fatty acids in a lipid extract.

1. Principle of Separation: The separation relies on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. While hydrophobicity is similar, specialized columns with high shape selectivity (e.g., cholesterol-based columns) can enhance resolution by distinguishing between the bent and linear structures.

2. Materials and Reagents:

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and acetic acid.

  • This compound and elaidic acid analytical standards (>99% purity).

  • Lipid sample (e.g., extracted from plasma or food).

  • Mobile Phase: Acetonitrile/Water (80:20, v/v) containing 0.1% acetic acid.

3. Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution of 1000 mg/L for both this compound and elaidic acid in the mobile phase. Perform serial dilutions to create a calibration curve (e.g., 10, 50, 100, 250, 500 mg/L).

  • Sample Preparation:

    • Perform a lipid extraction from the source material (e.g., using a modified Folch or Bligh-Dyer method).

    • Evaporate the solvent under nitrogen and reconstitute the lipid residue in a known volume of the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18, maintained at a controlled temperature (e.g., 30°C).

    • Mobile Phase: Isocratic elution with 80:20 Acetonitrile:Water + 0.1% Acetic Acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at a low wavelength (e.g., 205 nm), as fatty acids have weak chromophores, or an Evaporative Light Scattering Detector (ELSD).

  • Data Analysis and Quantification:

    • Run the standards to establish retention times and generate a linear calibration curve (Peak Area vs. Concentration). Elaidic acid, being more linear and interacting more strongly with the C18 phase, will typically have a longer retention time than this compound.

    • Inject the prepared sample.

    • Identify the peaks for oleic and elaidic acid based on their retention times.

    • Quantify the concentration of each isomer in the sample by interpolating their peak areas from the calibration curve.

G cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis Sample Biological or Food Sample Lipid_Extract Lipid Extraction (e.g., Folch Method) Sample->Lipid_Extract Final_Sample Reconstitute & Filter Lipid_Extract->Final_Sample Injection Inject into HPLC Final_Sample->Injection Standards Prepare Calibration Standards Standards->Injection Column Separation on C18 Column (Shape Selectivity) Injection->Column Detection UV or ELSD Detection Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Identify & Quantify vs. Standards Chromatogram->Quantification Result Final Concentration (mg/L) Quantification->Result

Caption: Workflow for analytical differentiation of fatty acid isomers.

Conclusion

The biochemical chasm between this compound and elaidic acid is a powerful illustration of molecular precision in biology. A simple change from a cis to a trans configuration transforms a beneficial nutrient into a detrimental compound. This transformation is not arbitrary but a direct consequence of altered physical properties that cascade through cellular systems, disrupting membrane fluidity, rewiring metabolic regulation, and promoting a pro-inflammatory, pro-atherogenic state. For researchers in nutrition, cellular biology, and pharmacology, the story of these two isomers serves as a crucial reminder: in the world of biochemistry, structure is paramount, and even the smallest geometric variance can be the difference between health and disease.

References

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  • Weigert, C., et al. (2011, January 5). Distinct effects of this compound and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models. British Journal of Nutrition.
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The Dance of Lipid and Protein: A Technical Guide to Oleic Acid's Interaction with Lipid-Binding Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleic acid, a ubiquitous monounsaturated fatty acid, is not merely a passive component of cellular lipids but an active signaling molecule that orchestrates a wide array of physiological and pathological processes. Its influence is largely mediated through direct interactions with a diverse cast of lipid-binding proteins. These interactions, ranging from transient encounters to high-affinity binding, modulate protein conformation, activity, and subcellular localization, thereby triggering downstream signaling cascades that impact metabolism, inflammation, and gene expression. Understanding the intricacies of these molecular dialogues is paramount for researchers in basic science and is a critical nexus for drug development professionals targeting metabolic and inflammatory diseases. This guide provides an in-depth exploration of the core principles governing this compound-protein interactions, detailed methodologies for their characterization, and insights into their profound biological consequences.

Introduction: this compound as a Bioactive Ligand

This compound (18:1 n-9) is the most abundant monounsaturated fatty acid in human adipose tissue and a significant component of dietary fats, notably olive oil.[1][2] Beyond its role in energy storage and membrane structure, this compound functions as a signaling molecule. Its ability to interact with and modulate the function of various proteins is central to its bioactivity. These protein partners, collectively known as lipid-binding proteins, possess specialized pockets or domains that accommodate the hydrophobic acyl chain and polar carboxyl head of fatty acids. The specificity and affinity of these interactions are dictated by the three-dimensional architecture of the binding pocket and the unique physicochemical properties of this compound.

The binding of this compound can induce conformational changes in the protein, leading to allosteric regulation of enzymatic activity, altered protein-protein interactions, or translocation to different cellular compartments, ultimately culminating in a cellular response. This guide will delve into the molecular underpinnings of these interactions and the powerful techniques used to dissect them.

Key Families of this compound-Binding Proteins

A multitude of proteins have been identified as interactors with this compound. These can be broadly categorized based on their structure, function, and cellular location.

Fatty Acid-Binding Proteins (FABPs)

FABPs are a family of small, intracellular lipid-binding proteins (14-15 kDa) that are abundantly expressed in various tissues.[3] They function as chaperones, facilitating the transport of fatty acids and other hydrophobic ligands through the aqueous cytoplasm.[3][4] Different FABP isoforms exhibit distinct tissue distribution and ligand-binding preferences.[3]

The binding of this compound to FABPs is characterized by its insertion into a clam-shell-like β-barrel structure, where the carboxylate group typically forms hydrogen bonds with polar residues at the portal of the binding cavity, while the acyl chain is stabilized by hydrophobic and van der Waals interactions.[3][4] For instance, human brain FABP (B-FABP; FABP7) binds this compound in a U-shaped conformation.[3] The binding stoichiometry can vary; liver FABP (L-FABP; FABP1) possesses a larger binding pocket that can accommodate two fatty acid molecules.[3][5]

Nuclear Receptors: Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are ligand-activated transcription factors that play a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation.[6][7] Unsaturated fatty acids, including this compound, are natural ligands for PPARs.[6] Upon binding this compound, PPARs undergo a conformational change that promotes the dissociation of corepressors and recruitment of coactivators, leading to the transcriptional activation of target genes.[6][8] For example, this compound can activate PPARα, leading to the upregulation of genes involved in fatty acid oxidation.[8][9] It can also activate PPARδ, which can improve insulin sensitivity in the context of hepatic steatosis.[10]

Sterol Carrier Protein 2 (SCP-2)

SCP-2 is a non-specific lipid transfer protein involved in the intracellular transport of various lipids, including cholesterol and fatty acids.[11][12] It has been shown to bind fatty acids with high affinity, comparable to that of FABPs.[11][13] The binding of this compound to SCP-2 occurs in a hydrophobic pocket formed by the face of a β-sheet and surrounding α-helices.[14] Overexpression of SCP-2 can enhance cellular fatty acid uptake and stimulate its oxidation and esterification.[11]

The Structural and Thermodynamic Basis of Interaction

The interaction between this compound and a lipid-binding protein is a dynamic process governed by fundamental principles of structural biology and thermodynamics.

Structural Insights from X-ray Crystallography and NMR

High-resolution structural techniques are indispensable for visualizing the precise atomic interactions between this compound and its protein partners.

  • X-ray Crystallography: This technique provides a static snapshot of the protein-ligand complex at atomic resolution. Crystal structures of various FABPs and other proteins co-crystallized with this compound have revealed the specific amino acid residues involved in coordinating the fatty acid, the conformation of the bound ligand, and any induced conformational changes in the protein.[3][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers a powerful means to study protein-ligand interactions in solution, providing insights into the dynamics of the complex.[16][17][18] Chemical shift perturbation studies can identify the residues at the binding interface, while relaxation experiments can probe changes in protein dynamics upon ligand binding.[4] For instance, 13C NMR has been used to probe the structural interactions between this compound and liver FABP.[17]

Quantifying Binding Affinity and Thermodynamics

Understanding the strength and thermodynamic drivers of the interaction is crucial for elucidating its biological significance.

  • Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding interactions in solution.[19][20][21][22] It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[21][22] This provides a complete thermodynamic profile of the this compound-protein interaction.[15][23]

  • Surface Plasmon Resonance (SPR): SPR is a label-free, real-time optical sensing technique used to quantify biomolecular interactions.[24][25][26][27][28] In a typical setup, the protein is immobilized on a sensor chip, and a solution containing this compound (often in a carrier system like liposomes) is flowed over the surface.[24][27] The binding and dissociation events are monitored in real-time, providing kinetic parameters (kon and koff) and the equilibrium dissociation constant (Kd).[25][26][28]

Methodologies for Studying this compound-Protein Interactions

A multi-faceted approach employing a combination of biochemical, biophysical, and computational techniques is often necessary to fully characterize the interaction between this compound and a lipid-binding protein.

Experimental Protocols

Objective: To determine the thermodynamic parameters of this compound binding to a purified lipid-binding protein.

Materials:

  • MicroCal VP-ITC or similar instrument.[20]

  • Purified lipid-binding protein (e.g., FABP) in a suitable buffer (e.g., 20 mM Phosphate buffer, pH 7.4, 150 mM NaCl).

  • This compound solution in the same buffer, potentially with a solubilizing agent like methyl-β-cyclodextrin to improve solubility.[20]

  • Degassing apparatus.

Procedure:

  • Sample Preparation: Prepare a solution of the purified protein at a concentration approximately 10-20 times the expected Kd. Prepare a stock solution of this compound at a concentration 10-15 times that of the protein. Ensure both solutions are in identical, degassed buffer to minimize heats of dilution.

  • Instrument Setup: Thoroughly clean the sample and reference cells. Load the protein solution into the sample cell and the this compound solution into the injection syringe. Equilibrate the system to the desired temperature (e.g., 25°C).

  • Titration: Perform a series of small, sequential injections (e.g., 10 µL) of the this compound solution into the protein-containing sample cell while stirring.[20]

  • Data Analysis: The raw data, consisting of heat pulses for each injection, is integrated to obtain the heat change per mole of injectant. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a single-set-of-sites model) using the instrument's software to determine the binding stoichiometry (N), association constant (KA = 1/KD), and enthalpy of binding (ΔH).[20][29]

Objective: To measure the real-time kinetics and affinity of this compound (presented in liposomes) binding to an immobilized protein.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., L1 chip for liposome capture).[24]

  • Purified lipid-binding protein.

  • Small unilamellar vesicles (SUVs) containing a defined percentage of this compound and a matrix lipid (e.g., phosphatidylcholine).

  • Running buffer (e.g., HBS-P+).

Procedure:

  • Liposome Preparation: Prepare SUVs containing this compound by sonication or extrusion.

  • Chip Preparation and Ligand Immobilization: Condition the L1 sensor chip according to the manufacturer's instructions. Inject the this compound-containing liposomes over the chip surface to create a stable lipid bilayer.

  • Analyte Injection: Inject a series of increasing concentrations of the purified lipid-binding protein over the immobilized liposome surface.

  • Data Analysis: The resulting sensorgrams (response units vs. time) are analyzed using the instrument's software. The association (kon) and dissociation (koff) rate constants are determined by fitting the data to a suitable kinetic model. The equilibrium dissociation constant (Kd) is calculated as koff/kon.

Computational Approaches
  • Molecular Docking: This computational technique predicts the preferred binding orientation of this compound within the protein's binding pocket and estimates the binding affinity.

  • Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the this compound-protein complex over time, revealing conformational changes and the stability of the interaction.[16][30] These simulations have been used to understand how FABPs can discriminate between different fatty acids.[30]

Downstream Consequences of this compound-Protein Interactions

The binding of this compound to its protein partners initiates a cascade of cellular events with far-reaching physiological and pathological implications.

Regulation of Metabolic Pathways

This compound-protein interactions are central to the regulation of lipid and glucose metabolism.

  • Fatty Acid Oxidation: By activating PPARα and the SIRT1-PGC1α complex, this compound promotes the transcription of genes involved in fatty acid oxidation, thereby stimulating the breakdown of fats for energy.[31][32]

  • Insulin Signaling: this compound can protect against insulin resistance by modulating the expression of genes in the PI3K signaling pathway.[33][34]

Modulation of Inflammatory Responses

This compound exhibits anti-inflammatory properties, in contrast to saturated fatty acids.[31] These effects are partly mediated by its interactions with proteins involved in inflammatory signaling pathways.

Cell Proliferation and Signaling

This compound can influence cell proliferation and survival. In some cancer cells, it has been shown to promote proliferation by activating PPARα and stimulating glycolysis.[8] It can also activate various signaling kinases, such as AKT, and transcription factors like NF-κB.[35]

Visualization of Key Pathways and Workflows

Diagram 1: this compound Signaling to Enhance Fatty Acid Oxidation

OleicAcid_FAO_Pathway OA This compound PKA cAMP/PKA Pathway OA->PKA activates SIRT1 SIRT1 PKA->SIRT1 phosphorylates & activates PGC1a_ac PGC1α (acetylated) SIRT1->PGC1a_ac deacetylates PGC1a_deac PGC1α (deacetylated) [Active] PGC1a_ac->PGC1a_deac FAO_Genes Fatty Acid Oxidation Gene Expression PGC1a_deac->FAO_Genes co-activates FAO Increased Fatty Acid Oxidation FAO_Genes->FAO

Caption: this compound activates a signaling cascade to promote fatty acid oxidation.

Diagram 2: Experimental Workflow for ITC Analysis

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Prep Purify & Dialyze Lipid-Binding Protein Degas Degas Both Solutions Protein_Prep->Degas Ligand_Prep Prepare this compound in Matching Buffer Ligand_Prep->Degas Load_ITC Load Protein into Cell, This compound into Syringe Degas->Load_ITC Run_Titration Perform Sequential Injections at 25°C Load_ITC->Run_Titration Integrate_Peaks Integrate Raw Heat Pulses Run_Titration->Integrate_Peaks Fit_Isotherm Fit Binding Isotherm to Model Integrate_Peaks->Fit_Isotherm Get_Params Determine Kd, n, ΔH, ΔS Fit_Isotherm->Get_Params

Caption: A streamlined workflow for Isothermal Titration Calorimetry analysis.

Quantitative Data Summary

ProteinLigandTechniqueBinding Affinity (Kd or Ka)Reference
Bovine β-lactoglobulinThis compoundITCKa = 9.7 x 105 M-1[15]
Various FABPsThis compoundFluorescenceKd ~ 0.44–1.56 μM[36]
Epidermal Cytosolic ProteinsThis compoundRadioligand BindingKd in nM range[37]

Conclusion and Future Directions

The interaction of this compound with lipid-binding proteins is a fundamental biological process with profound implications for cellular function and human health. This guide has provided a comprehensive overview of the key protein families involved, the structural and thermodynamic principles governing these interactions, and the state-of-the-art methodologies used for their characterization. The intricate signaling networks initiated by these interactions underscore the importance of this compound as a key metabolic and signaling hub.

Future research in this field will likely focus on several exciting areas. The development of novel chemical probes and advanced imaging techniques will enable the visualization of this compound-protein interactions in living cells with unprecedented spatial and temporal resolution. A deeper understanding of the "this compound interactome" and how it is remodeled in disease states will undoubtedly unveil new therapeutic targets. For drug development professionals, modulating the interaction of this compound with specific protein targets offers a promising avenue for the development of novel therapeutics for metabolic disorders, inflammatory diseases, and cancer. The continued exploration of this fascinating molecular dance promises to yield critical insights into the intricate interplay between diet, metabolism, and disease.

References

  • Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes. Methods in Molecular Biology.
  • Using Surface Plasmon Resonance to Quantitatively Assess Lipid–Protein Interactions. SpringerLink.
  • Emerging methodologies to investigate lipid–protein interactions.
  • A simple guide to biochemical approaches for analyzing protein–lipid interactions. Molecular Biology of the Cell.
  • Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions.
  • Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes.
  • Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions. PubMed.
  • Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets.
  • Role of this compound in the Gut-Liver Axis: From Diet to the Regulation of Its Synthesis via Stearoyl-CoA Desaturase 1 (SCD1).
  • Binding of 18-carbon Unsaturated Fatty Acids to Bovine β-lactoglobulin--structural and Thermodynamic Studies. PubMed.
  • This compound Stimulates Complete Oxidation of Fatty Acids through Protein Kinase A-dependent Activation of SIRT1-PGC1α Complex.
  • Interactions of this compound with liver fatty acid binding protein: a carbon-13 NMR study. PubMed.
  • This compound Protects Against Insulin Resistance by Regulating the Genes Related to the PI3K Signaling P
  • Dietary this compound contributes to the regulation of food intake through the synthesis of intestinal oleoylethanolamide. Frontiers.
  • Studying Lipid-Protein Interactions Using Protein-Lipid Overlay and Protein-Liposome Associ
  • Fatty-acid-binding proteins. Occurrence of two fatty-acid-binding proteins in bovine liver cytosol and their binding of fatty acids, cholesterol, and other lipophilic ligands. PubMed.
  • This compound stimulates complete oxidation of fatty acids through protein kinase A-dependent activ
  • This compound Protects Against Insulin Resistance by Regulating the Genes Related to the PI3K Signaling P
  • Studying protein–lipid interactions. American Society for Biochemistry and Molecular Biology.
  • Fatty acid binding to the human transport proteins FABP3, FABP4, and FABP5 from a Ligand's perspective.
  • Studying Lipid–Protein Interactions Using Protein–Lipid Overlay and Protein–Liposome Association Assays.
  • This compound. Wikipedia.
  • Effects of ligand binding on dynamics of fatty acid binding protein and interactions with membranes.
  • Simulations of fatty acid-binding proteins. II.
  • The biological activities of protein/oleic acid complexes reside in the f
  • Sterol carrier protein-2: structure reveals function.
  • This compound activates peroxisome proliferator-activated receptor δ to compensate insulin resistance in ste
  • This compound, Cholesterol, and Linthis compound as Angiogenesis Initiators.
  • This compound activation of fatty acid handling genes is dependent on PPAR...
  • Isothermal titr
  • Interactions of this compound with liver fatty acid binding protein: a carbon-13 NMR study. Biochemistry.
  • Role of this compound in the Gut-Liver Axis: From Diet to the Regulation of Its Synthesis via Stearoyl-CoA Des
  • A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals. MDPI.
  • This compound stimulates cell proliferation and BRD4-L-MYC-dependent glucose transporter transcription through PPARα activ
  • The Effect Of Sterol Carrier Protein 2 Gene Ablation And Dietary Cholesterol On Brain And Liver Lipid Composition In Male And Fe. UND Scholarly Commons.
  • Sterol Carrier Protein-2/sterol Carrier Protein-x Expression Differentially Alters Fatty Acid Metabolism in L Cell Fibroblasts. Semantic Scholar.
  • Thermodynamics of Fatty Acid Binding to Fatty Acid-Binding Proteins and Fatty Acid Partition Between Water and Membranes Measured Using the Fluorescent Probe ADIFAB. PubMed.
  • This compound Promotes Lipid Accumulation in Bovine Adipocytes: The Role of peroxisome proliferator-activated receptor alpha (PPARα) Signaling.
  • Sterol carrier protein 2: A promising target in the pathogenesis of atherosclerosis.
  • Specific high-affinity binding of fatty acids to epidermal cytosolic proteins.
  • Pea Albumin Alleviates this compound-Induced Lipid Accumulation in LO2 Cells Through Modulating Lipid Metabolism and Fatty Acid Oxidation P
  • Sterol carrier protein 2 and fatty acid-binding protein. Separate and distinct physiological functions. PubMed.
  • The effects of this compound on the attachment and detachment of S protein...
  • Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry.
  • Probing the Thermodynamics of Protein–Lipid Interactions by Isothermal Titration Calorimetry.
  • Isothermal titration calorimetry to measure protein/peptide/lipid interactions. Addgene.
  • Does fatty acid-binding protein facilitate the diffusion of this compound?.
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Methodological & Application

Application Notes and Protocols for Preparing Oleic Acid Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Oleic Acid in Cellular Studies

This compound, a monounsaturated omega-9 fatty acid, is a pivotal molecule in cellular metabolism and signaling.[] In cell culture, it serves as a crucial energy source, a building block for membrane phospholipids, and a precursor for bioactive lipid mediators.[] Its supplementation in serum-free media is often essential for maintaining cell viability and metabolic function.[] However, the very nature of this compound—a long-chain fatty acid—presents a significant challenge to researchers: its poor aqueous solubility and potential for lipotoxicity.[][2]

Free this compound, when directly added to aqueous culture media, can form micelles that are cytotoxic to cells.[2] Furthermore, unbound fatty acids can induce cellular stress, leading to apoptosis and necrosis.[3][4] To circumvent these issues and mimic the physiological transport of fatty acids in the bloodstream, this compound is complexed with a carrier protein, most commonly fatty acid-free bovine serum albumin (BSA).[2][5] BSA binds to this compound, rendering it soluble and delivering it to cells in a controlled and physiologically relevant manner.[2][6]

This guide provides a detailed, field-proven protocol for the preparation of this compound-BSA complexes for cell culture applications. It delves into the critical parameters, explains the rationale behind each step, and offers insights into quality control and troubleshooting to ensure reproducible and reliable experimental outcomes.

The Cornerstone of Success: Understanding the this compound-BSA Complex

The formation of a stable and well-characterized this compound-BSA complex is paramount for any successful cell-based assay involving this fatty acid. The interaction between this compound and BSA is primarily hydrophobic, with the fatty acid's acyl chain fitting into specific binding pockets on the albumin molecule.[7] The carboxyl head group of the this compound remains exposed, allowing for interaction with cellular receptors and transport proteins.[7]

The molar ratio of this compound to BSA is a critical determinant of the biological response.[2][8] A higher ratio leads to a greater concentration of unbound, and potentially toxic, fatty acids.[2] Therefore, careful control and reporting of this ratio are essential for experimental consistency and comparison across studies.

Visualizing the Workflow: From Powder to Cellular Uptake

To provide a clear overview of the process, the following diagram illustrates the key steps in preparing and utilizing this compound-BSA complexes in cell culture.

Oleic_Acid_Preparation_Workflow cluster_prep Preparation of this compound-BSA Complex cluster_cell_culture Cell Culture Application OA_Stock 1. Prepare this compound Stock Solution (e.g., in Ethanol) Complexation 3. Complexation: Slowly add OA stock to warmed BSA solution with gentle mixing OA_Stock->Complexation BSA_Sol 2. Prepare Fatty Acid-Free BSA Solution in Serum-Free Medium/PBS BSA_Sol->Complexation Incubation 4. Incubate at 37°C to facilitate binding Complexation->Incubation Sterilization 5. Sterile Filter (0.22 µm) Incubation->Sterilization Storage 6. Store at -20°C Sterilization->Storage Thaw 7. Thaw and Dilute in Culture Medium Storage->Thaw Use in Experiments Cell_Treatment 8. Treat Cells Thaw->Cell_Treatment Cellular_Uptake 9. Cellular Uptake Cell_Treatment->Cellular_Uptake Metabolism 10. Metabolic Fate Cellular_Uptake->Metabolism

Caption: Workflow for preparing and using this compound-BSA complexes.

Detailed Protocol: Preparation of a 5 mM this compound-BSA Complex (6:1 Molar Ratio)

This protocol describes the preparation of a widely used 5 mM this compound stock solution complexed with BSA at a 6:1 molar ratio.

Materials and Reagents:
  • This compound (Sigma-Aldrich, Cat. No. O1008 or equivalent)

  • Fatty Acid-Free Bovine Serum Albumin (BSA) (e.g., Sigma-Aldrich, Cat. No. A7030 or equivalent)

  • Ethanol (200 proof, absolute)

  • Sterile, serum-free cell culture medium or phosphate-buffered saline (PBS)

  • Sterile 50 mL conical tubes

  • Sterile 0.22 µm syringe filter

  • Water bath

  • Vortex mixer

  • Sterile serological pipettes and pipette tips

Step-by-Step Methodology:

Part 1: Preparation of this compound Stock Solution (100 mM in Ethanol)

  • In a sterile fume hood, carefully weigh out the required amount of this compound. The molecular weight of this compound is approximately 282.47 g/mol . To prepare a 100 mM stock, dissolve 2.825 g of this compound in 100 mL of absolute ethanol.

  • Vortex thoroughly until the this compound is completely dissolved. This stock solution can be stored at -20°C for several months.

Part 2: Preparation of BSA Solution (0.833 mM in Serum-Free Medium/PBS)

  • Use high-purity, fatty acid-free BSA to avoid introducing confounding lipids.[2][8] The approximate molecular weight of BSA is 66,500 g/mol .

  • To prepare a 0.833 mM BSA solution, dissolve 5.54 g of fatty acid-free BSA in 100 mL of sterile, serum-free cell culture medium or PBS.

  • Gently swirl or rock the solution to dissolve the BSA. Avoid vigorous shaking or vortexing, as this can cause foaming and denaturation of the protein. Complete dissolution may take 30-60 minutes at room temperature or can be facilitated by overnight incubation at 4°C.

  • Warm the BSA solution to 37°C in a water bath before complexation.[2]

Part 3: Complexation of this compound with BSA

  • This step is critical and should be performed slowly to ensure proper complex formation.

  • While gently swirling the warm (37°C) BSA solution, add the 100 mM this compound stock solution dropwise to achieve the final desired concentration and molar ratio. To achieve a 5 mM this compound concentration with a 6:1 molar ratio to BSA (0.833 mM), add 5 mL of the 100 mM this compound stock to 95 mL of the 0.833 mM BSA solution.

  • Continue to gently mix the solution during the addition. The solution may appear slightly cloudy initially but should clear as the this compound binds to the BSA.

Part 4: Incubation and Sterilization

  • Incubate the this compound-BSA complex solution in a shaking water bath at 37°C for at least 1 hour to ensure complete and stable complex formation.[2][9] Some protocols suggest overnight incubation.[6][10]

  • After incubation, sterile-filter the solution through a 0.22 µm syringe filter to remove any potential aggregates or microbial contamination.[10][11]

Part 5: Aliquoting and Storage

  • Aliquot the final 5 mM this compound-BSA complex into sterile conical tubes.

  • Store the aliquots at -20°C. For long-term storage, -80°C is recommended to minimize lipid peroxidation.

Quality Control and Best Practices

  • Visual Inspection: The final solution should be clear and free of any precipitate. Cloudiness may indicate incomplete complexation or precipitation.

  • pH Measurement: The pH of the final solution should be checked and adjusted to physiological pH (7.2-7.4) if necessary, as significant pH changes can affect both protein structure and cell health.

  • Control Treatment: Always include a "vehicle" control in your experiments, which consists of the BSA solution prepared with the same amount of ethanol used to dissolve the this compound, but without the this compound itself.[9] This accounts for any effects of the BSA and the solvent on the cells.

  • Molar Ratio is Key: The biological effects of this compound are highly dependent on the concentration of the unbound fatty acid, which is determined by the this compound:BSA molar ratio.[2][12] It is crucial to maintain a consistent ratio throughout your experiments and to report it in any publications.

Summary of this compound to BSA Molar Ratios and Concentrations

The following table provides examples of different this compound to BSA molar ratios and the corresponding concentrations for preparing a 1 mL working solution.

Molar Ratio (this compound:BSA)Final this compound ConcentrationFinal BSA ConcentrationApplication Notes
1:1100 µM100 µMRepresents a low physiological level.
3:1300 µM100 µMWithin the normal physiological range.[13]
5:1500 µM100 µMOften used to model mild hyperlipidemia.[10]
6:1600 µM100 µMA commonly used ratio for studying lipotoxicity.[11]
>8:1>800 µM100 µMCan induce significant cellular stress and lipotoxicity.[12]

Cellular Uptake and Metabolic Fate of this compound

Once the this compound-BSA complex is introduced to the cell culture, the this compound is taken up by the cells through a combination of passive diffusion and protein-mediated transport.[2]

Cellular_Uptake_and_Metabolism cluster_uptake Cellular Uptake cluster_metabolism Metabolic Fate OA_BSA This compound-BSA Complex Passive_Diffusion Passive Diffusion OA_BSA->Passive_Diffusion Protein_Mediated Protein-Mediated Transport (e.g., CD36, FATPs) OA_BSA->Protein_Mediated Cell_Membrane Cell Membrane Triglycerides Triglyceride Synthesis (Lipid Droplet Storage) Passive_Diffusion->Triglycerides Phospholipids Phospholipid Synthesis (Membrane Biogenesis) Passive_Diffusion->Phospholipids Beta_Oxidation β-Oxidation (Energy Production) Passive_Diffusion->Beta_Oxidation Signaling Signaling Molecules Passive_Diffusion->Signaling Protein_Mediated->Triglycerides Protein_Mediated->Phospholipids Protein_Mediated->Beta_Oxidation Protein_Mediated->Signaling

Caption: Cellular uptake and metabolic pathways of this compound.

Inside the cell, this compound can be directed into several metabolic pathways:

  • Esterification into Triglycerides: For storage in lipid droplets, which serves as an energy reserve and a protective mechanism against lipotoxicity.[2]

  • Incorporation into Phospholipids: For the synthesis and remodeling of cellular membranes.[14]

  • β-oxidation in Mitochondria: To generate ATP for cellular energy.[2][14]

  • Conversion to other Bioactive Lipids: Serving as a precursor for various signaling molecules.[]

Troubleshooting Common Issues

IssuePossible CauseSolution
Solution is cloudy or has a precipitate Incomplete dissolution of BSA. Incomplete complexation of this compound. This compound concentration is too high for the BSA concentration.Ensure BSA is fully dissolved before adding this compound. Add this compound stock slowly and with gentle mixing. Increase the BSA concentration or decrease the this compound concentration to achieve a lower molar ratio.
High cell death or toxicity The concentration of unbound this compound is too high. The final concentration of the solvent (e.g., ethanol) is toxic to the cells.Decrease the this compound:BSA molar ratio. Perform a dose-response experiment to determine the optimal concentration for your cell type. Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.5%).[5]
Inconsistent experimental results Variability in the preparation of the this compound-BSA complex. Degradation of this compound due to improper storage.Strictly adhere to the protocol and maintain a consistent this compound:BSA molar ratio. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Protect from light to prevent oxidation.

Conclusion

The preparation of this compound solutions for cell culture requires careful attention to detail to ensure the formation of a stable and physiologically relevant complex with BSA. By understanding the principles behind the protocol and implementing rigorous quality control measures, researchers can confidently utilize this compound in their in vitro studies to unravel its complex roles in cellular biology. This guide provides a robust framework for achieving reproducible and meaningful results in the exciting field of lipid research.

References

  • Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. (n.d.). National Institutes of Health.
  • Lipid and Fatty Acid in Cell Culture. (n.d.). BOC Sciences.
  • This compound in Cell Culture. (n.d.). Sigma-Aldrich.
  • Interactions of the carboxyl group of this compound with bovine serum albumin: a 13C NMR study. (1983). PubMed.
  • Enhancing Cellular Uptake of this compound for Metabolic Studies. (n.d.). Benchchem.
  • Metabolic fate of this compound, palmitic acid and stearic acid in cultured hamster hepatocytes. (n.d.). National Institutes of Health.
  • The effect of oleic and palmitic acid on induction of steatosis and cytotoxicity on rat hepatocytes in primary culture. (n.d.). PubMed.
  • Comparative toxicity of this compound and linthis compound on Jurkat cells. (n.d.). PubMed.
  • Preparation of BSA complexed free fatty acids for in vitro studies. (2022). Protocols.io.
  • fatty acid free BSA-cell culture. (2012). Protocol Online.
  • Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. (n.d.). Protein & Cell.
  • Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. (n.d.). Oxford Academic.
  • This compound uptake and binding by rat adipocytes define dual pathways for cellular fatty acid... (n.d.). PubMed.
  • BSA-Oleate Monounsaturated Fatty Acid Complex (5 mM). (n.d.). Cayman Chemical.
  • Cell Culture Models of Fatty Acid Overload: Problems and Solutions. (n.d.). National Institutes of Health.
  • Preparation and Use of Linoleate-BSA Complex in Cell Culture. (n.d.). Benchchem.

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Application Notes and Protocols for Oleic Acid Supplementation in Serum-Free Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Lipids in a Serum-Free Environment

The transition from serum-containing to serum-free media (SFM) is a landmark advancement in cell culture, offering enhanced reproducibility, simplified downstream processing, and a reduced risk of contamination with adventitious agents.[][2] However, the removal of serum, a complex mixture of proteins, hormones, and lipids, necessitates the rational supplementation of essential components to maintain cellular health and productivity.[][3] Lipids, in particular, are indispensable as they serve as primary structural components of cellular membranes, crucial energy sources, and precursors for vital signaling molecules.[]

Oleic acid (18:1, n-9), a monounsaturated omega-9 fatty acid, is a key lipid supplement in many SFM formulations. It is integral for maintaining membrane fluidity, enhancing metabolic efficiency, and has been shown to improve the growth and productivity of various cell lines, including Chinese Hamstress Ovary (CHO) and hybridoma cells used in biomanufacturing.[] Animal cells can synthesize this compound from stearic acid, but providing it exogenously reduces the metabolic burden on the cells, allowing them to allocate more resources towards growth and the production of recombinant proteins or monoclonal antibodies.[]

However, the utility of this compound is hampered by its poor aqueous solubility and susceptibility to peroxidation.[] This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the effective preparation and use of this compound supplements in serum-free cell culture. We will address the challenge of solubility by detailing the preparation of an this compound-albumin complex and provide protocols for its application and optimization, ensuring scientific integrity and experimental success.

The Challenge of Hydrophobicity: Complexing this compound with BSA

The direct addition of this compound to aqueous culture media would result in poor dispersion and limited bioavailability for the cells. Historically, serum albumin has served as the natural carrier for fatty acids in vivo and in culture. To mimic this physiological transport system in SFM, this compound is complexed with fatty acid-free bovine serum albumin (FAF-BSA).[4][5]

Why Fatty Acid-Free BSA is Critical:

Using standard BSA preparations, which contain endogenous lipids, would introduce unknown variables into the culture system. FAF-BSA provides a "clean" carrier, allowing for the precise and controlled delivery of a defined amount of this compound.[5] This is paramount for experimental reproducibility and for accurately determining the cellular response to this compound alone.[5] BSA not only solubilizes the fatty acid but also mitigates the potential cytotoxicity associated with high concentrations of free fatty acids.[5]

Protocol 1: Preparation of a Sterile this compound-Albumin Complex Stock Solution

This protocol details the preparation of a 10 mM this compound complexed with 1.7 mM FAF-BSA, resulting in an approximate molar ratio of 6:1. This stock solution can be stored and diluted into culture media as needed.

Materials:

ComponentSupplier ExampleCatalogue # ExampleNotes
This compound (≥99% purity)Sigma-AldrichO1008Liquid at room temperature.
Fatty Acid-Free Bovine Serum Albumin (FAF-BSA)Sigma-AldrichA8806Ensure it is suitable for cell culture.[6]
0.1 M Sodium Hydroxide (NaOH)Any-Sterile-filtered.
Dulbecco's Phosphate-Buffered Saline (DPBS), no Ca/MgGibco14190144Sterile.
50 mL Sterile Conical TubesAny-
0.22 µm Sterile Syringe FilterMilliporeSLGP033RS
Heating Water Bath or IncubatorAny-

Step-by-Step Methodology:

  • Prepare a 10% (w/v) FAF-BSA Solution:

    • Aseptically weigh 5 g of FAF-BSA powder and dissolve it in 50 mL of sterile DPBS in a sterile conical tube.

    • Gently swirl or invert the tube to dissolve the BSA. Avoid vigorous vortexing to prevent frothing. This will result in an approximately 1.5 mM BSA solution.

    • Warm the BSA solution to 37°C in a water bath for 30 minutes to ensure complete dissolution.

  • Prepare a 100 mM this compound-NaOH Stock:

    • In a separate sterile tube, add 282.5 mg of this compound (density ≈ 0.895 g/mL, so ~315 µL).

    • Add 10 mL of 0.1 M sterile NaOH. This will saponify the fatty acid, creating sodium oleate, which is more readily soluble in aqueous solutions.[7]

    • Warm the solution to 70°C for 15-30 minutes and vortex intermittently until the this compound is completely dissolved, and the solution is clear.

  • Complex this compound with FAF-BSA:

    • Pre-warm the 10% FAF-BSA solution to 37°C.

    • Slowly, drop-by-drop, add 1 mL of the 100 mM sodium oleate solution to 9 mL of the pre-warmed 10% FAF-BSA solution while gently swirling. This will yield a final concentration of 10 mM this compound and approximately 9% BSA.

    • The molar ratio of this compound to BSA will be approximately 6:1.[8]

  • Incubation and Sterilization:

    • Incubate the resulting this compound-BSA complex solution in a 37°C water bath for at least 1 hour, with gentle agitation, to ensure complete complexing.[4]

    • Sterile-filter the final solution through a 0.22 µm syringe filter into a new sterile tube.[8] Some sources note that warming the solution can aid filtration, but clogging may still occur if the complex is not fully formed.[9]

  • Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C for long-term use.[4] For short-term use (up to one week), the solution can be stored at 2-8°C.

G cluster_0 FAF-BSA Solution Preparation cluster_1 This compound Solution Preparation A1 Weigh 5g FAF-BSA A2 Dissolve in 50mL DPBS A1->A2 A3 Warm to 37°C A2->A3 C Add 1mL Oleate Solution to 9mL BSA Solution A3->C B1 Add ~315µL this compound B2 Add 10mL 0.1M NaOH B1->B2 B3 Warm to 70°C & Vortex B2->B3 B3->C D Incubate at 37°C for 1 hour C->D E Sterile Filter (0.22µm) D->E F Aliquot & Store at -20°C E->F G A Prepare Media with This compound Dilutions (e.g., 0-200µM) E Replace Medium with Test/Control Media A->E B Prepare Vehicle Control (FAF-BSA only) B->E C Seed Cells in Multi-Well Plates D Incubate 24h C->D D->E F Incubate for Experimental Duration (e.g., 48-72h) E->F G Assess Cellular Response F->G H Viability (MTT) Proliferation (BrdU) Productivity (ELISA) G->H I Analyze Data & Determine Optimal Dose G->I

Figure 2. Workflow for determining the optimal this compound concentration.

Mechanism of Action: How this compound Supports Cell Culture

This compound's benefits in cell culture are multifaceted, stemming from its central role in cellular metabolism and structure.

  • Membrane Synthesis and Fluidity: As a primary component of phospholipids, this compound is crucial for the synthesis and maintenance of cellular and organellar membranes. []Its monounsaturated nature helps maintain appropriate membrane fluidity, which is essential for the function of membrane-bound proteins, transport, and signaling. [][3]

  • Energy Metabolism: Fatty acids are a dense source of energy. Through beta-oxidation, this compound is broken down to produce acetyl-CoA, which enters the Krebs cycle to generate large amounts of ATP. Supplementing this compound can thus fuel energy-intensive processes like rapid cell division and high-level protein production. []

  • Precursor for Bioactive Molecules: this compound is a precursor for the synthesis of other fatty acids and signaling molecules. It can be elongated and desaturated to form other members of the n-9 fatty acid family, which are involved in various cellular processes.

G cluster_0 Cellular Functions cluster_1 Cellular Outcomes OA This compound (from BSA complex) Membrane Membrane Synthesis (& Fluidity) OA->Membrane Energy Energy Production (Beta-Oxidation -> ATP) OA->Energy Precursor Precursor for other Fatty Acids & Molecules OA->Precursor Growth Improved Growth & Viability Membrane->Growth Energy->Growth Productivity Enhanced Protein Productivity Energy->Productivity

Figure 3. Key roles of this compound in supporting cellular function in culture.

Quality Control and Troubleshooting

  • Inconsistent Results: The preparation of the this compound-BSA complex is a critical step. Ensure the FAF-BSA is fully dissolved before adding the sodium oleate. Inconsistent complex formation can lead to variable bioavailability of this compound. [4]* Precipitation in Media: If a precipitate forms upon adding the stock solution to the culture medium, it may indicate that the complex has dissociated or the concentration is too high. Ensure the stock solution is properly warmed and mixed before dilution.

  • Unexpected Cytotoxicity: Always run a vehicle control. Cytotoxicity may be caused by the BSA preparation or residual solvent (e.g., ethanol, if used) rather than the this compound itself. [4]If this compound is confirmed to be the cause, reduce the concentration.

  • Peroxidation: this compound is susceptible to peroxidation, which can generate toxic byproducts. []Store the stock solution protected from light at -20°C and avoid repeated freeze-thaw cycles.

Conclusion

This compound is a powerful and often essential supplement for optimizing cell growth, viability, and productivity in serum-free media. The primary challenge of its hydrophobicity is effectively overcome by complexing it with fatty acid-free BSA. By following the detailed protocols for preparation and optimization outlined in this guide, researchers can establish a robust and reproducible system for lipid supplementation. This enables the full benefits of a serum-free environment to be realized, leading to more consistent and reliable outcomes in both basic research and industrial biomanufacturing.

References

  • Cytion. (n.d.). Crucial Role of Fatty Acids and Lipids in Serum-Free Media: Key Components for Specialized Cell Line Growth. Retrieved from [Link]

  • Goodwin, G. W., & Greenfield, C. L. (1997). Lipid-modified serum free media. U.S. Patent No. 5,631,159. Washington, DC: U.S. Patent and Trademark Office.
  • Karayıldırım, Ç. K., et al. (2022). Cytotoxicity and genotoxicity evaluations of this compound and conjugated linthis compound. Istanbul Journal of Pharmacy, 52(1), 14-19. Retrieved from [Link]

  • Kupská, D., et al. (2014). The effect of oleic and palmitic acid on induction of steatosis and cytotoxicity on rat hepatocytes in primary culture. Physiological Research, 63(4), 445-455. Retrieved from [Link]

  • Irvine Scientific. (n.d.). Lipids in Cell Culture Media. Retrieved from [Link]

  • Cytion. (n.d.). Crucial Role of Fatty Acids and Lipids in Serum-Free Media: Key Components for Specialized Cell Line Growth. Retrieved from [Link]

  • Harvey, K. A., et al. (2011). This compound inhibits stearic acid-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells. Journal of Lipid Research, 52(9), 1644-1652. Retrieved from [Link]

  • Wieder, K., et al. (2019). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biological Research, 52(1), 5. Retrieved from [Link]

  • Karayıldırım, Ç. K., et al. (2022). Cytotoxicity and genotoxicity evaluations of this compound and conjugated linthis compound. DergiPark. Retrieved from [Link]

  • Li, S., et al. (2014). High Metastatic Gastric and Breast Cancer Cells Consume this compound in an AMPK Dependent Manner. PLoS ONE, 9(5), e97330. Retrieved from [Link]

  • ResearchGate. (2023). How solubilize this compound to cell culture? Retrieved from [Link]

  • Protocol Online. (2012). fatty acid free BSA-cell culture. Retrieved from [Link]

  • ResearchGate. (2021). Do you have any suggestions how to make Oleic and Palmitic acid solution that can be taken up by the cells? Retrieved from [Link]

  • ResearchGate. (2015). How to make this compound and FAF-BSA precomplex? Retrieved from [Link]

  • Ciaffaglione, V., et al. (2020). Anti-tumor Effect of this compound in Hepatocellular Carcinoma Cell Lines via Autophagy Reduction. Frontiers in Cell and Developmental Biology, 8, 583. Retrieved from [Link]

  • He, M., et al. (2020). Modulatory effect of linoleic and this compound on cell proliferation and lipid metabolism gene expressions in primary bovine satellite cells. Journal of Animal Science and Technology, 62(4), 487-500. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Protein & Cell. Retrieved from [Link]

  • Wang, Y., et al. (2020). Identifying Lipid Metabolites Influenced by this compound Administration Using High-Performance Liquid Chromatography–Mass Spectrometry-Based Lipidomics. ACS Omega, 5(18), 10434-10444. Retrieved from [Link]

  • Alsabeeh, N., et al. (2018). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1863(2), 143-151. Retrieved from [Link]

  • Gorfien, S. F., et al. (2001). Micro-quantitation of lipids in serum-free cell culture media: a critical aspect is the minimization of interference from medium components and chemical reagents. Journal of Chromatography B: Biomedical Sciences and Applications, 763(1-2), 17-29. Retrieved from [Link]

  • Wu, S., et al. (2018). A serum-free and insulin-supplemented cell culture medium ensures fatty acid synthesis gene activation in cancer cells. bioRxiv. Retrieved from [Link]

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Application Note: Harnessing Oleic Acid for Advanced Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Pivotal Role of Oleic Acid in Nanocrystal Engineering

This compound, a ubiquitous C18 monounsaturated fatty acid, has emerged as a cornerstone ligand in the colloidal synthesis of high-quality nanoparticles. Its multifaceted role extends beyond that of a simple surfactant; it acts as a dynamic capping agent, a solvent, and a shape-directing molecule, offering precise control over nanoparticle nucleation and growth. This control is paramount for tailoring the physical and chemical properties of nanoparticles for sophisticated applications in diagnostics, therapeutics, and advanced materials.

The amphiphilic nature of this compound, characterized by a hydrophilic carboxylic acid headgroup and a long hydrophobic hydrocarbon tail, is the key to its utility. The carboxylate group readily coordinates with metal precursors or the nanoparticle surface, while the aliphatic tail provides steric hindrance, preventing agglomeration and ensuring colloidal stability in nonpolar solvents.[1][2] This application note provides an in-depth guide to the theory and practical application of this compound in nanoparticle synthesis, focusing on robust and reproducible protocols for iron oxide nanoparticles (IONPs), quantum dots (QDs), and upconversion nanoparticles (UCNPs).

Mechanism of this compound-Mediated Nanoparticle Stabilization

The stabilizing action of this compound is primarily achieved through the chemical bonding of its carboxyl group to the surface of the nanoparticles.[1] This interaction can occur via a ligand exchange process, where the this compound displaces other surface ligands, or through direct coordination during particle formation. The result is a protective monolayer that prevents the nanoparticles from aggregating due to van der Waals forces.

dot

Caption: this compound stabilizing a nanoparticle.

Key Synthesis Methodologies

This compound is instrumental in several high-temperature synthesis methods that yield highly crystalline and monodisperse nanoparticles. The choice of method depends on the desired material, size, and morphology.

Thermal Decomposition

This method involves the decomposition of organometallic precursors at high temperatures in the presence of this compound.[3][4] this compound serves as both a solvent and a capping agent, controlling the nucleation and growth phases to achieve a narrow size distribution.[3]

Application: Synthesis of highly crystalline magnetic nanoparticles and quantum dots.

Co-precipitation

Co-precipitation is a versatile and scalable method for synthesizing nanoparticles, particularly iron oxides.[1][5] While traditionally performed in aqueous media, the introduction of this compound, either during or after the initial precipitation, allows for the formation of a hydrophobic coating, enabling dispersion in organic solvents.[6]

Application: Large-scale production of iron oxide nanoparticles for various biomedical applications.

Solvothermal/Hydrothermal Synthesis

In solvothermal and hydrothermal methods, the synthesis is carried out in a sealed vessel (autoclave) at elevated temperatures and pressures.[7] this compound is often used as a co-solvent and capping agent to control the morphology and prevent aggregation of the resulting nanoparticles.[7]

Application: Synthesis of complex nanostructures like upconversion nanoparticles and anisotropic nanocrystals.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of various nanoparticles using this compound. Researchers should optimize these parameters based on their specific experimental setup and desired nanoparticle characteristics.

Protocol 1: Synthesis of Monodisperse Iron Oxide Nanoparticles via Thermal Decomposition

This protocol is adapted from the well-established thermal decomposition of an iron-oleate precursor.[3]

Materials and Reagents:

ReagentGradeSupplier (Example)
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)ACS reagent, ≥98%Sigma-Aldrich
Sodium oleateTechnical, ≥82%Sigma-Aldrich
This compoundTechnical grade, 90%Sigma-Aldrich
1-octadeceneTechnical grade, 90%Sigma-Aldrich
Ethanol200 proof, anhydrousDecon Labs
HeptaneAnhydrous, 99%Sigma-Aldrich

Step-by-Step Procedure:

  • Preparation of Iron-Oleate Precursor:

    • In a 500 mL three-neck flask, dissolve 10.8 g (40 mmol) of FeCl₃·6H₂O and 36.5 g (120 mmol) of sodium oleate in a mixture of 80 mL ethanol, 60 mL deionized water, and 140 mL heptane.

    • Heat the mixture to reflux at 70°C for 4 hours under an argon atmosphere.

    • After cooling to room temperature, transfer the mixture to a separatory funnel and wash the upper organic layer multiple times with deionized water to remove sodium chloride.

    • Evaporate the heptane using a rotary evaporator to obtain the iron-oleate complex as a waxy solid.

  • Thermal Decomposition:

    • In a 250 mL three-neck flask equipped with a condenser and a thermocouple, combine 36 g of the iron-oleate complex, 5.7 g of this compound, and 200 g of 1-octadecene.

    • Heat the mixture to 100°C for 30 minutes under vacuum to remove any residual water and solvent.

    • Switch to an argon atmosphere and heat the mixture to 320°C at a rate of 3-5°C/minute.

    • Maintain the temperature at 320°C for 30 minutes. The solution will turn black, indicating nanoparticle formation.

    • Cool the reaction mixture to room temperature.

  • Purification:

    • Add 500 mL of ethanol to the cooled solution to precipitate the nanoparticles.

    • Centrifuge the mixture at 8000 rpm for 10 minutes. Discard the supernatant.

    • Wash the nanoparticle pellet twice with ethanol and re-disperse the final product in a nonpolar solvent like hexane or toluene.

dot

G A Mix Precursors: FeCl3, Sodium Oleate, Solvents B Reflux at 70°C for 4h A->B C Wash & Evaporate to get Iron-Oleate B->C D Mix Iron-Oleate, This compound, 1-Octadecene C->D E Heat to 320°C for 30 min D->E F Cool & Precipitate with Ethanol E->F G Centrifuge & Wash F->G H Disperse in Nonpolar Solvent G->H

Caption: Thermal decomposition workflow for IONPs.

Protocol 2: Co-precipitation of this compound-Coated Fe₃O₄ Nanoparticles

This protocol provides a straightforward method for producing this compound-coated magnetite nanoparticles.[1][8]

Materials and Reagents:

ReagentGradeSupplier (Example)
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)ACS reagent, ≥98%Sigma-Aldrich
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)ACS reagent, ≥99%Sigma-Aldrich
Ammonium hydroxide (NH₄OH)28-30% solutionSigma-Aldrich
This compoundTechnical grade, 90%Sigma-Aldrich
Deionized waterMillipore

Step-by-Step Procedure:

  • Preparation of Iron Salt Solution:

    • Dissolve 5.4 g of FeCl₃·6H₂O and 2.0 g of FeCl₂·4H₂O in 100 mL of deionized water in a 250 mL beaker under nitrogen bubbling with vigorous stirring.

    • Heat the solution to 80°C.

  • Co-precipitation and Coating:

    • Rapidly add 10 mL of ammonium hydroxide to the heated iron salt solution. The solution will immediately turn black.

    • Continue stirring for 30 minutes at 80°C.

    • Add 2 mL of this compound to the reaction mixture and continue stirring for another 1-2 hours at 80°C to ensure complete coating.

  • Purification:

    • Cool the mixture to room temperature.

    • Use a strong magnet to separate the nanoparticles from the solution. Decant and discard the supernatant.

    • Wash the nanoparticles three times with deionized water and then three times with ethanol.

    • Dry the this compound-coated Fe₃O₄ nanoparticles in a vacuum oven at 60°C.

dot

G A Dissolve Iron Salts (FeCl3 & FeCl2) B Heat to 80°C A->B C Add NH4OH (Co-precipitation) B->C D Add this compound C->D E Stir at 80°C for 1-2h D->E F Magnetic Separation E->F G Wash with Water & Ethanol F->G H Dry Nanoparticles G->H

Caption: Co-precipitation workflow for IONPs.

Protocol 3: Hot-Injection Synthesis of PbS Quantum Dots

This protocol is a modification of the Hines method for producing high-quality PbS QDs with this compound as the capping ligand.[9][10]

Materials and Reagents:

ReagentGradeSupplier (Example)
Lead(II) oxide (PbO)99.999% trace metals basisSigma-Aldrich
This compoundTechnical grade, 90%Sigma-Aldrich
1-octadecene (ODE)Technical grade, 90%Sigma-Aldrich
Hexamethyldisilathiane ((TMS)₂S)Synthesis gradeSigma-Aldrich
TolueneAnhydrous, 99.8%Sigma-Aldrich
AcetoneACS reagent, ≥99.5%Sigma-Aldrich

Step-by-Step Procedure:

  • Preparation of Lead Precursor Solution:

    • In a 100 mL three-neck flask, combine 0.45 g of PbO, 10 g of this compound, and 20 g of 1-octadecene.

    • Heat the mixture to 120°C under vacuum for 1 hour with stirring until a clear, colorless solution is formed.

    • Switch to a nitrogen atmosphere and adjust the temperature to the desired injection temperature (e.g., 120°C for smaller QDs, 150°C for larger QDs).

  • Hot Injection and Growth:

    • In a nitrogen-filled glovebox, prepare the sulfur precursor by diluting 210 µL of (TMS)₂S in 10 mL of anhydrous 1-octadecene.

    • Rapidly inject the sulfur precursor into the hot lead precursor solution.

    • Remove the heating mantle immediately after injection to allow the reaction to cool.

  • Purification:

    • Once the reaction mixture has cooled to room temperature, add 20 mL of toluene.

    • Precipitate the PbS QDs by adding 40 mL of acetone.

    • Centrifuge the mixture at 6000 rpm for 5 minutes. Discard the supernatant.

    • Re-disperse the QD pellet in toluene and repeat the precipitation and centrifugation steps twice more.

    • Finally, disperse the purified PbS QDs in a nonpolar solvent like toluene or hexane.

Characterization and Expected Results

Proper characterization is crucial to confirm the successful synthesis of this compound-capped nanoparticles.

TechniquePurposeExpected Results for this compound-Capped Nanoparticles
Transmission Electron Microscopy (TEM) To determine size, shape, and monodispersity.Spherical or faceted nanoparticles with a narrow size distribution. A clear halo around the particles may indicate the organic coating.
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and size distribution in solution.A larger hydrodynamic diameter compared to the TEM size, indicating the presence of the this compound shell. A low polydispersity index (PDI) suggests a monodisperse sample.[8]
X-ray Diffraction (XRD) To identify the crystalline phase and estimate the crystallite size.Diffraction peaks corresponding to the expected crystal structure (e.g., magnetite for Fe₃O₄). Peak broadening can be used to estimate the crystallite size via the Scherrer equation.[1]
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the presence of this compound on the nanoparticle surface.Characteristic peaks for C-H stretching (around 2850-2950 cm⁻¹) from the alkyl chain of this compound. A shift or disappearance of the C=O stretching peak (around 1710 cm⁻¹) and the appearance of symmetric and asymmetric COO⁻ stretches indicate coordination of the carboxylate to the nanoparticle surface.[11]
Thermogravimetric Analysis (TGA) To quantify the amount of this compound coated on the nanoparticles.A weight loss step corresponding to the decomposition of the organic coating, allowing for the calculation of the ligand density.[12]

Troubleshooting and Field-Proven Insights

  • Poor Monodispersity: This can result from incomplete precursor decomposition or uncontrolled nucleation. Ensure all reagents are anhydrous, and the heating rate in thermal decomposition is consistent.

  • Aggregation: Insufficient this compound or incomplete coating can lead to aggregation. Consider increasing the this compound concentration or the reaction time for coating.

  • Difficulty in Dispersing in Aqueous Solutions: this compound-coated nanoparticles are inherently hydrophobic. For biological applications, a ligand exchange or encapsulation step is necessary to transfer them to an aqueous phase.

  • Incomplete Removal of Excess this compound: Excess this compound can interfere with subsequent functionalization or characterization. Thorough washing with solvents like ethanol or acetone is crucial.[13] For stubborn cases, refluxing in pyridine can be effective, though this is a more aggressive method.[13]

Conclusion

This compound is an indispensable tool in the arsenal of nanoparticle synthesis. Its ability to control size, shape, and stability has enabled the production of high-quality nanocrystals for a myriad of applications. By understanding the underlying principles and carefully controlling the experimental parameters outlined in this guide, researchers can reliably produce this compound-capped nanoparticles with tailored properties to advance their scientific endeavors.

References

  • Nalle, F.C., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF MAGNETIC Fe3O4 NANOPARTICLES USING this compound AS STABILIZING AGENT. ResearchGate. Available at: [Link]

  • Yıldırım, A., et al. (2019). Synthesis and Characterization of this compound Coated Magnetic Nanoparticles for Hyperthermia Applications. ResearchGate. Available at: [Link]

  • Nalle, F.C., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF MAGNETIC Fe3O4 NANOPARTICLES USING this compound AS STABILIZING AGENT. Rasayan Journal of Chemistry, 12(1), 14-21. Available at: [Link]

  • Jadhav, N.V., et al. (2013). Synthesis of this compound functionalized Fe3O4 magnetic nanoparticles and studying their interaction with tumor cells for potential hyperthermia applications. PubMed. Available at: [Link]

  • Yıldırım, A., et al. (2019). Synthesis and Characterization of this compound Coated Magnetic Nanoparticles for Hyperthermia Applications. DergiPark. Available at: [Link]

  • ResearchGate. (2020). How to coat this compound on fe3o4 nanoparticles and yo confirm visually?. ResearchGate. Available at: [Link]

  • Reiss, P., et al. (2017). Monodisperse Iron Oxide Nanoparticles by Thermal Decomposition: Elucidating Particle Formation by Second-Resolved in Situ Small-Angle X-ray Scattering. Chemistry of Materials, 29(10), 4405-4417. Available at: [Link]

  • Wang, F., et al. (2017). Upconversion Nanoparticles: Synthesis, Surface Modification, and Biological Applications. PubMed Central. Available at: [Link]

  • ResearchGate. (2016). How to achieve 100% removal of this compound (capping agent) from nanoparticles surface?. ResearchGate. Available at: [Link]

  • Sahu, M.K., et al. (2015). Synthesis and characterization of this compound stabilized CdTe quantum dots and their properties as luminescence quencher of a pyridine pendented rod-coil homopolymer. ResearchGate. Available at: [Link]

  • ResearchGate. (2024). Characterization of the this compound /iron oxide nanoparticle interface by magnetic resonance. ResearchGate. Available at: [Link]

  • Singh, S., et al. (2018). Mechanistic insight into the nucleation and growth of this compound capped lead sulphide quantum dots. RSC Publishing. Available at: [Link]

  • ResearchGate. (2017). How do I correctly produce upconversion nanoparticles using the thermal decomposition method?. ResearchGate. Available at: [Link]

  • Lartigue, L., et al. (2015). Thermal Decomposition Synthesis of Iron Oxide Nanoparticles with Diminished Magnetic Dead Layer by Controlled Addition of Oxygen. PubMed Central. Available at: [Link]

  • Helendra, et al. (2024). Synthesis of varied this compound-coated Fe3O4 nanoparticles using the co-precipitation technique for biosensor applications. OUCI. Available at: [Link]

  • AZoNano. (2024). The Five Methods for Synthesizing Colloidal Quantum Dots. AZoNano.com. Available at: [Link]

  • Rudiansyah, A.M., et al. (2022). Synthesis conditions and characterization of superparamagnetic iron oxide nanoparticles with this compound stabilizer. PubMed Central. Available at: [Link]

  • Wetterskog, E., et al. (2022). Synthesis of iron oxide nanoparticles by decomposition of iron-oleate: influence of the heating rate on the particle size. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2018). Facile synthesis of upconversion nanoparticles with high purity using lanthanide oleate compounds. ResearchGate. Available at: [Link]

  • Guan, B., et al. (2022). Low-temperature open-air synthesis of PVP-coated NaYF4:Yb,Er,Mn upconversion nanoparticles with strong red emission. Royal Society Open Science, 9(1), 211559. Available at: [Link]

  • Carey, G.H., et al. (2015). Synthetic Conditions for High-Accuracy Size Control of PbS Quantum Dots. ACS Applied Materials & Interfaces, 7(17), 9315-9322. Available at: [Link]

  • Lee, D.K., et al. (2006). Surface modification of magnetic nanoparticles capped by oleic acids: characterization and colloidal stability in polar solvents. PubMed. Available at: [Link]

  • Goodwin, T.J., et al. (2019). Ligand Shell Structure in Lead Sulfide–this compound Colloidal Quantum Dots Revealed by Small-Angle Scattering. PubMed Central. Available at: [Link]

  • Predoi, D., et al. (2023). Chemical Synthesis and Characterization of Fatty Acid-Capped ZnO Nanoparticles. MDPI. Available at: [Link]

  • Reiss, P., et al. (2017). Monodisperse Iron Oxide Nanoparticles by Thermal Decomposition: Elucidating Particle Formation by Second-Resolved in Situ Small-Angle X-ray Scattering. ACS Publications. Available at: [Link]

  • Chen, S.J., et al. (2009). Preparation of Monodisperse Iron Oxide Nanoparticles via the Synthesis and Decomposition of Iron Fatty Acid Complexes. ResearchGate. Available at: [Link]

  • Lee, S., et al. (2024). A Bipolar Membrane Containing Core–Shell Structured Fe3O4-Chitosan Nanoparticles for Direct Seawater Electrolysis. MDPI. Available at: [Link]

  • ResearchGate. (2014). XRD pattern of as synthesized this compound capped cobalt nanoparticles. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: Oleic Acid as a High-Performance Solvent for Lipid-Soluble Compounds

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Oleic acid, a monounsaturated omega-9 fatty acid, is a versatile and highly effective solvent for a wide range of lipophilic and poorly water-soluble compounds.[1][2] Its unique physicochemical properties, including its liquid state at room temperature, high solubilizing capacity, and established safety profile, make it a valuable excipient in pharmaceutical formulations.[1][3][4] This guide provides an in-depth analysis of this compound's applications as a solvent, featuring detailed protocols for solubility assessment and the development of lipid-based drug delivery systems. It is designed to equip researchers and formulators with the technical knowledge and practical methodologies required to leverage this compound for enhanced drug delivery.

Introduction: The Scientific Case for this compound

Lipophilicity is a common characteristic of many active pharmaceutical ingredients (APIs), often leading to poor aqueous solubility and, consequently, low or erratic oral bioavailability.[5] Lipid-Based Drug Delivery Systems (LBDDS) are a well-established strategy to overcome these challenges.[5][6] Within the sphere of LBDDS, the choice of the oil/lipid phase is critical.

This compound (C₁₈H₃₄O₂) stands out for several key reasons:

  • High Solubilization Capacity: It can dissolve significant quantities of hydrophobic drugs, often far exceeding the capacity of triglyceride oils.[6][7] For example, the solubility of cinnarizine and ritonavir was found to be dramatically higher in this compound (536 and 72 mg/g, respectively) compared to glyceryl trioleate.[7] This high capacity is attributed to its amphiphilic nature, possessing both a long hydrocarbon tail and a polar carboxylic acid head.

  • Bioavailability Enhancement: As a key component in formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), this compound facilitates the formation of fine oil-in-water emulsions upon contact with gastrointestinal fluids.[8][9][10] This increases the surface area for drug release and absorption, often utilizing intestinal lymphatic pathways to bypass first-pass metabolism.[9]

  • Penetration Enhancement: In topical and transdermal formulations, this compound acts as a potent penetration enhancer. It fluidizes the lipids of the stratum corneum, the skin's primary barrier, thereby increasing permeability for APIs.[11][12][13][14] The mechanism involves both lipid fluidization and phase separation within the stratum corneum's extracellular matrix.[11][13]

  • Safety and Regulatory Acceptance: this compound is a natural component of the human diet and is generally recognized as safe (GRAS).[2] Pharmaceutical grades conforming to major pharmacopeias (USP, EP, JP) are readily available, simplifying the regulatory pathway for new formulations.[15][16]

Core Applications in Formulation Development

This compound's utility spans a range of dosage forms:

  • Oral Delivery (SEDDS/SMEDDS): It is a primary oil phase in Self-Emulsifying and Self-Microemulsifying Drug Delivery Systems.[8][17] These isotropic mixtures of oil, surfactant, and co-surfactant spontaneously form nano- or micro-emulsions in the gut, enhancing the dissolution and absorption of poorly soluble drugs like carvedilol and norfloxacin.[8]

  • Parenteral Formulations: Injection-grade this compound is used as a co-emulsifier and solubilizer in fat emulsions for intravenous administration, such as in propofol or clevidipine injections.[18] It helps stabilize the emulsion and maintain smaller droplet sizes.[18]

  • Topical & Transdermal Systems: Used as a solvent and penetration enhancer, it helps deliver APIs through the skin for local or systemic effects.[11][12][19]

Pre-formulation & Material Selection

Before embarking on formulation, critical evaluation of the this compound grade is essential.

Key Specifications for Pharmaceutical-Grade this compound:

ParameterTypical Specification (Ph. Eur.)Rationale
Assay (as this compound) 65.0 - 88.0%Ensures the primary component is within the specified range. Purity can affect solvent capacity and stability.[15]
Iodine Value 89 - 105Measures the degree of unsaturation. It is critical for predicting oxidative stability.
Peroxide Value ≤ 10.0Indicates the initial level of oxidation. A low value is crucial to prevent degradation of the API and the excipient itself.[15]
Acidity Value 196 - 204Confirms the identity and purity of the fatty acid.
Residue on Ignition ≤ 0.1%Measures the amount of inorganic impurities.[15]

Data sourced from typical pharmacopeial monographs.[15]

It is imperative to obtain a Certificate of Analysis (CoA) from the supplier to verify these parameters.[20] For parenteral use, an even higher grade ("For Injection") with stringent endotoxin limits is required.[16][18]

Experimental Protocols

Protocol 1: Equilibrium Solubility Assessment of a Lipophilic API

Objective: To determine the maximum solubility of a lipophilic API in this compound at a specified temperature. This data is foundational for all subsequent formulation development.

Materials:

  • Lipophilic API (powder form)

  • Pharmaceutical-grade this compound

  • Analytical balance (±0.01 mg)

  • Vials (e.g., 2 mL glass vials with screw caps)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Positive displacement pipette

  • Appropriate analytical instrument for API quantification (e.g., HPLC-UV, UPLC-MS)

  • Volumetric flasks and appropriate solvents for dilution

Methodology:

  • Preparation: Add an excess amount of the API to a pre-weighed vial. The goal is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Accurately weigh and add a known amount of this compound to the vial.

  • Equilibration: Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C). Allow the mixture to shake for a minimum of 48-72 hours to ensure equilibrium is reached.

    • Causality Note: A long equilibration time is necessary because dissolution in viscous media like oil can be slow. 72 hours is a standard duration to ensure the system has reached a true thermodynamic equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved API.

  • Sample Extraction: Carefully pipette a known aliquot of the clear supernatant (the this compound saturated with API).

    • Self-Validation: Visually inspect the supernatant to ensure it is free of any particulate matter before extraction. The presence of solids would invalidate the result.

  • Quantification: Accurately weigh the collected supernatant. Dilute it with a suitable solvent (in which both the API and this compound are soluble) to a concentration within the calibrated range of your analytical method (e.g., HPLC).

  • Calculation: Determine the concentration of the API in the diluted sample using the analytical method. Back-calculate to find the mass of the API per mass of this compound.

Data Representation:

Solubility is typically expressed as mg/g or mg/mL.

Solubility (mg/g) = (Concentration from HPLC [mg/mL] × Dilution Factor × Volume of Diluent [mL]) / (Weight of Supernatant [g])

Protocol 2: Development and Characterization of a Simple SEDDS Formulation

Objective: To formulate a basic SEDDS using this compound as the oil phase and evaluate its self-emulsification performance.

Materials:

  • Lipophilic API

  • This compound (Oil phase)

  • Non-ionic surfactant (e.g., Tween 80, Kolliphor® EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol® P, Propylene Glycol)

  • Glass vials

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Spectrophotometer or particle size analyzer

  • Distilled water or standard buffer (e.g., pH 1.2 SGF, pH 6.8 SIF)

Methodology:

  • API Solubilization: Dissolve the pre-weighed API in the this compound phase. Gentle heating (e.g., 40°C) and vortexing can be used to facilitate dissolution.

  • Excipient Blending: Add the surfactant and co-surfactant to the oil phase in the desired ratio (e.g., start with a 1:3:1 ratio of Oil:Surfactant:Co-surfactant). Vortex until a clear, isotropic mixture is formed. This is the SEDDS pre-concentrate.

  • Self-Emulsification Test: a. Add 1 mL of the SEDDS pre-concentrate to 250 mL of distilled water in a glass beaker with gentle stirring (~100 rpm) at 37°C to simulate gastric conditions. b. Visually observe the emulsification process. A rapid, spontaneous formation of a milky or bluish-white emulsion indicates good self-emulsification. c. Record the time taken for the emulsion to form.

  • Characterization: a. Droplet Size Analysis: Analyze the resulting emulsion using a dynamic light scattering (DLS) particle size analyzer to determine the mean droplet size (z-average) and polydispersity index (PDI).

    • Trustworthiness Note: A PDI value below 0.3 generally indicates a narrow and homogenous size distribution, which is desirable for consistent drug absorption.[17] b. Transmittance Test: Measure the percentage of light transmittance of the emulsion using a UV-Vis spectrophotometer at a specific wavelength (e.g., 650 nm). Higher transmittance suggests smaller droplet sizes (in the nano-range).

Workflow Visualization:

SEDDS_Development_Workflow cluster_prep Phase 1: Pre-concentrate Preparation cluster_eval Phase 2: Emulsification & Analysis cluster_opt Phase 3: Optimization API 1. Weigh API Mix 4. Dissolve API in Oil & Blend Excipients API->Mix Oil 2. Select this compound (Oil) Oil->Mix Surfactant 3. Select Surfactant & Co-surfactant Surfactant->Mix Emulsify 5. Disperse in Aqueous Media (Simulated GI Fluid) Mix->Emulsify Visual 6. Visual Assessment (Time, Appearance) Emulsify->Visual ParticleSize 7. Droplet Size & PDI Analysis Emulsify->ParticleSize Analyze 8. Analyze Data Visual->Analyze ParticleSize->Analyze Optimize 9. Optimize Component Ratios Analyze->Optimize Optimize->Surfactant Iterate

Sources

Application Note: Mass Spectrometry Analysis of Oleic Acid and Its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Oleic acid (C18:1), a ubiquitous monounsaturated omega-9 fatty acid, is a central molecule in lipid metabolism and cellular signaling. Its metabolic fate is intricately linked to cellular energy status, membrane fluidity, and the generation of bioactive lipid mediators. Dysregulation of this compound metabolism is implicated in a range of pathologies, including metabolic syndrome, cardiovascular disease, and cancer. Consequently, the precise and accurate quantification of this compound and its diverse metabolites in biological matrices is of paramount importance for researchers, clinicians, and professionals in drug development.

This application note provides a comprehensive guide to the analysis of this compound and its key metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the rationale behind method development, from sample preparation to data acquisition and analysis, providing field-proven insights to ensure robust and reliable results.

The Metabolic Landscape of this compound

This compound undergoes a series of enzymatic conversions, leading to a variety of metabolites with distinct biological activities. Understanding these pathways is crucial for targeted analysis. Key metabolic routes include:

  • Elongation and Desaturation: this compound can be elongated to form longer-chain fatty acids and further desaturated to produce polyunsaturated fatty acids (PUFAs).

  • Beta-Oxidation: This is a primary catabolic pathway where this compound is broken down to generate acetyl-CoA for energy production. This process can occur via both isomerase-dependent and reductase-dependent pathways.[1]

  • Epoxidation: Cytochrome P450 (CYP) enzymes can oxidize the double bond of this compound to form cis-epoxyoctadecanoic acids (cis-EpOAs).[2]

  • Nitration: Reactive nitrogen species can nitrate this compound to form nitro-oleic acid (NO2-OA) isomers, which are potent signaling molecules.[2]

  • Esterification: this compound is a major component of triglycerides (TGs), cholesterol esters (CEs), and phospholipids, which are essential for energy storage and membrane structure.[3][4]

Visualizing the this compound Metabolic Network

The following diagram illustrates the major metabolic pathways of this compound, providing a roadmap for selecting target analytes.

OleicAcid_Metabolism OA This compound (C18:1) Elongation Elongation OA->Elongation Elongases Desaturation Desaturation OA->Desaturation Desaturases BetaOx β-Oxidation OA->BetaOx Acyl-CoA Synthetase & β-oxidation enzymes Epoxidation Epoxidation (CYP450) OA->Epoxidation CYP Enzymes Nitration Nitration OA->Nitration RNS Esterification Esterification OA->Esterification Acyltransferases LongerFAs Longer-Chain FAs Elongation->LongerFAs PUFAs PUFAs Desaturation->PUFAs AcetylCoA Acetyl-CoA BetaOx->AcetylCoA EpOAs cis-Epoxyoctadecanoic Acids (cis-EpOAs) Epoxidation->EpOAs NO2OA Nitro-Oleic Acids (9- and 10-NO2-OA) Nitration->NO2OA TGs Triglycerides (TGs) Esterification->TGs CEs Cholesterol Esters (CEs) Esterification->CEs PLs Phospholipids (PLs) Esterification->PLs LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (e.g., Plasma, Tissue) InternalStandard 2. Internal Standard Spiking SampleCollection->InternalStandard Extraction 3. Lipid Extraction (e.g., LLE, SPE) InternalStandard->Extraction Derivatization 4. Derivatization (Optional) Extraction->Derivatization LC_Separation 5. Chromatographic Separation (Reversed-Phase LC) Derivatization->LC_Separation MS_Detection 6. Mass Spectrometric Detection (ESI in Negative Mode) LC_Separation->MS_Detection PeakIntegration 7. Peak Integration & Quantification MS_Detection->PeakIntegration DataAnalysis 8. Statistical Analysis & Interpretation PeakIntegration->DataAnalysis

Caption: A comprehensive workflow for LC-MS/MS analysis.

Protocols

Part 1: Sample Preparation - The Foundation of Accurate Analysis

The goal of sample preparation is to efficiently extract this compound and its metabolites from the biological matrix while minimizing interferences. The choice of method depends on the sample type and the target analytes.

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is a modification of the classic Folch and Bligh-Dyer methods and is suitable for a broad range of lipids. [5][6][7] Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., d2-cis-Epoxyoctadecanoic acid, 15N-labeled nitro-oleic acid) [2]* Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Nitrogen gas for evaporation

  • Reconstitution solvent (e.g., 90:10 Methanol:Water)

Procedure:

  • Thaw Plasma: Thaw frozen plasma samples on ice.

  • Spike Internal Standard: To 100 µL of plasma, add 10 µL of the internal standard solution. The IS is crucial for correcting for variability in extraction efficiency and matrix effects.

  • Add Solvents: Add 300 µL of a 1:2 (v/v) mixture of chloroform:methanol to the plasma. Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 100 µL of chloroform and 100 µL of 0.9% NaCl solution. Vortex again for 1 minute.

  • Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Collect Organic Layer: Carefully collect the lower organic layer (containing the lipids) using a glass Pasteur pipette and transfer it to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the reconstitution solvent. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts

SPE can provide a cleaner extract compared to LLE, which can be beneficial for reducing matrix effects. [7][8] Materials:

  • Plasma sample

  • Internal Standard (IS) solution

  • SPE cartridges (e.g., C18)

  • Methanol (for conditioning and elution)

  • Water (for equilibration)

  • Nitrogen gas for evaporation

  • Reconstitution solvent

Procedure:

  • Sample Pre-treatment: Spike 100 µL of plasma with the internal standard.

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a low-percentage organic solvent (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the lipids with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the reconstitution solvent.

Part 2: LC-MS/MS Analysis - Separation and Detection
Liquid Chromatography (LC) Method

A reversed-phase C18 column is typically used for the separation of fatty acids.

Table 1: Recommended LC Parameters

ParameterValueRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent separation of fatty acids based on their hydrophobicity.
Mobile Phase A Water with 0.1% Formic AcidAcidification aids in the protonation of the analytes in positive ion mode and improves peak shape.
Mobile Phase B Acetonitrile/Isopropanol (90:10) with 0.1% Formic AcidA strong organic mobile phase for eluting hydrophobic lipids.
Gradient Start at 30% B, ramp to 100% B over 15 min, hold for 5 min, re-equilibrateA gradient is necessary to separate the wide range of lipid polarities.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40°CElevated temperature reduces viscosity and improves peak shape.
Injection Volume 5 µL
Mass Spectrometry (MS) Method

Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of free fatty acids as they readily form [M-H]⁻ ions. [2] Table 2: Key MS Parameters and Targeted MRM Transitions for this compound and Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
This compound 281.2281.2 (or specific fragments)10Negative
cis-Epoxyoctadecanoic Acid 297.2171.1, 155.115, 20Negative
9-Nitro-oleic Acid 326.246.0 (NO2⁻)25Negative
10-Nitro-oleic Acid 326.246.0 (NO2⁻)25Negative
d2-cis-Epoxyoctadecanoic Acid (IS) 299.2172.115Negative
15N-Nitro-oleic Acid (IS) 327.247.0 (15NO2⁻)25Negative

Rationale for MRM Transitions:

  • This compound: In the absence of significant fragmentation under typical CID conditions, the precursor ion is often monitored.

  • cis-Epoxyoctadecanoic Acid: The product ions at m/z 171.1 and 155.1 are characteristic fragments resulting from the cleavage of the epoxide ring, providing high specificity. [9]* Nitro-oleic Acids: The characteristic loss of the nitro group as a nitrite anion (NO2⁻) at m/z 46.0 is a highly specific fragmentation pathway for these metabolites. [2]* Internal Standards: The mass shift in the precursor and/or product ions of the stable isotope-labeled internal standards allows for their distinct detection and quantification.

Data Analysis and Interpretation

Once the data is acquired, the peak areas of the target analytes and their corresponding internal standards are integrated. The ratio of the analyte peak area to the internal standard peak area is then used to construct a calibration curve from which the concentration of the analyte in the unknown samples can be determined.

A significant change in the levels of this compound or its metabolites can indicate a shift in metabolic pathways. For example, an increase in triglyceride and diglyceride species after this compound administration suggests an upregulation of lipid storage pathways. [3][4]

Conclusion

The LC-MS/MS methods detailed in this application note provide a robust and sensitive platform for the comprehensive analysis of this compound and its key metabolites. By understanding the underlying metabolic pathways and carefully optimizing each step of the analytical workflow, researchers can obtain high-quality, reliable data to advance their understanding of lipid metabolism in health and disease. This, in turn, can facilitate the discovery of new biomarkers and the development of novel therapeutic strategies.

References

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  • Illustration of key steps of the fatty acid biosynthetic pathway. Oleic... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Metabolic functions of the two pathways of oleate beta-oxidation double bond metabolism during the beta-oxidation of this compound in rat heart mitochondria - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]

  • oleate biosynthesis | Pathway - PubChem - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

  • Oleic methyl ester fragmentation patterns. The molecular structure of... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

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  • A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]

  • A Novel LC-MS Method for Direct Analysis of Mid-Long Chain Free Fatty Acids - Shimadzu. (n.d.). Retrieved January 4, 2026, from [Link]

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  • (PDF) Analysis Of this compound-Rich Edible Oils By Mass Spectrometry - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

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Application Notes & Protocols: The Oleic Acid-Induced Model of Acute Lung Injury

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Modeling Acute Respiratory Distress Syndrome (ARDS)

The oleic acid (OA)-induced lung injury model is a well-established and widely utilized experimental tool that recapitulates key features of human Acute Respiratory Distress Syndrome (ARDS).[1][2][3] ARDS is a life-threatening form of respiratory failure characterized by rapid onset of widespread inflammation in the lungs, disruption of the alveolar-capillary barrier, and severe hypoxemia.[2] The OA model is particularly relevant as it mimics ARDS triggered by conditions like fat embolism syndrome, which can occur after long bone fractures, and mirrors the elevated plasma OA concentrations observed in some ARDS patients.[4][5][6]

This model's primary strength lies in its ability to induce a rapid, dose-dependent, and reproducible lung injury characterized by endothelial and epithelial damage, leading to protein-rich pulmonary edema, inflammatory cell infiltration, and impaired gas exchange.[2][7] These pathological changes provide a robust platform for investigating the underlying mechanisms of ARDS and for the preclinical evaluation of novel therapeutic agents.

Mechanism of this compound-Induced Lung Injury

Intravenously administered this compound is primarily taken up by the lungs (approximately 85%), where it exerts direct toxicity.[2][5] The pathogenesis is multifactorial, involving both direct cellular injury and the activation of a potent inflammatory cascade.

Key Pathophysiological Events:

  • Direct Endothelial and Epithelial Injury: this compound directly damages the cell membranes of pulmonary capillary endothelial cells and alveolar epithelial cells (Type I and Type II pneumocytes).[2][8] This disruption increases the permeability of the alveolar-capillary barrier.

  • Increased Vascular Permeability: The compromised barrier allows protein-rich fluid to leak from the capillaries into the interstitial and alveolar spaces, leading to severe pulmonary edema.[2][8]

  • Inflammatory Cascade Activation: The initial injury triggers a robust inflammatory response. Resident alveolar macrophages are activated, releasing a storm of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-8.[2][4]

  • Neutrophil Infiltration: These mediators promote the upregulation of adhesion molecules on endothelial cells, facilitating the recruitment and infiltration of neutrophils from the bloodstream into the lung tissue and alveolar spaces.[2][5] This neutrophilic alveolitis is a hallmark of ARDS.[9][10]

  • Oxidative Stress & Further Damage: Activated neutrophils release reactive oxygen species (ROS), proteases, and other cytotoxic substances that exacerbate tissue damage, contributing to the formation of hyaline membranes and further compromising lung function.[5][6]

G OA Intravenous this compound EndoEpi Direct Endothelial & Epithelial Cell Injury OA->EndoEpi Direct Toxicity Macrophage Alveolar Macrophage Activation OA->Macrophage Activation Permeability Increased Alveolar-Capillary Permeability EndoEpi->Permeability Damage Exacerbated Lung Injury & Hyaline Membranes EndoEpi->Damage Edema Protein-Rich Pulmonary Edema Permeability->Edema Dysfunction Severe Gas Exchange Dysfunction (ARDS) Edema->Dysfunction Cytokines Release of Cytokines (TNF-α, IL-1β, IL-6, IL-8) Macrophage->Cytokines Adhesion Upregulation of Adhesion Molecules Cytokines->Adhesion Neutrophil Neutrophil Infiltration (Neutrophilic Alveolitis) Adhesion->Neutrophil ROS Release of ROS, Proteases Neutrophil->ROS ROS->Damage Damage->Dysfunction

Sources

Visualizing the Journey of a Key Metabolite: A Guide to Fluorescent Labeling of Oleic Acid for Cellular Uptake Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Oleic Acid in Cellular Metabolism

This compound, a monounsaturated omega-9 fatty acid, is a fundamental component of cellular lipids and a critical player in a myriad of physiological processes. Its uptake and subsequent metabolic fate are intricately linked to cellular energy storage, membrane fluidity, and signaling pathways. Consequently, the accurate measurement of this compound transport across the plasma membrane is paramount for researchers in fields ranging from metabolic diseases like obesity and type 2 diabetes to cancer biology and drug development.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for fluorescently labeling this compound to visualize and quantify its cellular uptake.

The Rationale for Fluorescent Labeling: Illuminating the Path of a Fatty Acid

To study the dynamics of this compound transport, it is essential to distinguish it from the endogenous pool of fatty acids within the cell. Fluorescent labeling offers a powerful and versatile approach to achieve this. By covalently attaching a fluorophore to the this compound molecule, we can create a probe that mimics the behavior of its unlabeled counterpart while allowing for real-time visualization and quantification of its journey into the cell.[][4] This technique provides significant advantages over traditional methods, such as those using radiolabeled fatty acids, by offering enhanced safety, spatial resolution, and the ability to perform dynamic live-cell imaging.[5][6]

Choosing the Right Tool for the Job: A Comparison of Common Fluorophores

The selection of an appropriate fluorophore is a critical first step that will profoundly influence the success of your cellular uptake studies. The ideal fluorescent tag should exhibit high brightness and photostability while minimally perturbing the natural biological activity of this compound.[] Several classes of fluorophores are commonly employed for labeling fatty acids, each with its own set of advantages and disadvantages.

FeatureBODIPY DyesNBD (Nitrobenzoxadiazole)PyreneDansyl
Excitation Max (nm) ~480-580~465~340~335
Emission Max (nm) ~500-600~535~375 (monomer), ~470 (excimer)~520
Quantum Yield HighLow to ModerateModerateModerate
Photostability HighLowModerateModerate
Environmental Sensitivity Relatively InsensitiveHighly Sensitive to EnvironmentSensitive to PolaritySensitive to Polarity
Advantages - Bright fluorescence- High photostability- Low environmental sensitivity- Mimics natural fatty acids well[][4]- Environmentally sensitive fluorescence useful for binding studies[7]- Excimer formation can be used to study lipid dynamics[4]- Environmentally sensitive fluorescence useful for membrane studies[4]
Disadvantages - Can form aggregates at high concentrations- Lower brightness and photostability- Fluorescence can be quenched in aqueous environments[2][7]- Excitation in the UV range can cause photodamage to cells- Excitation in the UV range

For most cellular uptake applications, BODIPY-based dyes are the preferred choice due to their superior photophysical properties.[][4] Specifically, BODIPY FL C16, a palmitic acid analog, is often used as a proxy for long-chain fatty acids like this compound and has been extensively validated in cellular uptake assays.[5][8][9]

The Cellular Machinery of Fatty Acid Uptake: A Two-Fold Path

The entry of long-chain fatty acids like this compound into cells is not a simple diffusion process. Instead, it is a sophisticated mechanism involving both passive diffusion and protein-mediated transport.[10][11][12] Understanding this dual pathway is crucial for designing and interpreting your experiments.

At physiological concentrations, the majority of fatty acid uptake is facilitated by a saturable, protein-mediated system.[10][11] This involves a cast of membrane-associated proteins, including:

  • CD36 (Fatty Acid Translocase): A key scavenger receptor that binds and facilitates the transport of long-chain fatty acids across the plasma membrane.[13][14]

  • Fatty Acid Transport Proteins (FATPs): A family of proteins that are believed to function in concert with acyl-CoA synthetases to trap incoming fatty acids by converting them to their acyl-CoA derivatives.[14]

  • Fatty Acid Binding Proteins (FABPs): A group of intracellular proteins that bind to fatty acids, increasing their solubility in the cytoplasm and trafficking them to various organelles for metabolism or storage.[][14]

In parallel, a smaller component of fatty acid uptake occurs via a non-saturable, passive "flip-flop" mechanism, where the protonated form of the fatty acid diffuses across the lipid bilayer.[10][12]

FattyAcidUptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound-Albumin This compound-Albumin Complex Free this compound Free this compound This compound-Albumin->Free this compound Dissociation CD36 CD36 Free this compound->CD36 FATP FATP Free this compound->FATP Passive Passive Diffusion (Flip-Flop) Free this compound->Passive FABP FABP CD36->FABP Facilitated Transport Oleoyl-CoA Oleoyl-CoA FATP->Oleoyl-CoA Transport & Acyl-CoA Synthesis Passive->FABP Metabolism Metabolism & Storage FABP->Metabolism Oleoyl-CoA->Metabolism

Figure 1: Simplified diagram of the dual pathways for cellular this compound uptake.

Experimental Design and Protocols: A Step-by-Step Guide

The following protocols provide a framework for conducting fluorescent this compound uptake assays. It is important to optimize these protocols for your specific cell type and experimental conditions.

Protocol 1: General Fatty Acid Uptake Assay Using a Fluorescence Plate Reader

This protocol is suitable for high-throughput screening and quantitative analysis of fatty acid uptake.

Materials:

  • Fluorescently labeled this compound analog (e.g., BODIPY FL C16)

  • Cultured cells (e.g., 3T3-L1 adipocytes, hepatocytes, or cancer cell lines)

  • 96-well black, clear-bottom microplate

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Hoechst 33342 or other nuclear stain for cell normalization

  • Fluorescence microplate reader with bottom-read capabilities

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Culture and Treatment: Culture cells under standard conditions. If studying the effects of a compound, treat the cells for the desired duration before the assay.

  • Serum Starvation: On the day of the assay, gently wash the cells twice with warm, serum-free medium. Then, incubate the cells in serum-free medium for 2-4 hours at 37°C. This step helps to reduce the background from serum-derived fatty acids.[15]

  • Preparation of Fluorescent Fatty Acid-BSA Complex:

    • Prepare a stock solution of the fluorescent this compound analog in DMSO.

    • In a separate tube, prepare a solution of fatty acid-free BSA in HBSS (e.g., 1% w/v).

    • Slowly add the fluorescent fatty acid stock solution to the BSA solution while vortexing to achieve the desired final concentration (typically 1-5 µM). The molar ratio of fatty acid to BSA should be carefully controlled, as it influences the concentration of unbound fatty acid.[10]

  • Fatty Acid Uptake:

    • Aspirate the serum-free medium from the cells.

    • Add the fluorescent fatty acid-BSA complex solution to each well.

    • Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 15, 30, and 60 minutes). For kinetic studies, the plate can be read at multiple time points.

  • Termination of Uptake and Washing:

    • To stop the uptake, quickly aspirate the probe solution.

    • Wash the cells three times with ice-cold PBS containing 0.5% BSA. This "back-exchange" step helps to remove the fluorescent probe that is associated with the outer leaflet of the plasma membrane.[16]

    • Perform a final wash with ice-cold PBS.

  • Cell Number Normalization:

    • Incubate the cells with a solution of Hoechst 33342 in PBS for 15-30 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Fluorescence Measurement:

    • Add PBS or an appropriate buffer to each well.

    • Measure the fluorescence intensity using a microplate reader. Use the appropriate excitation and emission wavelengths for your chosen fluorophore and for the Hoechst stain.

Data Analysis:

  • Subtract the background fluorescence from wells containing no cells.

  • Normalize the fluorescence intensity of the fatty acid probe to the fluorescence intensity of the Hoechst stain to account for variations in cell number.

  • Plot the normalized fluorescence intensity against time to visualize the uptake kinetics.

PlateReaderWorkflow A Seed Cells in 96-well Plate B Culture and Treat Cells A->B C Serum Starve Cells B->C E Incubate Cells with Probe C->E D Prepare Fluorescent this compound-BSA Complex D->E F Stop Uptake and Wash E->F G Stain with Hoechst F->G H Measure Fluorescence G->H I Data Analysis H->I

Figure 2: Experimental workflow for the plate reader-based fatty acid uptake assay.

Protocol 2: Visualizing this compound Uptake by Fluorescence Microscopy

This protocol allows for the visualization of the subcellular localization of the fluorescently labeled this compound.

Materials:

  • Same as Protocol 1, but with cells seeded on glass-bottom dishes or coverslips.

  • Fluorescence microscope equipped with the appropriate filter sets.

  • Optional: Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).

Procedure:

  • Follow steps 1-5 from Protocol 1.

  • Termination of Uptake and Washing: Follow step 6 from Protocol 1.

  • Fixation (Optional): If you wish to preserve the cells for later imaging, you can fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Follow with three washes in PBS.

  • Counterstaining (Optional): If desired, you can stain the nuclei with DAPI and/or other organelles with specific trackers.

  • Imaging: Mount the coverslips on a microscope slide with an appropriate mounting medium. Image the cells using a fluorescence microscope.

Image Analysis:

  • Qualitatively assess the subcellular distribution of the fluorescent fatty acid.

  • Quantify the fluorescence intensity in different cellular compartments using image analysis software.

Self-Validating Systems: Essential Controls for Robust Data

To ensure the trustworthiness of your results, it is imperative to include a set of controls in your experiments.

  • No-Cell Control: Wells containing only the fluorescent fatty acid-BSA complex to determine the background fluorescence.

  • Unlabeled this compound Competition: Co-incubate the cells with the fluorescent probe and an excess of unlabeled this compound. A significant reduction in the fluorescent signal indicates that the uptake is specific and mediated by fatty acid transporters.[17]

  • Inhibitor Controls: Use known inhibitors of fatty acid transport, such as sulfosuccinimidyl oleate (an inhibitor of CD36), to validate the involvement of specific transporters.[17]

  • Time and Concentration Dependence: Demonstrate that the uptake of the fluorescent probe is both time- and concentration-dependent.[5][18]

  • Temperature Control: Perform the assay at 4°C in parallel with the 37°C incubation. At low temperatures, active transport processes are significantly inhibited, which can help to distinguish between protein-mediated uptake and passive diffusion.

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
High Background Fluorescence - Incomplete removal of extracellular probe.- Non-specific binding of the probe to the plate or cells.[19]- Optimize the washing steps, including the use of a BSA back-exchange.- Use a blocking agent (e.g., BSA) before adding the probe.
Low or No Signal - Low expression of fatty acid transporters in the cell line.- Inefficient complexation of the fluorescent fatty acid with BSA.- Suboptimal concentration of the fluorescent probe.[20]- Use a positive control cell line known to have high fatty acid uptake.- Ensure proper preparation of the fatty acid-BSA complex.- Perform a concentration-response curve to determine the optimal probe concentration.
High Well-to-Well Variability - Inconsistent cell seeding.- Edge effects in the microplate.[2]- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.
Phototoxicity - Excessive exposure to excitation light.- Minimize the exposure time and intensity of the excitation light.- Use a more photostable fluorophore like BODIPY.

Conclusion: A Bright Future for Fatty Acid Research

The use of fluorescently labeled this compound provides a dynamic and quantitative window into the intricate world of cellular lipid metabolism.[4] By carefully selecting the appropriate fluorophore, optimizing experimental protocols, and incorporating rigorous controls, researchers can obtain reliable and insightful data on fatty acid uptake. These studies will undoubtedly continue to illuminate the roles of fatty acids in health and disease, paving the way for the development of novel therapeutic strategies for a range of metabolic disorders.

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Troubleshooting & Optimization

Technical Support Center: Improving Oleic Acid Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for oleic acid solubilization. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound in aqueous environments. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in aqueous buffers?

This compound is a long-chain monounsaturated fatty acid with a chemical formula of C18H34O2.[1] Its structure contains a long hydrophobic hydrocarbon tail and a hydrophilic carboxylic acid head group. This amphipathic nature is the primary reason for its poor solubility in water and aqueous buffers.[2][3] In aqueous solutions, the hydrophobic tails of this compound molecules tend to aggregate to minimize contact with water, leading to the formation of micelles, separate oil phases, or precipitation.[4][5]

Q2: What is the role of pH in the solubility of this compound?

The pH of the aqueous buffer plays a critical role in the solubility of this compound by influencing the protonation state of its carboxylic acid head group.[6][7]

  • At acidic to neutral pH (below its pKa of ~4.8) , the carboxylic acid group is protonated (-COOH) and uncharged, making the molecule more hydrophobic and less soluble in water.[8]

  • At alkaline pH (above its pKa) , the carboxylic acid group deprotonates to form the carboxylate anion (-COO-), known as oleate.[1] This negative charge increases the polarity of the head group, enhancing its solubility in aqueous solutions.[3]

Therefore, increasing the pH of the buffer can significantly improve the solubility of this compound. For instance, the solubility of this compound in PBS (pH 7.2) is approximately 100 µg/ml, while it increases to about 1 mg/ml in 0.15 M Tris-HCl (pH 8.5).[9]

Q3: I need to use an organic solvent to create a stock solution. Which one should I choose?

Ethanol and dimethyl sulfoxide (DMSO) are the most commonly used organic solvents for preparing this compound stock solutions.[10] this compound is highly soluble in both, reaching concentrations of approximately 100 mg/ml.[2][9]

Causality behind the choice:

  • Ethanol: It is a good choice due to its volatility, which allows for easy removal by evaporation under a gentle stream of nitrogen if a solvent-free preparation is required.[9][11] It is also less toxic to many cell lines compared to DMSO at similar final concentrations.[10]

  • DMSO: This is another effective solvent, but it is less volatile and can have physiological effects on cells even at low concentrations.[9][11] Therefore, it is crucial to ensure the final concentration of DMSO in your working solution is negligible.

When preparing stock solutions, it is recommended to purge the solvent with an inert gas to prevent oxidation of the this compound.[9][11]

Q4: What is the purpose of complexing this compound with Bovine Serum Albumin (BSA)?

Complexing this compound with fatty-acid-free BSA is the most common and physiologically relevant method for delivering it to cells in culture.[4] BSA acts as a carrier protein, binding to the hydrophobic tail of this compound and shielding it from the aqueous environment.[4] This complex is soluble in aqueous solutions and can be readily taken up by cells.[4] The use of fatty-acid-free BSA is crucial to avoid introducing other lipids that could confound experimental results.[4]

Troubleshooting Guide

Issue 1: My this compound is precipitating out of solution after dilution from the organic stock.

This is a common issue that arises from the poor solubility of this compound in aqueous buffers.[5][12]

Troubleshooting Steps:

  • Complex with BSA: The most effective solution is to complex the this compound with fatty-acid-free BSA before adding it to your final buffer or cell culture medium.[4] This will keep the this compound in solution and facilitate its delivery to cells.

  • Adjust pH: If BSA is not suitable for your experiment, consider increasing the pH of your buffer to be above the pKa of this compound (~4.8), which will increase its solubility.[3][8]

  • Sonication: Ultrasonication can help to disperse the this compound and form micelles, which may improve its apparent solubility.[4][13] However, this may not be suitable for all applications, as micelles can have different biological effects than BSA-complexed this compound.

  • Use of Detergents: Low concentrations of non-ionic detergents like Tween 80 can be used to create stable emulsions of this compound.[14]

Issue 2: My cells are showing signs of toxicity after treatment with this compound.

Cell toxicity can be caused by several factors related to the preparation and delivery of this compound.

Troubleshooting Steps:

  • Check Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., ethanol or DMSO) in your working solution is well below the toxic threshold for your specific cell line.[10]

  • BSA Complexation: Free this compound can form micelles that can be toxic to cells.[4] Complexing with BSA provides a more controlled and physiologically relevant delivery method, reducing toxicity.[4]

  • Optimize this compound Concentration: High concentrations of this compound can induce lipotoxicity.[10] Perform a dose-response experiment to determine the optimal, non-toxic concentration for your experimental goals.

  • Purity of this compound: Ensure you are using a high-purity grade of this compound, as impurities can contribute to cellular toxicity.

Issue 3: I am observing high variability in my experimental results.

Variability can stem from inconsistencies in the preparation of the this compound solution.

Troubleshooting Steps:

  • Standardize Protocol: Strictly adhere to a standardized protocol for preparing your this compound solutions for every experiment.[10]

  • Fresh Preparations: Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment.[9][11] Storing aqueous solutions for more than a day is not recommended.[9][11]

  • Consistent Molar Ratio: When using BSA, maintain a consistent molar ratio of this compound to BSA, as different ratios can lead to different biological responses.[15]

  • Visual Inspection: Always visually inspect your final this compound solution for any signs of precipitation or cloudiness. A cloudy solution should be discarded.[15]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This is the most widely recommended method for preparing this compound for cell culture experiments.

Materials:

  • This compound

  • Ethanol (100%)

  • Fatty-acid-free BSA

  • MilliQ water or desired buffer

  • Sterile 0.22 µm filter

Step-by-Step Methodology:

  • Prepare this compound Stock Solution:

    • Dissolve this compound in 100% ethanol to create a concentrated stock solution (e.g., 150 mM).[15][16]

    • Heating at 65°C may be required to fully dissolve the this compound.[15][16]

  • Prepare BSA Solution:

    • Dissolve fatty-acid-free BSA in MilliQ water or your desired buffer to create a 10% (w/v) solution.[15][16]

    • Sterile filter the BSA solution using a 0.22 µm filter.[15][16]

  • Complexation of this compound with BSA:

    • In a sterile tube, warm the required volume of the 10% BSA solution in a 37°C water bath for 5 minutes.[15][16]

    • Slowly add the this compound stock solution to the warm BSA solution while gently vortexing. The molar ratio of this compound to BSA can be varied depending on the experimental requirements, with a 5:1 ratio being common.[10][15]

    • Incubate the mixture in a 37°C water bath for at least 1 hour to allow for complexation.[15][16]

  • Preparation of Final Working Solution:

    • Add the this compound-BSA complex to your pre-warmed cell culture medium to achieve the desired final concentration.[15][16]

Protocol 2: Solubilization using pH Adjustment

This method is suitable for applications where BSA cannot be used.

Materials:

  • This compound

  • Aqueous buffer (e.g., Tris-HCl)

  • NaOH solution (e.g., 1 M)

Step-by-Step Methodology:

  • Initial Dispersion:

    • Add the desired amount of this compound to the aqueous buffer. It will initially be insoluble.

  • pH Adjustment:

    • While stirring, slowly add the NaOH solution dropwise to the this compound dispersion.

    • Monitor the pH of the solution. As the pH increases above the pKa of this compound (~4.8), the this compound will deprotonate and dissolve to form sodium oleate.[2][3]

    • Aim for a final pH that is appropriate for your experiment and ensures complete solubilization (e.g., pH 8.5).[9]

Data Presentation

Method Solvent/Carrier Achievable Concentration Key Considerations
Direct Dissolution PBS (pH 7.2)~100 µg/ml[9]Low solubility, prone to precipitation.
pH Adjustment 0.15 M Tris-HCl (pH 8.5)~1 mg/ml[9]Requires a higher pH, which may not be suitable for all experiments.
Organic Stock Ethanol or DMSO~100 mg/ml[2][9]Requires further dilution into aqueous buffer, potential for solvent toxicity.
BSA Complexation Fatty-acid-free BSAVaries based on molar ratioPhysiologically relevant, reduces toxicity, but introduces BSA into the system.
Cyclodextrin Methyl-β-cyclodextrinVariesCan be an alternative to BSA for solubilization and delivery.[17]

Visualizations

Decision Workflow for this compound Solubilization

start Start: Need to dissolve this compound in Aqueous Buffer q1 Is the experiment for cell culture? start->q1 bsa Use BSA Complexation Protocol q1->bsa Yes q2 Can the experimental pH be > 8.0? q1->q2 No end End: Stable this compound Solution bsa->end ph_adjust Use pH Adjustment Protocol (Saponification) q2->ph_adjust Yes organic_stock Prepare concentrated stock in Ethanol/DMSO q2->organic_stock No ph_adjust->end troubleshoot Troubleshoot: Precipitation or Toxicity Issues organic_stock->troubleshoot troubleshoot->q1

Caption: Decision tree for selecting the appropriate this compound solubilization method.

Mechanism of BSA-Mediated this compound Solubilization

cluster_0 Insoluble State cluster_1 Solubilization Process cluster_2 Soluble Complex oleic_acid This compound (Hydrophobic) water Aqueous Buffer oleic_acid->water Insoluble bsa Fatty-Acid-Free BSA (Carrier Protein) oleic_acid->bsa Binding complex Soluble this compound-BSA Complex bsa->complex Forms complex->water Soluble In

Caption: BSA encapsulates this compound, rendering it soluble in aqueous solutions.

References

  • National Institutes of Health (NIH). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. [Link]

  • Protocols.io. Preparation of BSA complexed free fatty acids for in vitro studies. [Link]

  • ResearchGate. A schematic phase diagram of the this compound solutions. [Link]

  • ResearchGate. How can I prepare of bovine serum albumin (BSA)-conjugated this compound?. [Link]

  • PubMed. Micellar solubilization of fatty acids in aqueous media containing bile salts and phospholipids. [Link]

  • ResearchGate. Sample preparation of this compound and fatty acid stock solutions. [Link]

  • ResearchGate. How to make this compound and FAF-BSA precomplex?. [Link]

  • Oxford Academic. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. [Link]

  • Solubility of Things. This compound. [Link]

  • ResearchGate. Phase diagram of the morphology of this compound-oleate droplet. [Link]

  • Journal of Lipid Research. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin. [Link]

  • Journal of Laboratory Chemical Education. Investigation of Two Component Phase Diagrams of this compound- Palmitic Acid and Pentadecanoic Acid - Palmitic Acid Systems, Simple Green Experiments for Under Graduation Physical Chemistry Laboratory. [Link]

  • Wikipedia. This compound. [Link]

  • ResearchGate. How solubilize this compound to cell culture?. [Link]

  • PubMed. Elucidating the pH Effects on this compound and Interactions with Lipid Membranes. [Link]

  • ResearchGate. Interaction of Cyclodextrins with Oily Substances. [Link]

  • ResearchGate. Do you have any suggestions how to make Oleic and Palmitic acid solution that can be taken up by the cells?. [Link]

  • PubMed. Use of cyclodextrin to deliver lipids and to modulate apolipoprotein B-100 production in HepG2 cells. [Link]

  • Google Patents.
  • ResearchGate. Ternary phase diagram of this compound, Tween 80 and PEG 400. [Link]

  • Bohrium. elucidating-the-ph-effects-on-oleic-acid-and-interactions-with-lipid-membranes. [Link]

  • ResearchGate. What solvent can i use in dissolving this compound?. [Link]

  • Google Patents. Method for solubilizing drugs using cyclodextrins and carboxylic acids.
  • ResearchGate. pH-Responsive Aqueous Foams of this compound/Oleate Solution. [Link]

  • Liquid-Liquid Phase Equilibrium in Glycerol-Methanol- Fatty Acids Systems. [Link]

  • MDPI. Development of this compound Composite Vesicles as a Topical Delivery System: An Evaluation of Stability, Skin Permeability, and Antioxidant and Antibacterial Activities. [Link]

  • ResearchGate. Which Solvent for this compound is best?. [Link]

  • ResearchGate. Fatty Acid-Cyclodextrin Complexes: Properties and Applications. [Link]

  • ResearchGate. 101 questions with answers in this compound | Science topic. [Link]

  • Phenomenex. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]

  • National Institutes of Health (NIH). This compound | C18H34O2 | CID 445639 - PubChem. [Link]

  • Google Patents. Detergent composition comprising an this compound-transforming enzyme.
  • ResearchGate. How to prevent fatty acid precipitation/micelle formation in cell culture media?. [Link]

  • Google Patents. Liquid detergent containing di-salts of sulfo-oleic acid.

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Technical Support Center: Troubleshooting Oleic Acid-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing oleic acid (OA) in cell culture. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered when studying this compound-induced cytotoxicity and lipotoxicity. We will move beyond simple protocols to explain the underlying principles, ensuring your experiments are both reproducible and interpretable.

Part 1: The Foundation - this compound Preparation & Delivery

The single most significant source of experimental variability arises from the preparation and delivery of this compound to your cells. Due to its poor solubility in aqueous media, improper preparation can lead to inconsistent concentrations, precipitation, and misleading results.[1][2]

FAQ 1: My this compound solution is cloudy and forms a precipitate when added to my culture medium. What's wrong?

This is a classic solubility issue, often called "crashing out."[2] this compound is a long-chain fatty acid that is hydrophobic. When a concentrated stock (typically in an organic solvent like DMSO or ethanol) is rapidly diluted into the aqueous, buffered environment of cell culture medium, its concentration exceeds its solubility limit, causing it to precipitate.[2]

The Causality: The effective concentration of this compound delivered to your cells becomes unknown and significantly lower than intended. Furthermore, the precipitate itself can cause physical stress to the cells, confounding the results.

The Solution: Complexing with Bovine Serum Albumin (BSA)

In vivo, fatty acids are transported in the blood bound to albumin.[3] We replicate this by complexing this compound with fatty-acid-free BSA. BSA acts as a carrier, solubilizing the OA and ensuring a more physiologically relevant delivery to the cells.[3][4]

Workflow for Preparing this compound-BSA Complex

This diagram outlines the validated workflow for preparing a stable and effective OA-BSA solution.

cluster_prep This compound Stock Preparation cluster_complex Complexation cluster_apply Application prep1 Prepare 10% (w/v) Fatty-Acid-Free BSA in sterile PBS or serum-free medium. Incubate at 37°C for 1-2 hours to dissolve. complex1 Warm BSA solution and OA stock to 37°C. prep1->complex1 BSA Solution prep2 Prepare 100 mM this compound stock in 100% Ethanol or DMSO. prep2->complex1 OA Stock complex2 Slowly add OA stock dropwise to the vortexing BSA solution to achieve the desired molar ratio (e.g., 6:1 OA:BSA). complex1->complex2 complex3 Incubate at 37°C for 30-60 minutes with gentle agitation to allow complex formation. complex2->complex3 complex4 Sterile filter the final OA-BSA complex through a 0.22 µm filter. complex3->complex4 apply1 Dilute the sterile OA-BSA complex into pre-warmed complete culture medium to achieve the final working concentration. complex4->apply1 apply2 Add to cells. Always include a 'BSA only' vehicle control. apply1->apply2

Caption: Workflow for Preparing this compound-BSA Complex.

Part 2: Experimental Design & Optimization

Successfully studying cytotoxicity requires careful optimization of concentration, exposure time, and assay selection. A "one-size-fits-all" approach is rarely effective.

FAQ 2: What concentration of this compound should I use? My results are inconsistent with published data.

Discrepancies in cytotoxic concentrations are common and stem from multiple factors.[5] The effects of this compound are highly dependent on the cell type, concentration, and duration of exposure.[6][7]

Key Factors Influencing Effective Concentration:

FactorExplanationRecommendation
Cell Line Different cell lines have varying capacities for fatty acid uptake and metabolism. Cancer cells may utilize OA for proliferation at low doses, while hepatocytes might undergo steatosis.[8]Always perform a dose-response curve for your specific cell line. Start with a broad range (e.g., 50 µM to 1 mM) to identify the cytotoxic window.
OA:BSA Molar Ratio The cytotoxicity is strongly correlated with the ratio of this compound to albumin.[9] A high ratio exceeds BSA's buffering capacity, increasing the concentration of "free" OA, which is more cytotoxic.A molar ratio between 3:1 and 6:1 (OA:BSA) is a common starting point.[4] Report this ratio in your methods.
Incubation Time Cytotoxic effects are time-dependent.[7] Short incubation times (e.g., 8 hours) may show no effect, while longer exposures (24-48 hours) reveal significant cell death.[7]Test multiple time points (e.g., 24h, 48h, 72h) to characterize the temporal response of your cells.
Solvent Concentration If using a solvent like DMSO to prepare the initial stock, the final concentration in the culture medium must be non-toxic.[5]Ensure the final DMSO concentration is kept low (typically <0.1% v/v) and is consistent across all treatments, including the vehicle control.[10]
Protocol: Determining this compound IC50 with an MTT Assay

The MTT assay is a colorimetric method that measures metabolic activity, which is often used as a proxy for cell viability.[11]

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment Preparation: Prepare a serial dilution of your OA-BSA complex in complete medium. Crucially, also prepare a vehicle control containing the same final concentration of BSA and solvent (if any) as your highest OA concentration.

  • Cell Treatment: Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for your desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5][11]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Part 3: Mechanistic Insights & Advanced Troubleshooting

Understanding the "why" behind this compound-induced cell death is critical for interpreting your results and designing follow-up experiments.

FAQ 3: What is the mechanism of this compound-induced cytotoxicity? My apoptosis assay results don't align with my viability assay.

High concentrations of this compound induce a form of cellular toxicity known as lipotoxicity . This is not a single event but a cascade involving multiple cellular compartments and signaling pathways.[3]

The Primary Mechanism: Endoplasmic Reticulum (ER) Stress

The ER is a central organelle in lipid metabolism. An overload of fatty acids can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins. This triggers a protective cellular response called the Unfolded Protein Response (UPR).[12][13] However, if the stress is prolonged or severe, the UPR switches from a pro-survival to a pro-apoptotic signal.[13]

This discrepancy between assays is common. An MTT assay measures metabolic function, which may decline before the cell fully commits to apoptosis (which involves specific caspase activation and membrane changes). Therefore, the two assays are measuring different stages of the cell death process.

Signaling Pathway of this compound-Induced Lipotoxicity

OA Excess this compound ER Endoplasmic Reticulum (ER) OA->ER Lipid Overload UPR Unfolded Protein Response (UPR) Activation ER->UPR ER Stress Mito Mitochondrial Dysfunction ER->Mito Altered Ca2+ Flux CHOP CHOP Expression UPR->CHOP Pro-apoptotic signal Bax Bax Activation CHOP->Bax ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Caspase Caspase Cascade Activation Mito->Caspase Cytochrome C Release ROS->Mito Damage Bax->Mito Permeabilization Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound-induced lipotoxicity pathway.

How to Validate This Pathway:

  • ER Stress Markers: Use Western blot or qPCR to measure the upregulation of UPR markers like GRP78 (BiP), CHOP, and spliced XBP1.[12][13][14]

  • Apoptosis Assays: Use methods like Annexin V/PI staining, TUNEL assays, or measuring cleaved caspase-3 to confirm apoptosis.[15][16]

  • Mitochondrial Health: Assess mitochondrial membrane potential using dyes like JC-1 or TMRE.

FAQ 4: Can this compound ever be protective? I see less cell death when I co-treat with a saturated fatty acid like palmitic acid.

Yes, this is a well-documented phenomenon. While high concentrations of the monounsaturated fatty acid this compound are toxic, it can protect cells from the more potent lipotoxicity induced by saturated fatty acids (SFAs) like palmitic acid.[17][18]

The Causality: Saturated fatty acids are more potent inducers of ER stress and apoptosis.[17] this compound promotes the incorporation of SFAs into relatively inert triglycerides (stored in lipid droplets), thereby sequestering them from pathways that lead to toxic lipid intermediates like ceramides and diacylglycerols.[17] This highlights the complexity of lipid metabolism and the importance of context in your experiments. When co-treating, OA can ameliorate the ER stress, inflammation, and pyroptosis induced by palmitic acid.[13][19]

References

  • Cui, W., Chen, S. L., & Hu, K.-Q. (n.d.).
  • BenchChem. (2025). Technical Support Center: Oleanolic Acid Cytotoxicity Experiments. BenchChem.
  • Cui, W., Chen, S. L., & Hu, K. Q. (2007). Quantification and mechanisms of this compound-induced steatosis in HepG2 cells.
  • Malhi, H., Bronk, S. F., Werneburg, N. W., & Gores, G. J. (2006). Molecular Mechanisms of Lipotoxicity in Nonalcoholic Fatty Liver Disease. Seminars in liver disease, 26(4), 337–347.
  • Hörbelt, T., Föller, M., Ege, T., & Lämmerhirt, L. (2022). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biological Methods and Protocols, 7(1).
  • Zhang, S., Li, P., Zhang, M., & Xu, S. (2022). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Protein & Cell, 13(10), 779–784.
  • Hu, X. (2015). How to make this compound and FAF-BSA precomplex?
  • Sigma-Aldrich. (n.d.). This compound in Cell Culture. Sigma-Aldrich.
  • BenchChem. (2025). Technical Support Center: Managing Oleanolic Acid in Cell Culture. BenchChem.
  • Hörbelt, T., Föller, M., Ege, T., & Lämmerhirt, L. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biological methods & protocols, 7(1), bpab023.
  • Cayman Chemical. (n.d.). BSA-Oleate Monounsaturated Fatty Acid Complex (5 mM). Cayman Chemical.
  • Lee, J. Y., Hwang, D. H., & Lim, D. Y. (2014). Palmitic and linoleic acids induce ER stress and apoptosis in hepatoma cells. Nutrition research and practice, 8(1), 32–39.
  • Cichoń, M., Kołodziej, K., Mleczko-Sanecka, K., & Krzeptowski, W. (2021). Dose- and Time-Dependent Effects of Oleate on Mitochondrial Fusion/Fission Proteins and Cell Viability in HepG2 Cells: Comparison with Palmitate Effects. International journal of molecular sciences, 22(18), 9856.
  • ResearchGate. (n.d.). Addition of exogenous this compound rescued ER stress-mediated apoptosis triggered by SCD1 inhibition.
  • ResearchGate. (n.d.). This compound protected islets from palmitic acid-induced ER stress.
  • Lee, S., et al. (2014). High Metastaticgastric and Breast Cancer Cells Consume this compound in an AMPK Dependent Manner. PLOS ONE.
  • Harvey, K. A., Walker, C. L., & Pavlina, T. M. (2010). This compound inhibits stearic acid-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells. The Journal of nutritional biochemistry, 21(6), 519–525.
  • Lugea, A., Tischler, D., & Nguyen, J. (2017). This compound ameliorates palmitic acid-induced ER stress and inflammation markers in naive and cerulein-treated exocrine pancreas cells. American journal of physiology. Gastrointestinal and liver physiology, 312(6), G648–G660.
  • Li, Y., et al. (2020). This compound ameliorates palmitic acid induced hepatocellular lipotoxicity by inhibition of ER stress and pyroptosis. Lipids in Health and Disease.
  • BenchChem. (2025). Technical Support Center: Optimizing Linoleate Concentration for Cell Viability in Culture. BenchChem.
  • Abcam. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1).
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays.

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Technical Support Center: Optimizing Oleic Acid Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing oleic acid (OA) concentration in cell viability assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to equip you with the knowledge to design robust experiments and accurately interpret your results.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing this compound for cell culture experiments?

A1: The most prevalent and recommended method is to complex this compound with fatty-acid-free bovine serum albumin (BSA).[1] This mimics the physiological transport of fatty acids in the bloodstream and enhances their solubility and delivery to cells in an aqueous culture medium.[1] The use of fatty-acid-free BSA is critical to prevent the introduction of confounding lipids already bound to the albumin.[1]

Q2: Why is it necessary to complex this compound with BSA?

A2: this compound is a long-chain fatty acid with very low solubility in aqueous solutions like cell culture media.[1] Direct addition will cause it to form a separate phase or precipitate.[1] Complexing with BSA creates a stable and bioavailable formulation that facilitates its uptake by cells.[1]

Q3: What are the typical concentration ranges of this compound used in cell culture?

A3: The optimal concentration of this compound is highly cell-type dependent and can range from inducing proliferation to causing cytotoxicity. It is crucial to perform a dose-response experiment to determine the appropriate range for your specific cell line. For example, in 786-O renal cell carcinoma cells, concentrations of 0.05 to 0.2 mmol/l (50 to 200 µM) were shown to increase cell viability.[2] In contrast, for some endometrial cancer cell lines, IC50 values (the concentration that inhibits 50% of cell growth) ranged from approximately 370 to over 6700 µM.[3]

Q4: Can this compound interfere with standard cell viability assays like the MTT assay?

A4: Yes, like other lipophilic compounds, this compound has the potential to interfere with tetrazolium-based assays such as MTT, XTT, and WST.[4] This interference can arise from the direct reduction of the tetrazolium salt by the compound, independent of cellular metabolic activity, leading to falsely elevated viability readings.[4] It is always recommended to run a "compound only" control (this compound in cell-free medium with the assay reagent) to check for such interference.[4]

Q5: What are the primary mechanisms of this compound-induced cytotoxicity?

A5: High concentrations of this compound can lead to a phenomenon known as lipotoxicity.[1] The mechanisms are multifaceted and can include:

  • Endoplasmic Reticulum (ER) Stress: An overload of fatty acids can disrupt ER function, leading to the unfolded protein response and subsequent apoptosis.[5][6]

  • Oxidative Stress: Increased fatty acid metabolism can lead to the overproduction of reactive oxygen species (ROS), causing cellular damage.

  • Mitochondrial Dysfunction: this compound can affect mitochondrial membrane potential and lead to the release of pro-apoptotic factors like cytochrome c.[7]

  • Caspase Activation: Both intrinsic (caspase-9) and extrinsic (caspase-8) apoptosis pathways can be activated, leading to the executioner caspase-3 activation.[8][9][10]

Troubleshooting Guide

Issue 1: Precipitation or Phase Separation of this compound in Culture Medium

Cause: This is a common issue stemming from the poor aqueous solubility of this compound.[1] It can occur if the this compound is not properly complexed with BSA or if the concentration exceeds its solubility limit in the medium.

Solutions:

  • Optimize the this compound-BSA Complexation Protocol: Ensure you are using a validated protocol. A general method involves preparing a stock solution of this compound in ethanol and adding it dropwise to a warmed BSA solution in serum-free medium while vortexing.[1][11]

  • Control the this compound:BSA Molar Ratio: This ratio is critical. A higher ratio can lead to more unbound, and potentially toxic, free fatty acids.[1] A common starting point is a 6:1 molar ratio of this compound to BSA.[12]

  • Sonication: Ultrasonication can help to create a more uniform dispersion and potentially form micelles, which can improve solubility, especially when avoiding BSA.[1]

  • Pre-warm the Medium: Gently warming the culture medium to 37°C before adding the this compound-BSA complex can sometimes improve solubility.[4]

Issue 2: High Variability in Cell Viability Results Between Experiments

Cause: Inconsistent results can arise from several factors, including the preparation of the this compound solution, variations in cell health, and the presence of lipids in the serum.

Solutions:

  • Standardize this compound Preparation: Prepare a large batch of the this compound-BSA complex, aliquot it, and store it at -20°C for consistency across multiple experiments.[13] Perform quality control on each new batch.

  • Use Fatty-Acid-Free BSA: Standard fetal bovine serum (FBS) contains variable amounts of lipids, which can affect your results. Using fatty-acid-free BSA gives you better control over the final concentration of this compound.[7]

  • Monitor Cell Health and Confluency: Ensure that cells are in a logarithmic growth phase and at a consistent confluency at the start of each experiment.

  • Include Proper Controls: Always include a vehicle control (BSA alone at the same concentration used for complexation) and an untreated control.[2]

Issue 3: Unexpected Cell Death at Low this compound Concentrations

Cause: Some cell lines are particularly sensitive to fatty acids. The perceived "low" concentration may still be above the toxicity threshold for your specific cells. Additionally, the solvent used to dissolve the this compound stock (e.g., ethanol, DMSO) could be contributing to cytotoxicity if the final concentration in the media is too high.[1][14]

Solutions:

  • Perform a Broad Dose-Response Curve: Start with very low, nanomolar or low micromolar, concentrations to identify the non-toxic range for your cell line.[7]

  • Minimize Solvent Concentration: Keep the final concentration of solvents like ethanol or DMSO in the culture medium to a minimum (e.g., <0.1%).[1] Always include a solvent control to assess its specific effect on cell viability.[14]

  • Assess Membrane Integrity with an LDH Assay: A lactate dehydrogenase (LDH) assay measures the release of this cytosolic enzyme from damaged cells and can provide a more direct measure of cytotoxicity compared to metabolic assays like MTT.[15][16]

Issue 4: Discrepancy Between MTT Assay Results and Visual Observation of Cell Health

Cause: As mentioned in the FAQs, this compound can directly reduce MTT, leading to a false-positive signal for cell viability.[4] If your MTT results indicate high viability but microscopic examination shows signs of cell stress or death (e.g., rounding, detachment), assay interference is likely.

Solutions:

  • Run a Compound-Only Control: Incubate this compound in cell-free medium with the MTT reagent to confirm direct reduction.[4]

  • Use an Alternative Viability Assay: Switch to an assay that is less prone to interference. Good alternatives include:

    • Sulforhodamine B (SRB) Assay: Measures total protein content, which correlates with cell number.[4]

    • Resazurin (AlamarBlue®) Reduction Assay: A fluorescent-based metabolic assay that may be less susceptible to interference.[4]

    • LDH Cytotoxicity Assay: Measures membrane integrity.[15][16][17][18][19]

  • Direct Cell Counting: Use a hemocytometer or an automated cell counter with a viability dye (e.g., trypan blue) for the most direct measure of cell number and viability.[20]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a 5 mM this compound solution complexed with fatty-acid-free BSA at an approximate 6:1 molar ratio.[1][12]

Materials:

  • This compound

  • Fatty Acid-Free Bovine Serum Albumin (BSA)

  • Ethanol, 200 proof

  • Serum-free cell culture medium (e.g., DMEM)

  • Sterile conical tubes

  • Water bath

Methodology:

  • Prepare a 10% (w/v) BSA solution: Dissolve fatty-acid-free BSA in serum-free culture medium. Gently mix to avoid frothing. Sterile filter using a 0.22 µm filter.

  • Prepare a 100 mM this compound stock solution: Dissolve this compound in 100% ethanol.

  • Warm the BSA solution: Place the 10% BSA solution in a 37°C water bath.[1]

  • Complexation: While gently vortexing the warmed BSA solution, slowly add the 100 mM this compound stock solution dropwise to achieve the desired final concentration and molar ratio.

  • Incubation: Continue to incubate the mixture at 37°C for at least 30-60 minutes with gentle agitation to allow for complete complexation.[7][21]

  • Final Dilution: The resulting this compound-BSA complex can be further diluted in complete cell culture medium to achieve the desired final treatment concentrations.

Protocol 2: Cell Viability Assessment Using MTT Assay

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound-BSA complex (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.[7]

  • Treatment: Remove the seeding medium and replace it with a fresh medium containing various concentrations of the this compound-BSA complex. Include wells for untreated controls, vehicle (BSA only) controls, and compound-only (no cells) controls.[2][7]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Following incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[2][7]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate for 15 minutes to ensure complete dissolution.[2]

  • Absorbance Measurement: Read the absorbance at 490 nm or 570 nm using a microplate reader.[2][3]

Data Presentation

Table 1: Example this compound Concentration Ranges for Different Cell Lines

Cell LineEffectConcentration RangeReference
786-O (Renal Carcinoma)Increased Proliferation50 - 200 µM[2]
KLE (Endometrial Cancer)Decreased Viability (IC50)~446 µM[3]
Hec-1B (Endometrial Cancer)Decreased Viability (IC50)~383 µM[3]
Hep3B (Hepatocellular Carcinoma)Decreased Viability50 - 300 µM[20]
Huh7.5 (Hepatocellular Carcinoma)Decreased Viability50 - 300 µM[20]

Visualizations

Oleic_Acid_Preparation_Workflow cluster_stocks Stock Solution Preparation cluster_complexation Complexation cluster_treatment Cell Treatment OA This compound OA_stock 100 mM OA in Ethanol OA->OA_stock EtOH Ethanol EtOH->OA_stock BSA_powder Fatty-Acid-Free BSA BSA_stock 10% BSA Solution BSA_powder->BSA_stock Medium Serum-Free Medium Medium->BSA_stock Add_OA Add OA Stock Dropwise OA_stock->Add_OA Warm_BSA Warm BSA to 37°C BSA_stock->Warm_BSA Vortex Vortex Gently Warm_BSA->Vortex Vortex->Add_OA Incubate Incubate at 37°C Add_OA->Incubate OA_BSA_complex This compound-BSA Complex Incubate->OA_BSA_complex Dilute Dilute in Culture Medium OA_BSA_complex->Dilute Final_treatment Final Treatment Concentrations Dilute->Final_treatment Cells Cells in 96-well Plate Final_treatment->Cells

Caption: Workflow for preparing this compound-BSA complexes for cell culture.

Troubleshooting_Viability_Assay Start Inconsistent Viability Results Prob1 Precipitation in Medium? Start->Prob1 Prob2 High Background in Controls? Start->Prob2 Prob3 MTT vs. Microscopy Mismatch? Start->Prob3 Sol1 Optimize OA:BSA Ratio Use Sonication Pre-warm Medium Prob1->Sol1 Yes Prob1->Prob2 No End Consistent & Reliable Data Sol1->End Sol2 Use Fatty-Acid-Free BSA Minimize Solvent Conc. Run Solvent-Only Control Prob2->Sol2 Yes Prob2->Prob3 No Sol2->End Sol3 Run Compound-Only Control Use Alternative Assay (LDH, SRB) Direct Cell Counting Prob3->Sol3 Yes Sol3->End

Sources

Technical Support Center: Purification of Commercial Oleic Acid for Reproducible Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of commercial oleic acid. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound to ensure the validity and reproducibility of their experiments. Commercial this compound often contains a variety of impurities that can interfere with experimental outcomes, from altering the properties of nanoparticles in drug delivery systems to affecting kinetic studies of fatty acid metabolism.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of this compound purification.

The Critical Need for High-Purity this compound

Troubleshooting Guide: Common Issues in this compound Purification

This section addresses specific problems you might encounter during the purification process in a question-and-answer format, providing explanations grounded in the principles of fatty acid chemistry.

Question 1: My final this compound product is still showing significant peaks for saturated fatty acids (e.g., palmitic, stearic acid) in my GC analysis. What went wrong?

Answer: This is a common issue and usually points to incomplete separation of saturated and unsaturated fatty acids. The primary reason is often suboptimal crystallization conditions. Saturated fatty acids have higher melting points than this compound and can be selectively crystallized out of a solvent at low temperatures.

  • Causality: The efficiency of this separation depends on the differential solubility of the fatty acids at a given temperature. If the temperature is not low enough, a significant amount of saturated fatty acids will remain in the solution with the this compound. Conversely, if the temperature is too low, this compound may co-crystallize, reducing your yield.

  • Troubleshooting Steps:

    • Verify your crystallization temperature. For acetone-based crystallization, a temperature of -25°C is often used to precipitate stearic and palmitic acids.[4] Ensure your cooling bath (e.g., acetone-dry ice) is consistently maintaining this temperature.

    • Check your solvent-to-fatty acid ratio. A sufficient volume of solvent is crucial to ensure that the this compound remains in solution while the saturated fatty acids crystallize. If the solution is too concentrated, co-crystallization is more likely.

    • Consider a multi-step crystallization. A single crystallization step may not be sufficient for highly impure starting material. A preliminary cooling step to a moderate temperature (e.g., 4°C) can help remove a portion of the higher melting point saturated fats before proceeding to a lower temperature crystallization.[4]

Question 2: After purification, my this compound has a yellowish tint and a slight odor. How can I remove these?

Answer: A yellowish color and odor are typically indicative of oxidation products, such as carbonyl compounds and other minor impurities.[1] While low-temperature crystallization is excellent for removing other fatty acids, it may not effectively remove these types of impurities.

  • Causality: The double bond in this compound is susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal ions. These oxidation byproducts can be difficult to remove by simple crystallization.

  • Troubleshooting Steps:

    • Perform a final distillation under reduced pressure. This is a highly effective method for removing volatile impurities and colored compounds. Distillation at a reduced pressure (e.g., 0.5 mmHg) and a temperature around 170°C can yield a colorless and odorless product.[4]

    • Implement proper storage and handling. To prevent future oxidation, store purified this compound under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, protected from light, and at a low temperature (above its melting point of 13-14°C to avoid repeated freeze-thaw cycles).[7][8][9]

    • Consider using antioxidants. For long-term storage, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be beneficial, but ensure it will not interfere with your downstream applications.

Question 3: My yield of purified this compound is very low after performing urea adduction. What are the likely causes?

Answer: Low yield in urea adduction can stem from several factors related to the formation and separation of the urea-fatty acid complexes (adducts).

  • Causality: Urea forms crystalline inclusion complexes with straight-chain fatty acids. Saturated and monounsaturated fatty acids like this compound fit well into the helical channels of the urea crystals, while polyunsaturated fatty acids like linthis compound, with their bent structures, do not. The efficiency of this process is dependent on the ratio of urea to fatty acids, the solvent, and the crystallization temperature.

  • Troubleshooting Steps:

    • Optimize the urea-to-fatty acid ratio. An insufficient amount of urea will result in incomplete adduction of the target fatty acids. The optimal ratio depends on the composition of your starting material, but a common starting point is a 3-50 fold excess of urea by weight compared to the saturated and higher monounsaturated fatty acids you wish to remove.[1]

    • Ensure complete dissolution before crystallization. The fatty acids and urea must be fully dissolved in the solvent (commonly methanol or ethanol) with warming before cooling is initiated.[1][10] Incomplete dissolution will lead to poor adduct formation.

    • Control the cooling rate. A slow and controlled cooling process allows for the selective formation of urea adducts. Rapid cooling can trap impurities and affect the crystal structure, leading to poor separation.

    • Check your final acid decomposition step. After separating the urea-oleic acid adducts, the this compound must be recovered by decomposing the adduct, typically by adding water and acidifying (e.g., with hydrochloric or citric acid) to precipitate the fatty acid.[1][10] Incomplete decomposition will result in a low yield of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying commercial this compound in a research lab setting? A1: The most common and accessible methods for laboratory-scale purification are low-temperature crystallization and urea adduction.[1][4][11] Low-temperature crystallization separates fatty acids based on their different melting points and solubilities in a solvent at low temperatures.[4][12] Urea adduction separates fatty acids based on their molecular shape, with linear fatty acids forming crystalline complexes with urea while branched or polyunsaturated fatty acids do not.[1][13] For higher purity requirements, chromatographic methods like reversed-phase HPLC can be employed.[14][15]

Q2: How can I assess the purity of my this compound after purification? A2: The most common method for determining the fatty acid composition and purity is gas chromatography (GC), often after converting the fatty acids to their methyl esters (FAMEs).[11][16][17] A flame ionization detector (FID) is typically used for quantification.[16] Other methods include high-performance liquid chromatography (HPLC) and assessing physical properties like the refractive index and iodine number, which can give an indication of purity.[4][18]

Q3: What is the expected purity of this compound after different purification methods? A3: The achievable purity depends on the starting material and the rigor of the method. A multi-step low-temperature crystallization process can increase the purity of an 82% commercial sample to over 98%.[4] Urea adduction followed by crystallization can yield this compound with a purity of at least 99%.[11]

Q4: Are there any safety precautions I should take when purifying this compound? A4: Yes, several safety precautions are necessary.

  • Solvent Handling: Many of the solvents used, such as acetone, methanol, and hexane, are flammable and should be handled in a well-ventilated fume hood away from ignition sources.[7]

  • Low Temperatures: When using dry ice-acetone baths for low-temperature crystallization, wear appropriate thermal gloves to prevent frostbite.

  • Acid Handling: The acid decomposition step in urea adduction involves strong acids. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][19]

  • Storage: Store purified this compound in a cool, dry, well-ventilated area, away from oxidizing agents.[7][20]

Q5: Can I use chromatography to purify this compound? A5: Yes, chromatography is a powerful technique for fatty acid purification. Reversed-phase high-performance liquid chromatography (HPLC) can separate fatty acids based on chain length and degree of unsaturation.[14] Silver ion chromatography (argentation chromatography) is particularly effective for separating fatty acids based on the number and configuration of their double bonds.[21] These methods can be used for both analytical and preparative purposes.[14][22]

Experimental Protocols & Data

Protocol 1: Multi-Step Low-Temperature Crystallization

This protocol is adapted from methods described in the literature and is effective for significantly increasing the purity of commercial this compound.[4]

Materials:

  • Commercial this compound

  • Acetone (reagent grade)

  • Methanol (reagent grade)

  • Dry ice

  • Dewar flasks or insulated containers

  • Filtration apparatus (e.g., Büchner funnel with vacuum flask)

  • Rotary evaporator

Procedure:

  • Initial Crystallization of Palmitic Acid: Cool the commercial this compound sample to 4°C and hold for several hours. This will cause a portion of the higher melting point saturated fatty acids, primarily palmitic acid, to crystallize. Filter the cold mixture to remove these crystals.

  • Removal of Stearic and Palmitic Acids: Dissolve the filtrate from step 1 in acetone (e.g., a 1:5 to 1:10 ratio of fatty acid to solvent by volume). Cool this solution to -25°C in a dry ice-acetone bath and leave it overnight.[4] Crystals of stearic and palmitic acid will form.

  • Filtration: Quickly filter the cold solution to remove the crystallized saturated fatty acids. The filtrate now contains the enriched this compound.

  • Solvent Removal: Remove the acetone from the filtrate using a rotary evaporator under reduced pressure.

  • Crystallization of this compound: Dissolve the resulting product in a 90% aqueous methanol solution (e.g., 100g of product in 650 mL of 90% methanol). Cool this solution to -10°C. Needle-like crystals of this compound will form.[4]

  • Final Filtration and Washing: Collect the this compound crystals by filtration. Wash the crystals twice with a small amount of 90% aqueous methanol that has been pre-cooled to -30°C. The remaining palmitoleic and linoleic acids will be in the filtrate.

  • Final Drying: To remove any residual water and methanol, a final distillation of the purified this compound under reduced pressure (e.g., 0.5 mmHg at 170°C) can be performed.[4] This will yield a highly pure, colorless, and odorless product.

Protocol 2: Urea Adduction for Separation of Saturated and Unsaturated Fatty Acids

This protocol provides a general workflow for separating fatty acids using urea adduction.[11][13][23]

Materials:

  • Commercial this compound

  • Urea

  • Methanol or Ethanol (95-100%)

  • Hexane

  • Hydrochloric acid (HCl)

  • Heating and stirring plate

  • Filtration apparatus

Procedure:

  • Prepare Urea Solution: Prepare a saturated solution of urea in methanol or ethanol by heating and stirring (e.g., 150g of urea in 400 mL of methanol at ~70°C).[11]

  • Add Fatty Acids: Slowly add the commercial this compound to the hot urea solution while stirring continuously.

  • Crystallization of Adducts: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room (e.g., 4°C) to crystallize overnight. The urea will form adducts with the saturated and monounsaturated fatty acids (including this compound), which will precipitate out of the solution.

  • Filtration: Filter the cold solution to collect the urea-fatty acid adduct crystals. The filtrate will be enriched in polyunsaturated fatty acids like linthis compound.

  • Wash the Adducts: Wash the collected crystals with a small amount of cold hexane to remove any remaining non-adducted fatty acids.

  • Decomposition of Adducts: Dissolve the urea adduct crystals in warm water. Acidify the solution with HCl to a pH of ~1-2. This will break the urea complex and precipitate the fatty acids.

  • Extraction of Fatty Acids: Extract the precipitated fatty acids from the aqueous solution using hexane.

  • Washing and Drying: Wash the hexane layer with water to remove any remaining urea and acid. Dry the hexane solution over anhydrous sodium sulfate, filter, and remove the hexane using a rotary evaporator to obtain the purified fatty acid fraction.

Data Summary

Table 1: Typical Fatty Acid Composition of Commercial vs. Purified this compound

Fatty AcidTypical Commercial Grade (%)Purity after Low-Temp. Crystallization (%)[4]Purity after Urea Adduction & Crystallization (%)[11]
This compound (C18:1) 70 - 82 98.7 - 98.9 >99
Palmitic Acid (C16:0)12< 0.5< 0.1
Stearic Acid (C18:0)4< 0.5< 0.1
Linthis compound (C18:2)12< 1.0< 0.5
Palmitthis compound (C16:1)2< 0.1Not Reported

Table 2: Physical Properties of Key Fatty Acids for Purification

Fatty AcidMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
Palmitic AcidC₁₆H₃₂O₂256.4263
Stearic AcidC₁₈H₃₆O₂284.4869.6
This compound C₁₈H₃₄O₂ 282.46 13-14 [9][24]
Linthis compoundC₁₈H₃₂O₂280.45-5

Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the two primary purification methods described.

LowTemperatureCrystallization start Commercial This compound step1 Cool to 4°C start->step1 filter1 Filter step1->filter1 crystals1 Palmitic Acid (Discard) filter1->crystals1 filtrate1 Filtrate 1 filter1->filtrate1 step2 Dissolve in Acetone, Cool to -25°C filtrate1->step2 filter2 Filter step2->filter2 crystals2 Stearic/Palmitic Acids (Discard) filter2->crystals2 filtrate2 Filtrate 2 filter2->filtrate2 step3 Evaporate Acetone filtrate2->step3 step4 Dissolve in 90% Methanol, Cool to -10°C step3->step4 filter3 Filter step4->filter3 filtrate3 Linoleic/Palmitoleic Acids in Filtrate (Discard) filter3->filtrate3 crystals3 This compound Crystals filter3->crystals3 step5 Final Drying (e.g., Vacuum Distillation) crystals3->step5 end High-Purity This compound (>98%) step5->end

Caption: Workflow for this compound Purification by Low-Temperature Crystallization.

UreaAdduction start Commercial this compound + Saturated Solution of Urea in Methanol step1 Heat to Dissolve start->step1 step2 Cool Slowly to 4°C (Crystallize Adducts) step1->step2 step3 Filter step2->step3 filtrate Filtrate: Enriched in Polyunsaturates (e.g., Linthis compound) step3->filtrate adducts Urea-Fatty Acid Adduct Crystals step3->adducts step4 Decompose Adducts (Add Water + Acid) adducts->step4 step5 Extract with Hexane step4->step5 step6 Evaporate Hexane step5->step6 end Purified Saturated & Monounsaturated Fatty Acids step6->end

Caption: Workflow for Fatty Acid Separation using Urea Adduction.

References

  • Mularczyk, J., & Drzymala, J. (1989). Separation of this compound from Fatty Acid Impurities. Separation Science and Technology, 24(1-2), 151-161. [Link]

  • Christie, W. W. (n.d.). Silver Ion Chromatography. Cyberlipid. [Link]

  • Method of purifying this compound. (1986).
  • Arudi, R. L., Sutherland, M. W., & Bielski, B. H. (1983). Purification of this compound and linthis compound. Journal of Lipid Research, 24(4), 485–488. [Link]

  • Method for chromatographic purification of a fatty acid. (2016).
  • Dong, L., et al. (2013). Separation process of this compound and linthis compound by solvent crystallization. Advanced Materials Research, 781-784, 1135-1138. [Link]

  • Batley, M., Packer, N. H., & Redmond, J. W. (1980). Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 198(4), 520-525. [Link]

  • Production of this compound. (1987).
  • Waters Corporation. (n.d.). Separation of Free Fatty Acids by Mixed-Mode Anion Exchange Chromatography. [Link]

  • Al-Mulla, E. A. J., et al. (2017). Isolation and Ultra-Purification of this compound Extracted from Olive Oil Using Urea Crystallization. Research Journal of Pharmacy and Technology, 10(9), 2966-2970. [Link]

  • Arudi, R. L., Sutherland, M. W., & Bielski, B. H. (1983). Purification of this compound and linthis compound. ResearchGate. [Link]

  • Arudi, R. L., Sutherland, M. W., & Bielski, B. H. J. (1982). Purification of this compound and linthis compound. OSTI.GOV. [Link]

  • ChemSupply Australia. (2024). Safety Data Sheet this compound. [Link]

  • JoVE. (2015). Urea Adduction Purification for Uk'37 Paleothermometry. [Link]

  • Barkwill, G. A., et al. (2016). Chromatographic Separation of Fatty Acyls. Frontiers in Chemistry, 4, 1. [Link]

  • El Hachimi, M., et al. (2016). Extraction of this compound from Moroccan Olive Mill Wastewater. Journal of Chemistry, 2016, 8245785. [Link]

  • ChemGulf. (2025). How to store this compound amide properly?. [Link]

  • Rolfes Chemicals. (n.d.). This compound Safety Data Sheet. [Link]

  • Pharmaffiliates. (n.d.). This compound and its Impurities. [Link]

  • Acme-Hardesty. (2013). This compound. [Link]

  • Imagion Biosystems. (n.d.). This compound coated nps SDS. [Link]

  • LCGC International. (2016). Derivatization-free GC Method to Analyze this compound Excipient. [Link]

  • Al-Mulla, E. A. J., et al. (2017). Isolation and Ultra-Purification of this compound Extracted from Olive Oil Using Urea Crystallization. ResearchGate. [Link]

  • Wikipedia. (n.d.). This compound. [Link]

  • Zhang, H., et al. (2015). Identification and direct determination of fatty acids profile in this compound by HPLC-CAD and MS-IT-TOF. Journal of Pharmaceutical Analysis, 5(4), 223-230. [Link]

  • Zhang, H., et al. (2015). Development and validation of a GC-FID method for quantitative analysis of this compound and related fatty acids. Journal of Pharmaceutical Analysis, 5(4), 223-230. [Link]

  • Tres, A., et al. (2021). Methods to determine the quality of acid oils and fatty acid distillates used in animal feeding. Food Control, 122, 107806. [Link]

  • Francoeur, M. L., et al. (1990). This compound: its effects on stratum corneum in relation to (trans)dermal drug delivery. Pharmaceutical Research, 7(6), 621-627. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Intermediate for Pharmaceutical Drug Delivery Systems. [Link]

  • Bercu, J. P., et al. (2022). Setting impurity limits for endogenous substances in parenterally administered drug products: A fatty acid case study. Regulatory Toxicology and Pharmacology, 134, 105242. [Link]

  • Atef, A., et al. (2022). Exploring the potential of this compound in nanotechnology-mediated dermal drug delivery: An up-to-date review. Journal of Drug Delivery Science and Technology, 72, 103369. [Link]

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Technical Support Center: Mitigating Side Reactions in the Oxidation of Oleic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the oxidation of oleic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important chemical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your experimental outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the oxidation of this compound. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Issue 1: Low Yield of Desired Products (Azelaic and Pelargonic Acids)

Q: My reaction shows a low yield of azelaic and pelargonic acids, despite high this compound conversion. What are the likely causes and how can I fix this?

A: High conversion of the starting material coupled with a low yield of the target products strongly suggests the prevalence of side reactions or degradation of your desired products. Here’s a systematic approach to troubleshoot this issue:

1. Analyze for Byproducts: The first step is to identify the nature of the unwanted products. Common side products include shorter-chain monocarboxylic and dicarboxylic acids such as suberic acid (C8 diacid), octanoic acid (C8 monoacid), and hexanoic acid (C6 monoacid).[1] The presence of these indicates a lack of selectivity in your oxidation process.

2. Evaluate Reaction Conditions:

  • Temperature: Excessive heat can lead to the degradation of azelaic acid. For hydrogen peroxide-based systems using tungsten catalysts, it is crucial to maintain the temperature between 60-80°C.[1] Temperatures exceeding this range can promote over-oxidation.
  • Reaction Time: While sufficient time is needed for complete conversion, prolonged reaction times can lead to the degradation of your target molecules. Monitor your reaction progress using techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to determine the optimal reaction endpoint.
  • Oxidant Concentration: A high concentration of the oxidizing agent can lead to non-selective oxidation. If over-oxidation is suspected, try reducing the molar ratio of the oxidant to this compound. However, for H₂O₂/H₂WO₄ systems, a higher ratio (e.g., 4:1 to 8:1) may be necessary to drive the reaction to completion, so optimization is key.[1]

3. Catalyst Activity:

  • Activation: Tungsten-based catalysts, such as tungstic acid, often require a pre-conditioning step with hydrogen peroxide to form the active catalytic species, pertungstic acid.[2] Ensure your catalyst is fully dissolved and activated before adding the this compound.
  • Purity and Concentration: Verify the purity and concentration of your catalyst. Impurities or incorrect concentrations can significantly impact catalytic activity and selectivity.

4. Purity of Starting Material:

  • Commercial this compound often contains other unsaturated fatty acids like linoleic and linolenic acids.[1] These polyunsaturated fatty acids will also undergo oxidative cleavage, leading to a variety of shorter-chain acid byproducts.[1][2] For instance, the presence of linthis compound can lead to the formation of hexanoic acid.[2] Using high-purity this compound (>99%) is recommended to minimize these side reactions.
Troubleshooting Workflow: Low Yield

start Low Yield of Desired Product check_conversion Check this compound Conversion start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No high_conversion High Conversion check_conversion->high_conversion Yes optimize_time_temp Increase Reaction Time/Temp incomplete->optimize_time_temp increase_oxidant Increase Oxidant Ratio incomplete->increase_oxidant analyze_byproducts Analyze for Byproducts high_conversion->analyze_byproducts optimize_time_temp->check_conversion increase_oxidant->check_conversion high_byproducts High Level of Byproducts? analyze_byproducts->high_byproducts optimize_conditions Optimize T, Catalyst, Purity high_byproducts->optimize_conditions Yes end Improved Yield high_byproducts->end No optimize_conditions->analyze_byproducts

Caption: A logical workflow for troubleshooting low product yield.

Issue 2: Formation of Shorter-Chain Acids (C6-C8)

Q: My final product mixture contains a significant amount of suberic acid (C8) and other shorter-chain acids. What causes this and how can I improve selectivity?

A: The formation of shorter-chain acids is a clear indicator of over-oxidation or the presence of polyunsaturated fatty acids in your starting material. Here’s how to address this:

1. Starting Material Purity: As mentioned previously, the primary cause is often the purity of the this compound. Linthis compound, a common impurity, will oxidize to produce shorter-chain acids.[1][2]

  • Solution: Use the highest purity this compound available. If this is not feasible, be prepared for a more complex purification process.

2. Choice of Oxidant and Catalyst:

  • Strong, non-selective oxidants can lead to aggressive degradation of the carbon chain. The choice of catalyst system is crucial for directing the reaction towards the desired products.
  • Ozonolysis: While a well-established industrial method, it can be less selective and poses safety risks due to the formation of explosive ozonide intermediates.[1][3]
  • Hydrogen Peroxide with Tungsten Catalysts: This is considered a "greener" and often more selective alternative.[1] The use of tungstic acid (H₂WO₄) as a catalyst is common.
  • Potassium Permanganate (KMnO₄): The outcome of oxidation with KMnO₄ is highly dependent on the reaction conditions. Under acidic conditions, it can cause complete cleavage of the carbon skeleton, leading to a mixture of smaller acids.[4] Neutral or alkaline conditions are generally milder.

3. Reaction Parameter Optimization:

  • Temperature Control: Maintain a moderate temperature (60-80°C for H₂O₂/H₂WO₄ systems) to prevent over-oxidation.[1]
  • Molar Ratios: Carefully control the molar ratio of oxidant to this compound. An excess of a strong oxidant will promote the formation of shorter-chain byproducts.
Reaction Pathways: this compound Oxidation

oleic_acid This compound (C18:1) desired_path Desired Oxidative Cleavage oleic_acid->desired_path side_path Side Reactions oleic_acid->side_path azelaic_acid Azelaic Acid (C9 diacid) desired_path->azelaic_acid pelargonic_acid Pelargonic Acid (C9 monoacid) desired_path->pelargonic_acid shorter_acids Shorter-Chain Acids (C6-C8) side_path->shorter_acids impurities Linthis compound Impurity impurities->side_path

Caption: Reaction pathways for this compound oxidation.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the oxidation of this compound.

Q1: What are the primary products of this compound oxidation?

The main goal of oxidizing this compound is to cleave the carbon-carbon double bond, which results in the formation of azelaic acid (a C9 dicarboxylic acid) and pelargonic acid (a C9 monocarboxylic acid).[1]

Q2: What are the most common side reactions?

The most prevalent side reactions lead to the formation of shorter-chain monocarboxylic and dicarboxylic acids.[1] These can include suberic acid (C8 diacid), octanoic acid (C8 monoacid), and hexanoic acid (C6 monoacid).[1] The presence of these indicates a lack of selectivity.

Q3: What are the main factors that contribute to the formation of these side products?

Several factors can influence the prevalence of side reactions:

  • Purity of this compound: Commercial this compound often contains other unsaturated fatty acids, such as linoleic and linolenic acids. These also undergo oxidative cleavage, leading to a variety of shorter-chain acid byproducts.[1][2]

  • Oxidation Method: The choice of oxidant and catalyst system significantly impacts selectivity. Strong, non-selective oxidants or harsh reaction conditions can lead to over-oxidation.[1]

  • Reaction Conditions: Parameters such as temperature, pressure, reaction time, and molar ratios of reactants and catalysts are critical.[1] For instance, temperatures exceeding 80°C in hydrogen peroxide-based systems can lead to the degradation of azelaic acid.[1]

Q4: What are the common industrial methods for this compound oxidation, and what are their associated challenges?

The two primary methods are ozonolysis and catalytic oxidation with hydrogen peroxide.

  • Ozonolysis: This is a well-established industrial method. However, it poses significant safety risks due to the use of ozone and the potential for explosive ozonide intermediates.[1][3] The process can also be energy-intensive.[1]

  • Hydrogen Peroxide with Catalysts: This method is considered a "greener" alternative to ozonolysis, with water as the main byproduct.[1] Common catalysts include tungsten-based compounds like tungstic acid.[1] Challenges include catalyst recovery and potentially lower selectivity if not optimized.

Q5: How can I monitor the progress of my reaction?

Several analytical techniques can be used to monitor the reaction:

  • Gas Chromatography (GC): After derivatization to their methyl esters, the fatty acids can be separated and quantified by GC.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., mass spectrometry) can be used to analyze the reaction mixture.[5][6]

  • Thin-Layer Chromatography (TLC): TLC provides a quick and simple way to qualitatively monitor the disappearance of this compound and the appearance of products.

  • Iodometry Titration: This method can be used to determine the remaining amount of unsaturated fatty acids (like this compound) in the reaction mixture.

III. Experimental Protocols

Protocol 1: One-Pot Oxidation of this compound using H₂O₂/H₂WO₄

This protocol provides a general procedure for the oxidation of this compound using a tungsten-based catalyst system.

Materials:

  • This compound (high purity, >99%)

  • Hydrogen peroxide (30-35% solution)

  • Tungstic acid (H₂WO₄)

  • Reaction vessel with a condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a condenser, thermometer, and magnetic stirrer, add the desired amount of tungstic acid and hydrogen peroxide.

  • Catalyst Activation: Heat the mixture to 60°C and stir until the tungstic acid is fully dissolved and the solution becomes clear. This may take 20-30 minutes.

  • Addition of this compound: Once the catalyst is activated, add the this compound to the reaction mixture.

  • Reaction: Maintain the reaction temperature at 70°C with continuous stirring for the desired reaction time (e.g., 2-4 hours). Monitor the reaction progress by GC or TLC.

  • Cooling and Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Product Isolation: Extract the products with a suitable organic solvent like ethyl acetate. The organic phase will contain pelargonic acid, while azelaic acid can be further purified from the aqueous phase or by crystallization from hot water.[1] Dry the organic phase with anhydrous sodium sulfate and evaporate the solvent.

Data Summary: Comparison of Oxidation Methods
Oxidation MethodOxidant/CatalystTypical Yield of Azelaic AcidAdvantagesDisadvantages
Ozonolysis O₃>90%High yield, well-establishedSafety hazards (explosive ozonides), energy-intensive[1]
One-Pot H₂O₂ Oxidation H₂O₂ / H₂WO₄44.5% - 91%[1]"Greener" process, safer than ozonolysis[1]Can have lower selectivity, catalyst recovery can be challenging
Two-Step Dihydroxylation-Cleavage 1. H₂O₂/H₂WO₄ 2. O₂/Co(OAc)₂~51-60%[1]Potentially higher selectivity, milder conditionsMore complex multi-step process
Chemo-enzymatic H₂O₂/Lipase, then chemical oxidation44% (isolated)[1]Sustainable, avoids harsh reagentsMulti-step, may have lower overall yield

IV. References

  • MDPI.

  • PubMed Central.

  • BenchChem.

  • Wikipedia.

  • YouTube.

  • ResearchGate.

  • Journal of Geophysical Research.

  • ChemRxiv.

  • ResearchGate.

  • ResearchGate.

  • PMC - NIH.

  • Google Patents.

  • ResearchGate.

  • ResearchGate.

  • PubMed.

  • Organic Syntheses Procedure.

  • AOCS.

  • ResearchGate.

  • ECHEMI.

  • MDPI.

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Validation & Comparative

A Comparative Guide to the Effects of Oleic Acid and Palmitic Acid on Insulin Resistance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in metabolic disease, understanding the nuanced roles of different fatty acids is critical for developing effective therapeutic strategies. This guide provides an in-depth comparison of two of the most abundant fatty acids in circulation: palmitic acid (PA), a saturated fatty acid (SFA), and oleic acid (OA), a monounsaturated fatty acid (MUFA). We will explore their divergent effects on insulin signaling, the underlying molecular mechanisms, and provide detailed experimental protocols to investigate these effects in vitro.

Introduction: The Dichotomy of Fatty Acids in Metabolic Health

Elevated levels of circulating free fatty acids are strongly associated with the pathogenesis of insulin resistance, a cornerstone of type 2 diabetes and metabolic syndrome. However, not all fatty acids are created equal. The degree of saturation profoundly dictates their metabolic impact. Palmitic acid (C16:0), the most common SFA in the Western diet, is widely recognized as a potent inducer of insulin resistance.[1][2][3] In stark contrast, this compound (C18:1), a primary component of olive oil, is often considered metabolically neutral or even protective, capable of mitigating the detrimental effects of its saturated counterpart.[4][5][6][7] This guide dissects the cellular and molecular basis for these opposing roles, providing a framework for their study in a laboratory setting.

Mechanistic Deep Dive: Divergent Signaling Cascades

The differential impact of palmitic and this compound on insulin sensitivity stems from their distinct intracellular fates and signaling capabilities. While PA activates inflammatory and stress pathways that antagonize insulin action, OA is preferentially channeled into less harmful metabolic pathways.

Palmitic Acid: A Trigger for Cellular Stress and Inflammation

Palmitic acid induces insulin resistance through a multi-pronged mechanism involving the activation of inflammatory pathways, induction of endoplasmic reticulum (ER) stress, and the production of lipotoxic metabolites.

  • Inflammatory Signaling: Palmitic acid acts as a ligand for Toll-like receptor 4 (TLR4), a key component of the innate immune system.[1][8][9][10] This engagement initiates a downstream inflammatory cascade, leading to the activation of transcription factors like NF-κB and stress-activated protein kinases such as JNK.[1][3][11] These pathways promote the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) which, in turn, inhibit insulin signaling through serine phosphorylation of Insulin Receptor Substrate 1 (IRS-1).[1][11]

  • Endoplasmic Reticulum (ER) Stress: The influx of PA into the cell can overwhelm the ER's protein-folding capacity, leading to the Unfolded Protein Response (UPR).[12][13] Chronic activation of the UPR leads to the activation of JNK and other stress kinases that impair insulin receptor signaling.

  • Ceramide Synthesis: Palmitic acid is a direct precursor for the synthesis of ceramides. These bioactive lipids are potent inhibitors of the insulin signaling pathway, primarily by preventing the activation of Akt (also known as Protein Kinase B), a critical downstream mediator of insulin action.

The convergence of these pathways effectively blunts the cell's ability to respond to insulin, leading to a state of insulin resistance.

This compound: A Path to Benign Lipid Storage and Protection

This compound's effects stand in sharp contrast to those of palmitic acid. Instead of triggering robust stress and inflammatory responses, OA is more efficiently incorporated into triglycerides (TGs).[4] This process of esterification sequesters the fatty acid into relatively inert lipid droplets, preventing its accumulation and conversion into more toxic species like ceramides or diacylglycerols (DAGs) that interfere with insulin signaling.

Furthermore, compelling evidence shows that this compound can actively counteract the lipotoxicity induced by palmitic acid.[4][7][12][14] Co-incubation of cells with OA and PA has been shown to ameliorate PA-induced ER stress and restore insulin sensitivity, highlighting a protective role for this MUFA.[12][13][15]

Visualizing the Divergent Pathways

The following diagram illustrates the distinct signaling cascades initiated by Palmitic Acid versus this compound.

G cluster_downstream Downstream Consequences PA Palmitic Acid TLR4 TLR4 Activation PA->TLR4 ER_Stress ER Stress PA->ER_Stress Ceramide Ceramide Synthesis PA->Ceramide Inflammation Inflammation (NF-κB, JNK) TLR4->Inflammation ER_Stress->Inflammation Akt_Inhibition Akt Inhibition Ceramide->Akt_Inhibition OA This compound Triglycerides Triglyceride Synthesis (Lipid Droplets) OA->Triglycerides Insulin_Resistance Insulin Resistance Triglycerides->Insulin_Resistance Protects / Neutral Insulin_Signaling Insulin Signaling Pathway Inflammation->Insulin_Signaling Inhibits Akt_Inhibition->Insulin_Signaling Inhibits Insulin_Signaling->Insulin_Resistance

Caption: Divergent intracellular signaling pathways of Palmitic and this compound.

Comparative Data Summary

The table below summarizes the expected outcomes when treating common metabolic cell lines (e.g., HepG2 hepatocytes, L6 myotubes, or 3T3-L1 adipocytes) with palmitic acid versus this compound.

ParameterPalmitic Acid (PA) TreatmentThis compound (OA) TreatmentPA + OA Co-Treatment
Insulin-Stimulated p-Akt Significantly DecreasedNo significant change or slight increasePartially or fully restored vs. PA
Insulin-Stimulated p-IRS-1 (Tyr) Significantly DecreasedNo significant changePartially or fully restored vs. PA
IRS-1 (Ser) Phosphorylation IncreasedNo significant changeReduced vs. PA alone
Insulin-Stimulated Glucose Uptake Significantly DecreasedNo significant change or slight increasePartially or fully restored vs. PA
TNF-α / IL-6 Expression (mRNA/protein) Significantly IncreasedNo significant changeReduced vs. PA alone
ER Stress Markers (e.g., CHOP, XBP1s) Significantly IncreasedNo significant changeReduced vs. PA alone
Lipid Droplet Accumulation (Oil Red O) Moderate, diffuse accumulationRobust, distinct droplet formationRobust, distinct droplet formation

Experimental Models and Protocols

Reproducible and rigorous experimental design is paramount. The following protocols provide a validated framework for studying fatty acid-induced insulin resistance in vitro. Common cell lines for these studies include HepG2 (liver), C2C12 or L6 (skeletal muscle), and 3T3-L1 (adipocytes).[16][17][18]

Overall Experimental Workflow

Caption: General experimental workflow for assessing fatty acid effects on insulin signaling.

Protocol 1: Preparation of Fatty Acid-BSA Complexes

Rationale: Free fatty acids have low solubility in aqueous culture media and can be cytotoxic.[19] Complexing them to fatty-acid-free Bovine Serum Albumin (BSA) mimics their physiological transport in the bloodstream and ensures their bioavailability to the cells.[19][20] A molar ratio of fatty acid to BSA between 3:1 and 6:1 is commonly used.

Materials:

  • Sodium Palmitate (Sigma, P9767) or Palmitic Acid

  • This compound (Sigma, O1008)

  • Fatty Acid-Free BSA (Sigma, A7030)

  • Ethanol, 100%

  • Sterile 150 mM NaCl in cell culture grade water

  • Sterile cell culture medium

Procedure:

  • Prepare Fatty Acid Stock (100 mM):

    • For Palmitic Acid: Dissolve 27.8 mg of sodium palmitate in 1 mL of 150 mM NaCl by heating to 70°C. This creates a 100 mM stock solution.

    • For this compound: Dissolve in 100% ethanol to make a 100-200 mM stock solution.

  • Prepare 10% BSA Solution:

    • Dissolve 1 g of fatty-acid-free BSA in 10 mL of sterile 150 mM NaCl.

    • Warm to 37°C and stir gently until fully dissolved. Sterile filter through a 0.22 µm filter.

  • Complex Fatty Acid to BSA:

    • Warm the 10% BSA solution and the fatty acid stock solution to 37°C.

    • While stirring the BSA solution gently, add the fatty acid stock solution dropwise to achieve the desired final concentration and molar ratio. For a 500 µM fatty acid solution in media with 1% BSA, this involves creating a more concentrated intermediate.

    • Example for a 5 mM FA stock complexed to BSA: Slowly add the 100 mM FA stock to the 10% BSA solution.

    • Incubate the mixture at 37°C for at least 1 hour with gentle agitation to allow for complex formation.[21]

  • Prepare Treatment Media:

    • Dilute the FA-BSA complex into serum-free or low-serum (e.g., 0.5% FBS) cell culture medium to achieve the final desired treatment concentration (e.g., 250-500 µM).

    • Crucially, prepare a "Vehicle" control medium containing the same concentration of BSA and, if used, ethanol as the fatty acid treatment groups.

Protocol 2: Western Blotting for Insulin Signaling Proteins (p-Akt, p-IRS-1)

Rationale: The phosphorylation of key proteins in the insulin signaling cascade is a direct measure of pathway activation. Insulin binding to its receptor triggers the tyrosine (Tyr) phosphorylation of IRS-1, which then recruits and activates PI3K. This leads to the phosphorylation and activation of Akt at Threonine 308 and Serine 473.[22] Palmitic acid-induced inflammation can cause inhibitory serine (Ser) phosphorylation of IRS-1, which blocks this cascade.

Procedure:

  • Cell Treatment: Seed cells to be ~80% confluent. Treat with FA-BSA complexes (or Vehicle) for 16-24 hours.

  • Serum Starvation: Remove treatment media, wash once with PBS, and incubate cells in serum-free medium for 2-4 hours.

  • Insulin Stimulation: Stimulate cells with 10-100 nM insulin for 15-30 minutes. Include a non-insulin-stimulated control for each condition.

  • Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash twice with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Scrape and collect the lysate. Centrifuge at 4°C to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibody (e.g., anti-p-Akt Ser473, anti-p-IRS-1 Tyr612, or anti-p-IRS-1 Ser307) overnight at 4°C.

    • Wash membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe for total Akt, total IRS-1, and a loading control like β-actin or GAPDH.

Protocol 3: 2-NBDG Glucose Uptake Assay

Rationale: The primary function of insulin in metabolic tissues is to stimulate the uptake of glucose from the bloodstream. A fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-d-glucose (2-NBDG), can be used to measure this process.[23] Cells take up 2-NBDG via glucose transporters, but it is not fully metabolized and accumulates intracellularly. The resulting fluorescence is proportional to glucose uptake.

Procedure:

  • Cell Treatment and Starvation: Follow steps 1 and 2 from the Western Blotting protocol. For this assay, it is best to use a black, clear-bottom 96-well plate.

  • Glucose Starvation: After serum starvation, wash cells with Krebs-Ringer Bicarbonate (KRB) buffer or glucose-free DMEM. Incubate in this buffer for 30-60 minutes.

  • Insulin Stimulation: Add insulin (10-100 nM) to the appropriate wells and incubate for 30 minutes at 37°C.

  • 2-NBDG Uptake: Add 2-NBDG to all wells to a final concentration of 50-100 µM. Incubate for 30-60 minutes at 37°C.

  • Stop Uptake: Terminate the assay by aspirating the 2-NBDG solution and washing the cells 2-3 times with ice-cold PBS.

  • Quantification:

    • Fluorescence Microscopy: Visualize uptake in the cells.

    • Plate Reader: Measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm).

    • Flow Cytometry: For suspension cells or trypsinized adherent cells, resuspend in PBS and analyze on a flow cytometer using the FITC channel.

Conclusion and Future Directions

The evidence is clear: the saturated fatty acid palmitate and the monounsaturated fatty acid oleate exert profoundly different effects on cellular insulin signaling. Palmitate drives insulin resistance through the activation of inflammatory and ER stress pathways, while oleate promotes benign lipid storage and can protect against palmitate-induced lipotoxicity.[12][24][25] These fundamental differences underscore the importance of dietary fat quality in metabolic health.

For drug development professionals, the pathways activated by palmitic acid—TLR4, JNK, NF-κB, and ceramide synthesis—represent promising targets for therapeutic intervention to ameliorate insulin resistance. The protective mechanisms of this compound also warrant further investigation, as enhancing the cell's ability to safely store and process fatty acids could provide novel avenues for treating metabolic disease. The experimental frameworks provided here serve as a robust starting point for these critical research endeavors.

References

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  • Benomar, Y., et al. (2021). Palmitic acid promotes resistin-induced insulin resistance and inflammation in SH-SY5Y human neuroblastoma. Scientific Reports. Available from: [Link]

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  • Frago, L. M., et al. (2022). Physiological Doses of Oleic and Palmitic Acids Protect Human Endothelial Cells from Oxidative Stress. Antioxidants. Available from: [Link]

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  • National Institutes of Health. (2010). Sensing the Insulin Signaling Pathway with an Antibody Array. PMC. Available from: [Link]

  • Wu, L., et al. (2019). Palmitic acid causes insulin resistance in granulosa cells via activation of JNK. Journal of Molecular Endocrinology. Available from: [Link]

  • Collins, S., et al. (2016). Palmitate and oleate exert differential effects on insulin signalling and glucose uptake in human skeletal muscle cells. Journal of Endocrinology. Available from: [Link]

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  • ResearchGate. (n.d.). Mechanism of palmitic acid induced insulin resistance and effect of this compound on the prevention of palmitic acid induced insulin resistance. ResearchGate. Available from: [Link]

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  • ResearchGate. (2005). Regulation of Insulin Receptor Substrate 1 (IRS-1)/AKT Kinase-mediated Insulin Signaling by O-Linked -N-Acetylglucosamine in 3T3-L1 Adipocytes. ResearchGate. Available from: [Link]

  • Frontiers. (2017). The Distinct Effects of Palmitic and this compound on Pancreatic Beta Cell Function: The Elucidation of Associated Mechanisms and Effector Molecules. Frontiers. Available from: [Link]

  • National Institutes of Health. (2016). This compound and Eicosapentaenoic Acid Reverse Palmitic Acid-induced Insulin Resistance in Human HepG2 Cells via the Reactive Oxygen Species/JUN Pathway. PMC. Available from: [Link]

  • National Institutes of Health. (2017). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. PMC. Available from: [Link]

  • PubMed. (2009). This compound inhibits hepatic insulin signaling through deregulation of STAT3 activation and C/EBPalpha expression. PubMed. Available from: [Link]

  • ResearchGate. (2018). This compound protected islets from palmitic acid-induced ER stress. ResearchGate. Available from: [Link]

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A Comparative Guide to the Differential Effects of Oleic and Stearic Acids on Cholesterol Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of oleic acid and stearic acid, two 18-carbon fatty acids with distinct classifications and divergent impacts on plasma cholesterol levels. While stearic acid is a saturated fatty acid (SFA), a class typically associated with elevated cholesterol, its physiological effects are notably different from other SFAs and bear a striking resemblance to the monounsaturated this compound. This document will dissect the experimental evidence, explore the underlying biochemical mechanisms, and provide a validated experimental workflow for researchers investigating lipid metabolism.

Impact on Plasma Lipoprotein Profiles: A Tale of Two Fatty Acids

The conventional dietary axiom categorizes saturated fats as hypercholesterolemic. However, extensive clinical research has established that stearic acid (18:0) is a significant exception to this rule. Its impact on blood lipids, particularly low-density lipoprotein (LDL) cholesterol, is more aligned with that of the monounsaturated this compound (18:1 cis-9) than with other common saturated fatty acids like palmitic acid (16:0).

Low-Density Lipoprotein (LDL) Cholesterol

Numerous human studies have confirmed that stearic acid is not hypercholesterolemic.[1] When substituted for palmitic acid in the diet, both stearic acid and this compound have been shown to effectively lower plasma total and LDL cholesterol levels.[2] A clinical trial involving 11 subjects on three distinct liquid-formula diets demonstrated that, compared to a high-palmitic-acid diet, a high-stearic-acid diet reduced LDL cholesterol by an average of 21%, while a high-oleic-acid diet resulted in a 15% reduction.[2] Further research has consistently shown that dietary stearic acid and this compound exert similar, more favorable effects on fasting LDL-cholesterol concentrations compared to palmitic acid.[3] This positions stearic acid as a neutral, non-atherogenic saturated fat, challenging broader dietary guidelines that group all SFAs together.[1]

High-Density Lipoprotein (HDL) Cholesterol

The effects on HDL cholesterol are more nuanced. Several studies have reported no significant differences in HDL cholesterol levels between diets enriched with stearic acid and those enriched with this compound.[4][2][5] However, some evidence suggests a divergence. One randomized crossover trial found that fasting HDL-cholesterol concentrations were lower after a stearic acid-enriched diet compared to both palmitic acid and this compound diets.[3] A meta-analysis also pointed to less conclusive results for HDL, with some studies showing effects comparable to this compound and others observing a decrease.[6] This variability may suggest that the dietary source and overall composition of fats can influence stearic acid's effect on HDL.[6]

Total Cholesterol and Triglycerides

In alignment with its effect on LDL, stearic acid tends to lower or maintain neutral levels of total plasma cholesterol, an effect comparable to this compound, especially when replacing other saturated fats.[4][2] In the aforementioned trial, the high-stearic-acid diet decreased total cholesterol by 14% and the high-oleic-acid diet by 10%, relative to the palmitic acid diet.[2] For triglycerides, most comparative studies have found no significant differences between the three fatty acids.[4][2]

Data Summary from Key Comparative Trials
LipoproteinHigh-Stearic Acid Diet (% Change vs. Palmitic Acid Diet)High-Oleic Acid Diet (% Change vs. Palmitic Acid Diet)Key Study
Total Cholesterol ↓ 14%[4][2]↓ 10%[4][2]Bonanome & Grundy, 1988[2]
LDL Cholesterol ↓ 21%[4][2]↓ 15%[4][2]Bonanome & Grundy, 1988[2]
HDL Cholesterol No Significant Difference[4][2]No Significant Difference[4][2]Bonanome & Grundy, 1988[2]
HDL Cholesterol Lower vs. This compound[3]Higher vs. Stearic Acid[3]Mah et al., 2017[3]

Mechanistic Underpinnings of the Differential Effects

The observed neutrality of stearic acid on cholesterol levels, particularly LDL, is not coincidental but is rooted in its distinct metabolic fate compared to other saturated fatty acids.

The Central Role of Desaturation

The primary reason for stearic acid's favorable profile is its efficient and rapid conversion into this compound in the body.[2] This bioconversion is catalyzed by the enzyme stearoyl-CoA 9-desaturase (SCD1) , which introduces a double bond into the stearic acid molecule.[7][8] Consequently, a significant portion of dietary stearic acid circulates and is metabolized as this compound, thereby exerting the cholesterol-lowering effects characteristic of monounsaturated fats.[2] This rapid conversion was confirmed in a human study where the this compound content of plasma triglycerides and cholesteryl esters increased significantly during a high-stearic-acid diet.[2]

This compound's Influence on Cholesterol Homeostasis

Once formed or ingested, this compound modulates cholesterol metabolism through several key pathways:

  • Inhibition of Cholesterol Synthesis: this compound has been shown to downregulate key enzymes in the cholesterol biosynthesis pathway. In C6 glioma cells, it was the most potent fatty acid in reducing the activity and expression of HMG-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis.[9]

  • Upregulation of LDL Receptor Activity: In hamster models, dietary this compound was found to increase hepatic LDL receptor activity, which enhances the clearance of LDL cholesterol from the bloodstream.[10]

  • Promotion of Cholesterol Excretion: this compound may also increase the activity of hepatic cholesterol 7 alpha-hydroxylase, the enzyme that initiates the conversion of cholesterol into bile acids, thereby promoting its excretion.[10]

Absorption and Postprandial Effects

The physical properties of stearic acid, such as its higher melting point, have been hypothesized to result in delayed or reduced intestinal absorption compared to other fatty acids. This could lead to attenuated postprandial lipemia (the rise in blood triglycerides after a meal).[11][12] While some studies support this, showing lower postprandial triglyceride responses after stearic acid-rich meals compared to palmitic acid, others have not found significant differences.[11][13]

G cluster_OA_effects This compound Effects SA Dietary Stearic Acid (18:0) SCD1 Stearoyl-CoA 9-Desaturase (SCD1) SA->SCD1 Substrate OA_diet Dietary this compound (18:1) HMGCR HMG-CoA Reductase OA_diet->HMGCR Inhibits LDLR Hepatic LDL Receptor Activity OA_diet->LDLR Upregulates C7H Cholesterol 7α-Hydroxylase OA_diet->C7H Upregulates OA_endo Endogenous this compound (18:1) SCD1->OA_endo Conversion OA_endo->HMGCR Inhibits OA_endo->LDLR Upregulates OA_endo->C7H Upregulates Chol_Syn Cholesterol Synthesis HMGCR->Chol_Syn Reduces LDL_C Plasma LDL Cholesterol LDLR->LDL_C Increases Clearance Bile_Acids Bile Acid Excretion C7H->Bile_Acids Promotes

Figure 1. Key metabolic pathways differentiating stearic and this compound effects on cholesterol.

Validated Experimental Protocol: Preclinical Dietary Intervention

To provide actionable guidance for researchers, this section outlines a robust, self-validating protocol for comparing the effects of stearic and oleic acids on cholesterol in a preclinical hamster model, which is well-suited for lipid metabolism studies.

Step 1: Animal Model and Acclimation
  • Selection: Procure male Golden Syrian hamsters (8-10 weeks old). This model is responsive to dietary fats and cholesterol.

  • Acclimation: House animals individually in a controlled environment (12-hour light/dark cycle, 22±2°C) for one week. Provide standard chow and water ad libitum to allow for adaptation.

Step 2: Diet Formulation
  • Basal Diet: Formulate a semi-purified basal diet low in fat (e.g., 5% by energy).

  • Test Diets: Create three isocaloric experimental diets by adding 15% of energy from one of the following fat sources:

    • Control (Palmitic Acid): High in palmitic acid (e.g., palm oil).

    • Stearic Acid Group: High in stearic acid (e.g., high-stearic sunflower oil or cocoa butter).

    • This compound Group: High in this compound (e.g., high-oleic sunflower oil).

  • Validation: Ensure all diets are identical in protein, carbohydrate, fiber, vitamin, and mineral content. The only variable should be the primary fatty acid profile. Analyze the fatty acid composition of each diet via gas chromatography to confirm.

Step 3: Dietary Intervention and Monitoring
  • Randomization: Randomly assign hamsters to one of the three dietary groups (n=10-12 per group).

  • Feeding Period: Provide the respective diets for a period of 4-6 weeks.

  • Monitoring: Record body weight and food intake twice weekly to ensure no significant differences in caloric intake between groups.

Step 4: Sample Collection
  • Fasting: After the intervention period, fast the animals overnight (12-16 hours).

  • Anesthesia: Anesthetize the animals using an appropriate method (e.g., isoflurane inhalation).

  • Blood Collection: Collect blood via cardiac puncture into EDTA-containing tubes.

  • Plasma Separation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

Step 5: Biochemical Analysis
  • Lipid Profile: Use commercial enzymatic colorimetric assay kits to determine plasma concentrations of:

    • Total Cholesterol (TC)

    • HDL Cholesterol (HDL-C)

    • Triglycerides (TG)

  • LDL Calculation: Calculate LDL Cholesterol (LDL-C) using the Friedewald equation: LDL-C = TC - HDL-C - (TG/5), valid for TG < 400 mg/dL.

Step 6: Statistical Analysis
  • Method: Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare the means between the three dietary groups.

  • Significance: A p-value of < 0.05 is typically considered statistically significant.

G start Start: Animal Acclimation (1 week) randomize Randomization (n=10-12/group) start->randomize diet_pa Diet 1: High Palmitic Acid randomize->diet_pa Group 1 diet_sa Diet 2: High Stearic Acid randomize->diet_sa Group 2 diet_oa Diet 3: High this compound randomize->diet_oa Group 3 feeding Dietary Intervention (4-6 weeks) diet_pa->feeding diet_sa->feeding diet_oa->feeding sampling Overnight Fasting & Blood Sample Collection feeding->sampling analysis Biochemical Analysis: TC, HDL-C, TG sampling->analysis stats Data Analysis (ANOVA) analysis->stats end Conclusion stats->end

Figure 2. Experimental workflow for comparing dietary fatty acids.

Conclusion and Implications

For researchers and drug development professionals, these findings underscore the importance of moving beyond broad classifications of fatty acids. Understanding the specific metabolic fate of individual molecules like stearic acid is critical for designing effective nutritional interventions and for developing novel therapeutics targeting lipid metabolism and cardiovascular disease.

References

  • Ooi, E. M. M., & Ng, T. W. K. (2013). Dietary Fatty Acids and Lipoprotein Metabolism: New Insights and Updates. Current Opinion in Lipidology. [Link]

  • Rodriguez-Vidal, O., et al. (2012). This compound is a potent inhibitor of fatty acid and cholesterol synthesis in C6 glioma cells. Journal of Lipid Research. [Link]

  • Sanders, T. A. B. (2006). Influence of stearic acid on postprandial lipemia and hemostatic function. Lipids. [Link]

  • Bonanome, A., & Grundy, S. M. (1988). Effect of Dietary Stearic Acid on Plasma Cholesterol and Lipoprotein Levels. The New England Journal of Medicine. [Link]

  • Lin, Y., et al. (1995). Opposite effects on cholesterol metabolism and their mechanisms induced by dietary this compound and palmitic acid in hamsters. Life Sciences. [Link]

  • Bonanome, A., & Grundy, S. M. (1988). Effect of dietary stearic acid on plasma cholesterol and lipoprotein levels. The New England Journal of Medicine. [Link]

  • Grundy, S. M. (1994). Influence of stearic acid on cholesterol metabolism relative to other long-chain fatty acids. The American Journal of Clinical Nutrition. [Link]

  • Mah, E., et al. (2017). Comparison of diets enriched in stearic, oleic, and palmitic acids on inflammation, immune response, cardiometabolic risk factors, and fecal bile acid concentrations in mildly hypercholesterolemic postmenopausal women-randomized crossover trial. The American Journal of Clinical Nutrition. [Link]

  • Mensink, R. P. (2005). Effects of stearic acid on plasma lipid and lipoproteins in humans. Lipids. [Link]

  • O'Neill, S., & O'Driscoll, L. (2018). Effects of dietary fats on blood lipids: a review of direct comparison trials. Open Heart. [Link]

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  • Pearson, T. A. (1989). Effects of dietary stearic acid on plasma cholesterol levels. Mayo Clinic Proceedings. [Link]

  • Clarke, R., et al. (1997). Dietary lipids and blood cholesterol: quantitative meta-analysis of metabolic ward studies. BMJ. [Link]

  • Lichtenstein, A. H. (1996). Dietary fatty acids and lipoprotein metabolism. Current Opinion in Lipidology. [Link]

  • van den Berg, R., et al. (2021). Effects of two consecutive mixed meals high in palmitic acid or stearic acid on 8-h postprandial lipemia and glycemia in healthy. European Journal of Nutrition. [Link]

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A Comparative Guide to Oleic and Linoleic Acid in Modulating Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Dietary Fatty Acids

Inflammation is a fundamental biological process, essential for host defense and tissue repair. However, when dysregulated, it becomes a key driver of chronic diseases, including cardiovascular disease, type 2 diabetes, and neurodegenerative disorders. Dietary fatty acids are potent modulators of the inflammatory landscape, capable of either promoting or resolving inflammatory responses. Among the most abundant fatty acids in the human diet are oleic acid, a monounsaturated omega-9 fatty acid, and linthis compound, a polyunsaturated omega-6 fatty acid.

While structurally similar, their metabolic fates and signaling functions diverge significantly, leading to distinct immunomodulatory profiles. This compound, the primary component of olive oil, is generally considered to be anti-inflammatory[1][2]. In contrast, the role of linthis compound is the subject of intense scientific debate. As the metabolic precursor to arachidonic acid (AA), it has been traditionally labeled as pro-inflammatory, yet a growing body of evidence challenges this long-held view, suggesting a more complex or even beneficial role[3][4][5].

This guide provides an in-depth comparison of oleic and linthis compound, examining their biochemical properties, metabolic pathways, and mechanisms of inflammatory modulation. We will synthesize evidence from key experimental studies and provide detailed protocols for researchers to investigate these effects in their own work.

Part 1: Biochemical and Metabolic Profiles

The inflammatory potential of a fatty acid is intrinsically linked to its structure and subsequent metabolic conversion into signaling molecules.

Table 1: Core Properties of this compound vs. Linthis compound

PropertyThis compoundLinthis compound
Classification Monounsaturated (MUFA), Omega-9Polyunsaturated (PUFA), Omega-6
Chemical Structure 18:1n-918:2n-6
Essentiality Non-essentialEssential
Key Dietary Sources Olive oil, avocados, almonds, canola oilSoybean oil, corn oil, sunflower oil, nuts, seeds
Metabolic Fate of this compound (OA)

As a non-essential fatty acid, this compound can be synthesized endogenously. Its primary roles are as a major component of membrane phospholipids, influencing membrane fluidity, and as a source of energy[1][6]. Crucially, OA is not a direct precursor to the classical eicosanoid family of inflammatory mediators. Instead, some of its anti-inflammatory effects are mediated by its derivative, oleoylethanolamide (OEA), an endogenous ligand for the nuclear receptor PPARα (Peroxisome Proliferator-Activated Receptor alpha)[1][7].

Metabolic Fate of Linthis compound (LA)

Linthis compound is an essential fatty acid that must be obtained from the diet. Its immunomodulatory role is primarily defined by its potential to be converted into arachidonic acid (AA, 20:4n-6). This multi-step enzymatic conversion, involving desaturase and elongase enzymes, produces the substrate for two major classes of enzymes:

  • Cyclooxygenases (COX-1 and COX-2): Metabolize AA into prostaglandins (e.g., PGE₂) and thromboxanes.

  • Lipoxygenases (LOX): Metabolize AA into leukotrienes.

These AA-derived molecules, collectively known as eicosanoids, are potent, short-lived signaling lipids that are central to initiating and sustaining inflammatory responses[8][9]. This metabolic cascade is the biochemical basis for the "pro-inflammatory" hypothesis of linthis compound.

Part 2: Mechanisms of Inflammatory Modulation

The divergent metabolic pathways of OA and LA lead to fundamentally different interactions with the cellular inflammatory machinery, particularly the master regulator of inflammation, the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).

This compound: A Profile of Inflammation Suppression

This compound is widely reported to exert anti-inflammatory effects through several distinct mechanisms:

  • Inhibition of Pro-inflammatory Signaling: OA has been shown to suppress the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β in various cell types, including macrophages[10][11].

  • Activation of Anti-inflammatory Pathways: OA is a natural activator of SIRT1 (Sirtuin 1), a protein deacetylase that can suppress inflammation by inhibiting the NF-κB pathway[1]. Furthermore, its derivative OEA activates PPARα, which can interfere with NF-κB signaling and promote the expression of the anti-inflammatory cytokine IL-10[1][6][7].

  • Macrophage Polarization: Evidence suggests that dietary OA can promote the polarization of macrophages towards an M2 "alternatively activated" phenotype, which is associated with tissue repair and inflammation resolution[1][6].

  • Membrane Composition: By incorporating into cellular membranes, OA can alter membrane fluidity and the function of membrane-bound proteins, including signaling receptors like Toll-like receptors (TLRs)[1][6].

Linthis compound: A Contentious and Nuanced Role

The role of linthis compound is more complex and remains a subject of significant debate.

  • The Pro-Inflammatory Cascade (The Classic View): The conversion of LA to AA provides the raw material for the synthesis of pro-inflammatory eicosanoids. In certain contexts, such as in cystic fibrosis models, increased LA intake has been shown to elevate AA levels and the production of pro-inflammatory prostaglandins like PGE₂ and PGF₂α[12]. This pathway is undeniably a cornerstone of the inflammatory response.

  • The Counter-Narrative (Emerging Evidence): A growing body of evidence from human studies complicates the classic view. Several systematic reviews and large observational studies have found that higher dietary intake or circulating levels of LA are not associated with increased markers of inflammation[3][4][13]. In fact, some studies report an inverse association, where higher LA levels are linked to lower concentrations of inflammatory biomarkers like C-reactive protein (CRP) and IL-6[5][13][14]. The proposed reasons for this discrepancy include:

    • The conversion of LA to AA is tightly regulated and inefficient in humans, meaning that increased dietary LA does not lead to a proportional increase in tissue AA[3].

    • Not all eicosanoids derived from AA are pro-inflammatory; some have resolving or anti-inflammatory properties.

This evidence suggests that the pro-inflammatory potential of LA may be context-dependent or less significant in healthy individuals than once believed.

Fatty_Acid_Inflammatory_Pathways cluster_LA Linthis compound (Omega-6) Pathway cluster_OA This compound (Omega-9) Pathway cluster_Central Central Inflammatory Response LA Linthis compound (LA) AA Arachidonic Acid (AA) LA->AA Δ6-Desaturase Elongases COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX PGs Prostaglandins (PGE₂) Thromboxanes COX->PGs LTs Leukotrienes LOX->LTs NFkB NF-κB Activation PGs->NFkB Promotes LTs->NFkB Promotes OA This compound (OA) SIRT1 SIRT1 Activation OA->SIRT1 OEA OEA Synthesis OA->OEA SIRT1->NFkB Inhibits PPARa PPARα Activation OEA->PPARa PPARa->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines

Caption: Contrasting metabolic fates of Linoleic and this compound in inflammation.

Part 3: Experimental Evidence - A Comparative Summary

The following table summarizes key findings from studies directly comparing or individually assessing the inflammatory effects of oleic and linthis compound.

Table 2: Summary of Experimental Findings

Study TypeModel SystemFatty Acid TreatmentKey FindingsReference
In Vivo (Rat)Sprague-Dawley RatsOral gavage with OA or LAOA decreased macrophage production of IL-1β and IL-6. LA also decreased IL-1β and IL-6 at baseline but accelerated IL-1β release and decreased anti-inflammatory IL-10 after LPS stimulation.[11]
In VitroHuman & Mouse MacrophagesThis compound vs. Saturated FAsOA failed to induce NLRP3 inflammasome activation and IL-1β release, in stark contrast to saturated fatty acids.[1][6]
In VitroCystic Fibrosis Airway CellsLinthis compound SupplementationLA supplementation increased intracellular arachidonic acid levels and enhanced secretion of pro-inflammatory eicosanoids (PGE₂, PGF₂α).[12]
Human StudyFramingham Offspring StudyRed Blood Cell FA analysisHigher red blood cell LA content was significantly associated with lower levels of inflammatory markers IL-6 and CRP.[5]
Human StudyEPIC CohortErythrocyte FA analysisErythrocyte levels of LA were inversely associated with the risk of developing rheumatoid arthritis, an inflammatory disease.[4]
Meta-Analysis31 Prospective StudiesDietary intake & tissue levelsHigher LA intake and tissue levels were associated with a decreased risk of developing type 2 diabetes.[4]

Part 4: Experimental Protocols for Assessment

To empower researchers to dissect these differential effects, we provide validated, step-by-step protocols for assessing the inflammatory potential of fatty acids.

Protocol 1: In Vitro Assessment of Fatty Acid Effects on Macrophage Activation

Objective: To compare the effects of this compound and linthis compound on pro-inflammatory cytokine secretion and gene expression in a macrophage cell line (e.g., RAW 264.7 or PMA-differentiated THP-1).

Causality and Rationale: Macrophages are central players in the innate immune response. This protocol uses lipopolysaccharide (LPS), a component of Gram-negative bacteria, as a potent inflammatory stimulus that activates TLR4 signaling. By pre-treating with fatty acids, we can determine if they prime the cells for an exaggerated response (pro-inflammatory) or blunt the response (anti-inflammatory). Fatty acids are conjugated to BSA to ensure their solubility in aqueous culture media and mimic their physiological transport bound to albumin[15].

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • This compound and Linthis compound (high purity)

  • Fatty-Acid-Free Bovine Serum Albumin (BSA)

  • LPS (from E. coli O111:B4)

  • ELISA kits for TNF-α and IL-6

  • RNA isolation kit and qPCR reagents

Methodology:

  • Preparation of 20 mM Fatty Acid Stock: a. Dissolve 5.65 mg of this compound or 5.61 mg of linthis compound in 1 mL of 100% ethanol. Vortex until fully dissolved. Store at -20°C.

  • Preparation of 5 mM FA-BSA Conjugate (10:1 Molar Ratio): a. Prepare a 10% (w/v) fatty-acid-free BSA solution in serum-free DMEM. Warm to 37°C. b. In a sterile tube, slowly add 250 µL of the 20 mM FA stock to 750 µL of the warm 10% BSA solution while vortexing gently. c. Incubate at 37°C for 30-60 minutes with gentle agitation to allow for complexing. d. Prepare a Vehicle control using 250 µL of ethanol and 750 µL of 10% BSA solution. e. The final concentration of the FA-BSA complex is 5 mM FA and 7.5% BSA.

  • Cell Culture and Treatment: a. Seed RAW 264.7 cells in 12-well plates at a density of 0.5 x 10⁶ cells/well and allow them to adhere overnight. b. The next day, replace the medium with fresh complete medium. c. Add the FA-BSA conjugates to achieve a final concentration of 100-200 µM of fatty acid. Add the corresponding volume of the Vehicle control to control wells. d. Incubate for 18-24 hours. This pre-incubation allows the fatty acids to be incorporated into cell membranes and modulate signaling pathways. e. After pre-incubation, stimulate the cells by adding LPS to a final concentration of 100 ng/mL to the appropriate wells. Include non-LPS stimulated controls. f. Incubate for another 4-6 hours (for gene expression) or 18-24 hours (for cytokine secretion).

  • Sample Collection and Analysis: a. Cytokine Secretion: Collect the culture supernatant, centrifuge to remove cell debris, and store at -80°C. Quantify TNF-α and IL-6 levels using commercial ELISA kits according to the manufacturer's instructions. b. Gene Expression: Wash cells with PBS, then lyse them directly in the well using the lysis buffer from an RNA isolation kit. Purify total RNA, synthesize cDNA, and perform qPCR analysis for target genes (Tnf, Il6, Nos2) using a stable housekeeping gene (Gapdh or Actb) for normalization.

Caption: Workflow for in vitro analysis of fatty acid immunomodulation.

Conclusion and Future Directions

The evidence strongly indicates that this compound possesses clear anti-inflammatory properties, acting via multiple pathways to suppress inflammatory signaling. The narrative for linthis compound is far more complex. While its role as the biochemical precursor to pro-inflammatory eicosanoids is undisputed, robust clinical and observational data in humans fail to support the hypothesis that typical dietary consumption of linthis compound promotes a systemic inflammatory state. In fact, emerging evidence points towards a neutral or even anti-inflammatory profile.

For drug development professionals and researchers, this distinction is critical. Targeting the downstream enzymes in the arachidonic acid cascade (e.g., COX inhibitors) remains a valid anti-inflammatory strategy. However, dietary recommendations to broadly reduce linthis compound intake may be unwarranted and overlook its essential functions and potentially beneficial effects on cardiovascular health[3].

Future research must move beyond simplistic pro- vs. anti-inflammatory labels. Head-to-head clinical trials directly comparing the effects of oleic and linthis compound supplementation on inflammatory outcomes in various populations are urgently needed. Furthermore, investigating how the interplay of these fatty acids with the gut microbiome and other dietary components influences the overall inflammatory tone will provide a more complete and actionable understanding.

References

  • Title: Update on Anti-Inflammatory Molecular Mechanisms Induced by this compound - PMC Source: (2023-01-01) National Center for Biotechnology Information URL: [Link]

  • Title: Relationship: Inflammation and this compound Source: Caring Sunshine URL: [Link]

  • Title: Dietary Fat and Inflammation: New revealing evidence that is truly eye-opening Source: Advanced Nutrition Publications URL: [Link]

  • Title: Update on Anti-Inflammatory Molecular Mechanisms Induced by this compound Source: (2023-01-01) PubMed URL: [Link]

  • Title: Role of this compound in immune system; mechanism of action; a review Source: PubMed URL: [Link]

  • Title: Oral administration of oleic or linoleic acids modulates the production of inflammatory mediators by rat macrophages Source: PubMed URL: [Link]

  • Title: Anti-inflammatory effects of this compound and the anthocyanin keracyanin alone and in combination: effects on monocyte and macrophage responses and the NF-κB pathway Source: RSC Publishing URL: [Link]

  • Title: Metabolic pathway of linoleic and arachidonic acid. In the cell,... Source: ResearchGate URL: [Link]

  • Title: Linthis compound supplementation results in increased arachidonic acid and eicosanoid production in CF airway cells and in cftr−/− transgenic mice Source: National Institutes of Health URL: [Link]

  • Title: The Science of Fatty Acids and Inflammation - PMC Source: (2015-05-07) National Center for Biotechnology Information URL: [Link]

  • Title: Linthis compound metabolism yielding arachidonic acid. Source: ResearchGate URL: [Link]

  • Title: Impact of linthis compound intake on arachidonic acid formation and eicosanoid biosynthesis in humans Source: PubMed URL: [Link]

  • Title: Synthesis of eicosanoids (prostaglandins, thromboxane, leukotrienes) Source: (2019-06-11) YouTube URL: [Link]

  • Title: Research Sheds Light on Fat and Inflammation Source: SNI Global URL: [Link]

  • Title: Dietary Fatty Acids and Inflammation: Focus on the n-6 Series Source: (2023-02-26) MDPI URL: [Link]

  • Title: Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Update on Anti-Inflammatory Molecular Mechanisms Induced by this compound Source: MDPI URL: [Link]

  • Title: Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity Source: (2021-12-03) ResearchGate URL: [Link]

  • Title: Linthis compound unlikely seed oil 'bad guy': Study Source: (2025-07-07) NutraIngredients-USA URL: [Link]

  • Title: New Evidence Further Shows Linthis compound is Beneficial and Not Pro-inflammatory Source: (2021-09-23) Soy Nutrition Institute Global URL: [Link]

  • Title: Linthis compound Tied to Lower Inflammation in Major U.S. Study Source: (2025-08-11) SNI Global URL: [Link]

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A Comparative Guide to Oleic Acid and Other Omega-9 Fatty Acids: From Biochemistry to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of oleic acid and other key omega-9 fatty acids for researchers, scientists, and drug development professionals. We will explore their distinct biochemical properties, physiological roles, and the analytical methodologies required for their accurate quantification, moving beyond a simple listing of facts to explain the causality behind their functions and the experimental choices for their study.

Introduction to the Omega-9 Fatty Acid Family

Omega-9 (ω-9) fatty acids are a class of monounsaturated fats characterized by a final carbon-carbon double bond in the ninth position from the methyl end of the fatty acid chain.[1][2] Unlike omega-3 and omega-6 fatty acids, most omega-9s are not considered "essential" because the human body can synthesize them endogenously, primarily from other unsaturated fats.[3][4][5] This synthesis, which occurs in the liver, ensures a baseline supply for cellular functions.[4] However, dietary intake remains crucial as endogenous production may not always be optimal.[4]

The most prominent member of this family is This compound , the most abundant fatty acid in the human body, found in cell membranes and adipose tissue.[1][6] Other significant omega-9s, each with unique properties and physiological relevance, include Erucic Acid , Nervonic Acid , and Mead Acid . This guide will dissect the key differences and comparative advantages of these molecules.

Physicochemical and Structural Comparison

The structure of a fatty acid dictates its function. The chain length and degree of unsaturation influence melting point, membrane fluidity, and metabolic pathways. The key omega-9 fatty acids are distinguished primarily by their carbon chain length.

Fatty Acid Lipid Number Chemical Formula Molar Mass ( g/mol ) Key Dietary Sources
This compound 18:1n-9C₁₈H₃₄O₂282.46Olive oil, avocado oil, almonds, canola oil.[2][7][8]
Erucic Acid 22:1n-9C₂₂H₄₂O₂338.57Rapeseed oil, mustard seed oil.[9][10]
Nervonic Acid 24:1n-9C₂₄H₄₆O₂366.62Fish, nuts, seeds of Acer species.[11]
Mead Acid 20:3n-9C₂₀H₃₄O₂306.48Not typically from diet; synthesized endogenously.[12][13]

The Biosynthesis of Omega-9 Fatty Acids: A Shared and Divergent Pathway

The synthesis of omega-9 fatty acids originates with saturated fatty acids. The primary pathway involves the desaturation of stearic acid (18:0) to form this compound (18:1n-9), a reaction catalyzed by the enzyme Stearoyl-CoA desaturase-1 (SCD1).[3] From this compound, a series of elongation steps can produce very-long-chain fatty acids (VLCFAs) like erucic and nervonic acid.[14][15]

A distinct and clinically significant pathway leads to Mead acid. In states of essential fatty acid (EFA) deficiency, where precursors for arachidonic acid (omega-6) are unavailable, the body compensates by elongating and further desaturating this compound to produce Mead acid (20:3n-9).[12][13][16]

Omega-9 Biosynthesis cluster_0 Core Synthesis cluster_1 Elongation Pathway cluster_2 EFA Deficiency Pathway Stearic Acid (18:0) Stearic Acid (18:0) This compound (18:1n-9) This compound (18:1n-9) Stearic Acid (18:0)->this compound (18:1n-9)  Stearoyl-CoA  Desaturase (SCD1) Erucic Acid (22:1n-9) Erucic Acid (22:1n-9) This compound (18:1n-9)->Erucic Acid (22:1n-9) Elongation Enzymes Mead Acid (20:3n-9) Mead Acid (20:3n-9) This compound (18:1n-9)->Mead Acid (20:3n-9)  Elongation &  Desaturation Nervonic Acid (24:1n-9) Nervonic Acid (24:1n-9) Erucic Acid (22:1n-9)->Nervonic Acid (24:1n-9) Elongation Enzymes

Caption: Biosynthesis pathways of major omega-9 fatty acids.

Comparative Biological Functions and Therapeutic Relevance

While structurally related, the physiological impacts of these fatty acids are markedly different.

This compound: The Metabolic Regulator

As the most common monounsaturated fatty acid in the diet, this compound is extensively studied for its health benefits.

  • Cardiovascular Health: It helps regulate cholesterol levels by reducing "bad" LDL cholesterol while maintaining "good" HDL cholesterol.[7][17] Diets rich in this compound are associated with lower blood pressure and a reduced risk of coronary heart disease.[7][17]

  • Anti-Inflammatory Effects: this compound can modulate inflammatory pathways, contributing to its protective effects.[1][5] In experimental sepsis models, it has been shown to decrease organ dysfunction and mortality by inducing fatty acid oxidation.[18]

  • Drug Development: Beyond its nutritional role, this compound is used in the pharmaceutical industry as an excipient, acting as a solubilizing agent or emulsifier in drug formulations.[1]

Nervonic Acid: The Neural Architect

Nervonic acid is a VLCFA with a specialized role in the nervous system.

  • Myelin Sheath Integrity: It is a critical structural component of myelin, the protective sheath that insulates nerve fibers and ensures rapid transmission of nerve impulses.[14][19][20][21] Its concentration increases significantly during periods of active myelination.[20]

  • Therapeutic Potential in Neurology: Due to its role in myelin maintenance and repair, nervonic acid is being investigated as a therapeutic agent for demyelinating diseases such as Multiple Sclerosis (MS) and for neurodegenerative conditions like Alzheimer's disease.[19][20] Supplementation may support the remyelination process by providing an essential building block for oligodendrocytes (myelin-producing cells).[20]

Erucic Acid: A Controversial Molecule

Erucic acid's history is complex, marked by concerns over toxicity and its use in a specific therapeutic context.

  • Cardiotoxicity: Early animal studies linked high dietary intake of erucic acid from rapeseed oil to myocardial lipidosis, an accumulation of fats in heart tissue.[10][22][23][24] This led to the breeding of low-erucic acid rapeseed (canola) oil for human consumption, with regulatory limits set in many countries.[25]

  • Adrenoleukodystrophy (ALD): Despite its potential toxicity at high doses, erucic acid is a key component of "Lorenzo's Oil" (a 4:1 mixture of oleic and erucic acids). This formulation is used to normalize the accumulation of very-long-chain fatty acids in patients with ALD, a rare genetic disorder affecting the nervous system.[10] This highlights a dose-dependent and context-specific duality in its biological effects.

Mead Acid: The Deficiency Biomarker

Mead acid's primary role in clinical science is that of a diagnostic marker.

  • Indicator of EFA Deficiency: Its synthesis from this compound is significantly upregulated when dietary intake of essential fatty acids (linoleic and alpha-linolenic acid) is insufficient.[12][13][16] Therefore, an elevated level of Mead acid in the blood, often assessed by the triene:tetraene (Mead acid:arachidonic acid) ratio, is a reliable indicator of essential fatty acid deficiency.[26] A ratio greater than 0.2 is considered diagnostic.[26]

  • Bioactivity: Beyond its role as a biomarker, Mead acid itself can be converted into various bioactive lipid mediators and has been implicated in inflammation and cartilage health.[12][16]

Experimental Protocol: Quantification of Omega-9 Fatty Acids by GC-MS

Accurate comparative analysis requires a robust and validated analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for fatty acid profiling due to its high sensitivity and specificity.

Causality Behind the Method: The direct analysis of free fatty acids by GC is challenging due to their low volatility and polar nature.[27] Therefore, a multi-step process involving extraction, saponification to release fatty acids from complex lipids (like triglycerides and phospholipids), and chemical derivatization is required. Conversion to Fatty Acid Methyl Esters (FAMEs) increases volatility, making the molecules suitable for separation in the gas phase.[27][28]

Step-by-Step Workflow
  • Lipid Extraction:

    • Homogenize the biological sample (e.g., tissue, plasma).

    • Perform a total lipid extraction using a modified Bligh and Dyer method with a chloroform:methanol:water solvent system.[27] This ensures that both polar and non-polar lipids are efficiently extracted.

    • Crucial Step: Add an internal standard (e.g., Heptadecanoic acid, C17:0, or Tricosanoic acid, C23:0) prior to extraction. This synthetic fatty acid is not naturally abundant and will be carried through the entire process, allowing for precise quantification by correcting for sample loss during preparation and injection variability.[28]

  • Saponification and Derivatization (Trans-esterification):

    • Evaporate the solvent from the extracted lipid fraction under a stream of nitrogen.

    • Add methanolic sodium hydroxide and heat to saponify the lipids, liberating the free fatty acids.

    • Add a catalyst such as Boron Trifluoride (BF₃) in methanol and heat. This acidic catalyst protonates the carboxyl group, facilitating nucleophilic attack by methanol to form the FAME.

  • FAME Extraction and Preparation:

    • After cooling, add hexane and a saturated sodium chloride solution to the reaction mixture.

    • Vortex thoroughly. The non-polar FAMEs will partition into the upper hexane layer.

    • Carefully collect the hexane layer containing the FAMEs and transfer it to a new vial for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the FAME sample into the GC-MS system.

    • Separation: Use a polar capillary column (e.g., a wax-type column) that separates FAMEs based on both chain length and degree of unsaturation.[28]

    • Detection: As compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of these fragments provides a unique "fingerprint" for positive identification of each fatty acid.

    • Quantification: The peak area of each identified omega-9 FAME is compared to the peak area of the internal standard to calculate its absolute concentration.

GC-MS Workflow cluster_workflow Fatty Acid Quantification Workflow start Biological Sample + Internal Standard (C17:0) extraction 1. Total Lipid Extraction (Bligh & Dyer) start->extraction derivatization 2. Saponification & Trans-esterification to FAMEs extraction->derivatization fame_extraction 3. FAME Extraction (Hexane) derivatization->fame_extraction analysis 4. GC-MS Analysis fame_extraction->analysis quant Data Processing & Quantification analysis->quant

Caption: Standard workflow for omega-9 fatty acid analysis by GC-MS.

Conclusion and Future Directions

The omega-9 fatty acid family, while unified by a common structural feature, exhibits remarkable functional diversity.

  • This compound stands as a cornerstone of metabolic health with established benefits for the cardiovascular system.

  • Nervonic acid offers significant promise in the field of neurology as a key component of neural architecture.

  • Erucic acid serves as a critical lesson in dose-dependent toxicology and targeted therapeutic application.

  • Mead acid remains an indispensable biomarker for diagnosing nutritional deficiencies.

For drug development professionals, understanding these distinctions is paramount. Nervonic acid presents a clear opportunity for developing novel neuroprotective or remyelinating therapies. The anti-inflammatory and metabolic benefits of this compound suggest its utility in managing chronic inflammatory diseases and metabolic syndrome.[1][18] Continued research should focus on human clinical trials to validate the therapeutic potential of nervonic acid and to further elucidate the precise molecular mechanisms that differentiate the biological activities of these closely related fatty acids.

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A Comparative Guide to Validating the Anti-Apoptotic Effect of Oleic Acid in Hepatocytes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals investigating non-alcoholic fatty liver disease (NAFLD) and associated lipotoxicity, understanding the differential effects of fatty acids on hepatocyte survival is paramount. It is well-established that excessive accumulation of saturated fatty acids, such as palmitic acid (PA), induces significant cellular stress, leading to apoptosis—a programmed cell death cascade that contributes to liver injury. In contrast, the monounsaturated fatty acid, oleic acid (OA), not only exhibits lower toxicity but actively protects hepatocytes from PA-induced apoptosis.[1][2][3]

This guide provides an in-depth technical overview of the mechanisms behind this compound's protective effects and presents a validated, multi-parametric experimental framework to compare and quantify its anti-apoptotic efficacy. The methodologies described are designed to be self-validating, ensuring robust and reproducible data for your research.

The Mechanistic Dichotomy: How Fatty Acids Dictate Cell Fate

The crux of fatty acid-induced lipotoxicity lies in their metabolic channeling and downstream consequences. Saturated fatty acids like PA are potent inducers of endoplasmic reticulum (ER) stress.[4] This occurs when the ER's capacity to fold proteins is overwhelmed, triggering the Unfolded Protein Response (UPR). Chronic UPR activation initiates apoptosis through pathways involving the transcription factor CHOP and the activation of pro-apoptotic proteins.[4][5]

This compound counters this lipotoxic assault through several key mechanisms:

  • Efficient Triglyceride (TG) Sequestration: OA is preferentially channeled into the synthesis of neutral triglycerides, which are then stored within lipid droplets (LDs).[3][6][7] This process effectively sequesters excess fatty acids, preventing them from engaging in pathways that lead to ER stress and the production of toxic lipid intermediates.[8]

  • Attenuation of ER Stress: By promoting safe storage and reducing the burden of saturated fatty acids, OA alleviates ER stress, thereby preventing the activation of the UPR-mediated apoptotic cascade.[9][10]

  • Modulation of Apoptotic Regulators: The commitment to apoptosis is tightly controlled by the Bcl-2 family of proteins. This family includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2).[11][12] Palmitic acid typically skews this balance in favor of cell death by increasing the Bax/Bcl-2 ratio. This compound has been shown to counteract this, maintaining a pro-survival balance.[13][14]

  • Activation of Pro-Survival Signaling: this compound can activate pro-survival pathways, such as those mediated by AMP-activated protein kinase (AMPK), which helps restore cellular energy homeostasis and mitigate stress.[15][16]

The following diagram illustrates the opposing effects of palmitic and this compound on hepatocyte survival.

G cluster_0 Palmitic Acid (Saturated) cluster_1 This compound (Monounsaturated) PA Palmitic Acid ER_Stress ER Stress & UPR Activation PA->ER_Stress Bax_up ↑ Bax/Bcl-2 Ratio ER_Stress->Bax_up Caspase Caspase Activation Bax_up->Caspase Apoptosis Apoptosis Caspase->Apoptosis OA This compound TG_Storage Triglyceride (TG) Storage in Lipid Droplets OA->TG_Storage Bcl2_up ↓ Bax/Bcl-2 Ratio OA->Bcl2_up TG_Storage->ER_Stress Inhibits Bcl2_up->Caspase Inhibits Survival Cell Survival

Caption: Opposing effects of Palmitic Acid vs. This compound on hepatocyte fate.

Experimental Design: A Comparative Model of Lipotoxicity

To robustly validate the anti-apoptotic effect of this compound, a well-controlled in vitro model is essential. The standard approach involves inducing apoptosis in a hepatocyte cell line (e.g., HepG2, Huh7) with palmitic acid and then assessing the protective capacity of co-administered this compound.

G cluster_workflow Experimental Workflow cluster_groups Treatment Groups cluster_assays Endpoints Start Seed Hepatocytes (e.g., HepG2) Incubate Incubate 24h Start->Incubate Treatment Treat Cells (24h) Incubate->Treatment Control Vehicle Control (BSA) Treatment->Control Gr 1 PA Palmitic Acid (PA) Treatment->PA Gr 2 OA This compound (OA) Treatment->OA Gr 3 PA_OA PA + OA Treatment->PA_OA Gr 4 Harvest Harvest Cells & Supernatant Analysis Multi-Parametric Analysis Harvest->Analysis Assay1 Cell Viability (MTT/CCK8) Analysis->Assay1 Assay2 Apoptosis (Annexin V/PI) Analysis->Assay2 Assay3 Caspase-3/7 Activity Analysis->Assay3 Assay4 Protein Expression (Western Blot) Analysis->Assay4

Caption: Workflow for assessing this compound's protective effect.

Core Experimental Protocols for Validation

A multi-parametric approach is crucial for a comprehensive validation. We recommend a tiered strategy, moving from general cell health to specific apoptotic markers and mechanistic protein analysis.

A. Assessment of Overall Cell Viability (CCK8/MTT Assay)

This initial screen provides a quantitative measure of cell proliferation and viability, reflecting the overall cytotoxicity of the treatments.

Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Fatty Acid Preparation: Prepare stock solutions of Palmitic Acid (PA) and this compound (OA) conjugated to fatty acid-free Bovine Serum Albumin (BSA). A typical final concentration for PA is 0.4 mM, and for OA is 0.2 mM, reflecting a 2:1 molar ratio often seen in lipotoxicity rescue experiments.[17][18] A BSA-only solution serves as the vehicle control.

  • Treatment: Replace the culture medium with medium containing the respective treatments: Vehicle Control, PA alone, OA alone, and PA + OA. Incubate for 24 hours.

  • Assay: Add 10 µL of CCK8 or MTT reagent to each well and incubate for 1-3 hours at 37°C.

  • Measurement: Read the absorbance at the appropriate wavelength (450 nm for CCK8, 570 nm for MTT) using a microplate reader.

  • Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to calculate the percentage of cell viability.

B. Specific Quantification of Apoptosis (Annexin V/PI Flow Cytometry)

This is the gold standard for specifically identifying and quantifying apoptotic cells, distinguishing them from viable and necrotic cells.

Methodology:

  • Cell Culture: Seed and treat cells in 6-well plates as described above.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Gently detach adherent cells using trypsin, neutralize, and combine with the floating cells from the supernatant. This step is critical to ensure all cell populations are analyzed.

  • Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at 500 x g for 5 minutes.[19][20]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[20]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[19][20]

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

    • Interpretation:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

C. Measurement of Executioner Caspase Activity (Caspase-3/7 Assay)

Activation of executioner caspases, like caspase-3 and -7, is a hallmark of apoptosis. Measuring their activity provides direct evidence of the apoptotic pathway being engaged.

Methodology:

  • Cell Culture & Lysis: Treat cells in a white-walled 96-well plate suitable for luminescence assays. After treatment, lyse the cells by adding a reagent like Caspase-Glo® 3/7.[21]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. This reagent contains a proluminescent substrate (containing the DEVD sequence) for caspase-3/7.[21]

  • Assay: Add 100 µL of the prepared reagent directly to each well containing 100 µL of cell culture medium. Mix gently.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light. The reagent lyses the cells and allows activated caspases to cleave the substrate, generating a luminescent signal.[22]

  • Measurement: Read the luminescence using a plate-reading luminometer.

  • Analysis: Normalize the signal to a control group or total protein concentration to determine the fold-change in caspase activity.

D. Mechanistic Insight via Protein Expression (Western Blot)

This technique allows for the direct measurement of changes in the levels of key apoptosis-regulating proteins, providing mechanistic support for the observed cellular effects.

Methodology:

  • Protein Extraction: After treatment in 6-well plates, wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[23]

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 12% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[13][24]

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software. Calculate the Bax/Bcl-2 ratio for each sample, normalized to the loading control.[24]

Comparative Data Summary

The following table summarizes the expected outcomes from the described experiments, providing a clear comparative view of this compound's protective effect against palmitic acid-induced lipotoxicity.

Parameter Vehicle Control Palmitic Acid (PA) This compound (OA) PA + this compound (OA) Supporting Data Source
Cell Viability (%) 100%↓ (e.g., ~50-60%)~100%↑ (Significantly rescued vs. PA)[10][17]
Early Apoptotic Cells (%) Low (e.g., <5%)↑ (Significantly increased)Low (<5%)↓ (Significantly reduced vs. PA)[1][4]
Late Apoptotic Cells (%) Low (e.g., <5%)↑ (Significantly increased)Low (<5%)↓ (Significantly reduced vs. PA)[1][4]
Relative Caspase-3/7 Activity 1.0 (Baseline)↑ (e.g., 3-5 fold)~1.0↓ (Significantly reduced vs. PA)[23][25]
Bax/Bcl-2 Protein Ratio Baseline↑ (Increased)Baseline↓ (Reduced towards baseline)[13][24][26]

Conclusion

Validating the anti-apoptotic effect of this compound in hepatocytes requires a systematic and multi-faceted experimental approach. The evidence overwhelmingly indicates that this compound protects liver cells from saturated fatty acid-induced lipotoxicity by promoting the benign storage of lipids into droplets, thereby alleviating ER stress and maintaining a pro-survival balance of Bcl-2 family proteins.[3][6][9] By employing the comparative framework and detailed protocols outlined in this guide—spanning from cell viability assays to specific apoptosis quantification and mechanistic protein analysis—researchers can generate robust, publication-quality data to confirm and further explore this critical protective mechanism. This understanding is fundamental for developing therapeutic strategies for NAFLD and other metabolic liver diseases.

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Assessing the Protective Effect of Oleic Acid Against Saturated Fatty Acid-Induced Stress: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the cellular effects of saturated fatty acids, exemplified by palmitic acid, and the protective mechanisms conferred by the monounsaturated fatty acid, oleic acid. It is intended for researchers, scientists, and drug development professionals investigating cellular lipotoxicity and metabolic stress. Herein, we delve into the underlying molecular pathways, present comparative experimental data, and provide detailed protocols for assessing these effects in a laboratory setting.

The Dichotomy of Fatty Acids: Understanding Saturated vs. Monounsaturated Effects

Elevated levels of free fatty acids, particularly saturated fatty acids (SFAs) like palmitic acid (PA), are implicated in cellular dysfunction and death, a phenomenon termed "lipotoxicity".[1] This is a key contributor to metabolic diseases.[1] In contrast, monounsaturated fatty acids (MUFAs) like this compound (OA) are generally well-tolerated and can even protect cells from the detrimental effects of SFAs.[1][2]

The primary difference in their cellular impact lies in their metabolic channeling.[1] this compound is efficiently incorporated into triglycerides (TGs) and stored in lipid droplets (LDs), effectively sequestering excess fatty acids and preventing them from engaging in harmful metabolic pathways.[1][2][3] Palmitic acid, on the other hand, is poorly incorporated into TGs and tends to accumulate, leading to cellular stress.[1]

Key Mechanisms of Saturated Fatty Acid-Induced Cellular Stress

The lipotoxicity induced by saturated fatty acids such as palmitate manifests through several interconnected pathways, primarily revolving around endoplasmic reticulum (ER) stress and apoptosis.

Endoplasmic Reticulum (ER) Stress

The ER is a critical organelle for protein folding and lipid synthesis. An overload of saturated fatty acids disrupts ER homeostasis, leading to the accumulation of unfolded or misfolded proteins, a condition known as ER stress.[4][5][6] This triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER function. Key markers of ER stress include:

  • Activating Transcription Factor 4 (ATF4) : A transcription factor induced during ER stress.[5]

  • C/EBP homologous protein (CHOP) : Also known as GADD153, this transcription factor is a key mediator of ER stress-induced apoptosis.[4][5][7]

  • Glucose-regulated protein 78 (GRP78/BiP) : An ER chaperone protein that is upregulated during ER stress to aid in protein folding.[4][8]

  • X-box binding protein-1 (XBP-1) splicing : A key event in the UPR signaling cascade.[4]

Chronic or unresolved ER stress ultimately leads to programmed cell death, or apoptosis.[4][5][6]

Apoptosis

Apoptosis is a major outcome of palmitate-induced lipotoxicity.[4][5][9][10] This is often mediated by the ER stress pathway and involves the activation of caspases, a family of proteases that execute the apoptotic program. Caspase-3 and Caspase-7 are key executioner caspases in this process.[11][12]

The Protective Role of this compound: Mechanisms of Action

This compound confers protection against palmitate-induced stress through several key mechanisms:

  • Enhanced Triglyceride Synthesis and Lipid Droplet Formation : this compound promotes the esterification of fatty acids into triglycerides, which are then stored in lipid droplets.[2][3][13] This process effectively channels toxic saturated fatty acids away from pathways that lead to ER stress and apoptosis.[1][2][14]

  • Modulation of ER Stress : Co-treatment with this compound can attenuate palmitate-induced ER stress, reducing the expression of key stress markers like CHOP.[14][15][16]

  • AMPK Activation : this compound has been shown to prevent ER stress, inflammation, and insulin resistance in skeletal muscle cells by activating AMP-activated protein kinase (AMPK).[15]

  • Regulation of Apoptotic Proteins : this compound can restore the balance of pro- and anti-apoptotic proteins. It has been shown to attenuate the palmitate-induced increase in pro-apoptotic proteins like Bak and restore the levels of anti-apoptotic Bcl-2 family proteins.[10]

  • Downregulation of CD36 Expression : In macrophages, this compound has been found to protect against palmitate-induced apoptosis by reducing the expression of the fatty acid translocase CD36, which in turn mitigates ER stress and the generation of reactive oxygen species.[9]

Experimental Assessment: A Comparative Workflow

To assess the protective effects of this compound, a series of in vitro experiments can be performed. The following workflow provides a general framework for such a study.

Caption: Experimental workflow for assessing this compound's protective effects.

Comparative Data Summary

The following tables summarize expected quantitative outcomes from experiments comparing the effects of palmitic acid and this compound.

Table 1: Comparison of Cellular Stress Markers

Treatment GroupRelative Caspase-3/7 Activity (Fold Change vs. Control)CHOP Protein Expression (Fold Change vs. Control)GRP78 Protein Expression (Fold Change vs. Control)
Control (BSA)1.01.01.0
Palmitic Acid (PA)↑↑↑ (e.g., 3.0 - 5.0)↑↑↑ (e.g., 4.0 - 6.0)↑↑ (e.g., 2.0 - 3.0)
This compound (OA)~ (e.g., 1.0 - 1.2)~ (e.g., 1.0 - 1.3)~ (e.g., 1.0 - 1.2)
PA + OA↓ (e.g., 1.5 - 2.5)↓ (e.g., 1.8 - 2.8)↓ (e.g., 1.2 - 1.8)

Arrow directions indicate the expected trend: ↑ for increase, ↓ for decrease, and ~ for little to no change.

Table 2: Comparison of Lipid Accumulation and Cell Viability

Treatment GroupLipid Droplet Accumulation (Relative Area)Cell Viability (e.g., MTT Assay, % of Control)
Control (BSA)Baseline100%
Palmitic Acid (PA)Moderate Increase↓↓↓ (e.g., 40-60%)
This compound (OA)Significant Increase~ (e.g., 95-100%)
PA + OASignificant Increase↑ (e.g., 70-90%)

Arrow directions indicate the expected trend: ↑ for increase, ↓ for decrease, and ~ for little to no change.

Detailed Experimental Protocols

Preparation of Fatty Acid-BSA Solutions

Rationale: Fatty acids are insoluble in aqueous culture media and must be complexed to a carrier protein, typically bovine serum albumin (BSA), to facilitate their delivery to cells.[17]

Protocol:

  • Prepare a stock solution of fatty acid (e.g., 100 mM palmitic acid or this compound) in a suitable solvent like ethanol.

  • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile, double-distilled water.

  • Warm the BSA solution to 37°C.

  • Slowly add the fatty acid stock solution to the warm BSA solution while stirring continuously to create the desired molar ratio (e.g., 5:1 fatty acid to BSA).

  • Continue to stir at 37°C for at least 1 hour to ensure complete complexing.

  • Sterile-filter the final fatty acid-BSA solution before adding it to the cell culture medium.

Oil Red O Staining for Lipid Droplet Visualization

Rationale: Oil Red O is a lysochrome diazo dye that is highly soluble in neutral lipids, allowing for the visualization and quantification of intracellular lipid droplets.[18][19]

Protocol: [20][21][22]

  • Culture cells on glass coverslips in a multi-well plate and treat as described in the experimental workflow.

  • Wash the cells gently twice with Phosphate-Buffered Saline (PBS).

  • Fix the cells with 10% formalin in PBS for 30-60 minutes at room temperature.

  • Wash the cells twice with distilled water.

  • Incubate the cells with 60% isopropanol for 5 minutes.

  • Remove the isopropanol and add the Oil Red O working solution, ensuring the cells are completely covered. Incubate for 10-20 minutes at room temperature.

  • Remove the Oil Red O solution and wash the cells 2-5 times with distilled water until the excess stain is removed.

  • (Optional) Counterstain the nuclei with hematoxylin for 1 minute, followed by several washes with distilled water.

  • Mount the coverslips on microscope slides and visualize using a light microscope. Lipid droplets will appear as red-orange structures.

Caspase-3/7 Activity Assay

Rationale: This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[11][23][24] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal that is proportional to caspase activity.[11][23]

Protocol (based on Promega Caspase-Glo® 3/7 Assay): [11][23]

  • Seed cells in a white-walled 96-well plate and treat according to the experimental design. Include wells for blanks (medium only) and untreated controls.

  • Allow the plate to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.

  • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

Western Blotting for ER Stress Markers (CHOP and GRP78)

Rationale: Western blotting allows for the detection and semi-quantification of specific proteins, in this case, the key ER stress markers CHOP and GRP78.[8][25][26][27]

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for CHOP and GRP78 overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

  • Wash the membrane several times with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again several times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.

Signaling Pathway Diagrams

Caption: Saturated fatty acid-induced lipotoxicity pathway.

Caption: Protective mechanism of this compound against lipotoxicity.

Conclusion

The evidence strongly indicates that this compound exerts a significant protective effect against saturated fatty acid-induced cellular stress. This protection is primarily mediated by its ability to facilitate the benign storage of excess fatty acids in the form of triglycerides within lipid droplets, thereby preventing the activation of detrimental pathways such as ER stress and apoptosis. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to investigate these mechanisms further and to explore potential therapeutic strategies for metabolic diseases associated with lipotoxicity.

References

  • Resveratrol Enhances Palmitate-Induced ER Stress and Apoptosis in Cancer Cells. (n.d.). MDPI. Retrieved from [Link]

  • Procedures for the staining of lipid droplets with Oil Red O. (2018, April 15). protocols.io. Retrieved from [Link]

  • Palmitate modulates intracellular signaling, induces endoplasmic reticulum stress, and causes apoptosis in mouse 3T3-L1 and rat primary preadipocytes. (2009, December 1). American Journal of Physiology-Endocrinology and Metabolism. Retrieved from [Link] modulates.2009

  • Oleate protects macrophages from palmitate-induced apoptosis through the downregulation of CD36 expression. (2017, July 1). Biochemical and Biophysical Research Communications. Retrieved from [Link]

  • Procedures for the staining of lipid droplets with Oil Red O v1. (2018, April 15). ResearchGate. Retrieved from [Link]

  • Modulation of palmitate-induced endoplasmic reticulum stress and apoptosis in pancreatic β-cells by stearoyl-CoA desaturase and Elovl6. (2011, March 1). American Journal of Physiology-Endocrinology and Metabolism. Retrieved from [Link]

  • Lipid (Oil Red O) Staining Kit. (n.d.). BioVision. Retrieved from [Link]

  • Chronic Palmitate But Not Oleate Exposure Induces Endoplasmic Reticulum Stress, Which May Contribute to INS-1 Pancreatic β-Cell Apoptosis. (2005, October 1). Endocrinology. Retrieved from [Link]

  • Palmitate causes endoplasmic reticulum stress and apoptosis in human mesenchymal stem cells: prevention by AMPK activator. (2012, September 11). Endocrinology. Retrieved from [Link]

  • Protection Strategies Against Palmitic Acid-Induced Lipotoxicity in Metabolic Syndrome and Related Diseases. (2023, June 29). MDPI. Retrieved from [Link]

  • An optimized method for Oil Red O staining with the salicylic acid ethanol solution. (2022, October 13). BMC Veterinary Research. Retrieved from [Link]

  • Caspase 3/7 Assay for Apoptosis Detection. (2018, July 25). Bio-protocol. Retrieved from [Link]

  • Differential Effects of Oleic and Palmitic Acids on Lipid Droplet-Mitochondria Interaction in the Hepatic Cell Line HepG2. (2021, November 11). Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • This compound protects saturated fatty acid mediated lipotoxicity in hepatocytes and rat of non-alcoholic steatohepatitis. (2018, June 15). Life Sciences. Retrieved from [Link]

  • Oleate prevents saturated-fatty-acid-induced ER stress, inflammation and insulin resistance in skeletal muscle cells through an AMPK-dependent mechanism. (2013, June). Diabetologia. Retrieved from [Link]

  • This compound differentially affects lipid droplet storage of de novo synthesized lipids in hepatocytes and adipocytes. (2024, January 30). Chemical Communications. Retrieved from [Link]

  • Protective Effects of this compound Against Palmitic Acid-Induced Apoptosis in Pancreatic AR42J Cells and Its Mechanisms. (2013, February 14). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • EarlyTox Caspase-3/7 R110 Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]

  • This compound protects saturated fatty acid mediated lipotoxicity in hepatocytes and rat of non-alcoholic steatohepatitis. (2018, June). ResearchGate. Retrieved from [Link]

  • This compound differentially affects lipid droplet storage of de novo synthesized lipids in hepatocytes and adipocytes. (2024, January 29). Chemical Communications. Retrieved from [Link]

  • This compound is a potent inducer for lipid droplet accumulation through its esterification to glycerol by diacylglycerol acyltransferase in primary cortical astrocytes. (2019, December 15). Brain Research. Retrieved from [Link]

  • Examination of 'lipotoxicity' in skeletal muscle of high-fat fed and ob/ob mice. (2009, November 1). The Journal of Physiology. Retrieved from [Link]

  • Triglyceride accumulation protects against fatty acid-induced lipotoxicity. (2007, June 19). Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • This compound differentially affects lipid droplet storage of de novo synthesized lipids in hepatocytes and adipocytes. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Protocol for assessing ex vivo lipolysis of murine adipose tissue. (2022, September 16). STAR Protocols. Retrieved from [Link]

  • In vitro experimental model of lipotoxicity A. Red Oil-O staining in... (n.d.). ResearchGate. Retrieved from [Link]

  • Western blot analysis of ER stress-associated protein markers (GRP78... (n.d.). ResearchGate. Retrieved from [Link]

  • Targeting the Endoplasmic Reticulum Stress-Linked PERK/GRP78/CHOP Pathway with Magnesium Sulfate Attenuates Chronic-Restraint-Stress-Induced Depression-like Neuropathology in Rats. (2023, February 15). International Journal of Molecular Sciences. Retrieved from [Link]

  • Role of this compound in the Gut-Liver Axis: From Diet to the Regulation of Its Synthesis via Stearoyl-CoA Desaturase 1 (SCD1). (2022, March 11). Nutrients. Retrieved from [Link]

  • Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. (2021, December 3). Biological Methods and Protocols. Retrieved from [Link]

  • This compound ameliorates palmitic acid-induced ER stress and inflammation markers in naive and cerulein-treated exocrine pancreas cells. (2019, May 14). Journal of Cellular Physiology. Retrieved from [Link]

  • (PDF) Protocol for assessing exvivo lipolysis of murine adipose tissue. (2022, July 1). ResearchGate. Retrieved from [Link]

  • Western blot analysis showing the expression levels of ER... (n.d.). ResearchGate. Retrieved from [Link]

  • Western blot analyses of BiP/GRP78 and CHOP RPE cells were incubated... (n.d.). ResearchGate. Retrieved from [Link]

  • GRP78/BiP Is Required for Cell Proliferation and Protecting the Inner Cell Mass from Apoptosis during Early Mouse Embryonic Development. (2004, February). Molecular and Cellular Biology. Retrieved from [Link]

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A Comparative Guide to Validating HPLC-MS Methods for Differential Lipidomics of Oleic Acid Treatment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods tailored for differential lipidomics studies, specifically focusing on the cellular response to oleic acid treatment. As researchers and drug development professionals delve deeper into the intricate roles of lipids in metabolic diseases, the necessity for robust, reliable, and validated analytical methods is paramount. This document moves beyond a simple checklist of validation parameters, offering insights into the rationale behind each step, grounded in authoritative guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

The objective is to equip scientists with the knowledge to not only perform method validation but to understand the interplay between experimental choices and data integrity, ensuring that the generated lipidomics data is both accurate and biologically meaningful.

The Rationale for Rigorous Validation in Lipidomics

Lipidomics, the large-scale study of lipids, presents unique analytical challenges due to the vast structural diversity and wide dynamic range of lipid species within a biological system.[4][5] When investigating the effects of an exogenous stimulus like this compound—a key monounsaturated fatty acid involved in numerous cellular processes—the lipidome can undergo significant remodeling.[6][7][8] A validated HPLC-MS method ensures that the observed changes are genuine biological responses and not artifacts of analytical variability.

Regulatory bodies like the FDA and EMA provide comprehensive guidance on bioanalytical method validation, which, while originally developed for pharmacokinetic studies, offers a robust framework applicable to lipidomics.[1][2][3][9][10] The core principle is to demonstrate that the analytical method is "fit-for-purpose," meaning it is reliable for its intended use.[11][12]

The Validation Workflow: A Step-by-Step Approach

A successful validation process is systematic and addresses all potential sources of error. The following sections detail the critical parameters that must be assessed.

Experimental Design: this compound Treatment of Cultured Cells

Before delving into the analytical validation, a robust and reproducible cell treatment protocol is essential.

Protocol: this compound Treatment of Hepatocytes

  • Cell Culture: Human hepatocytes (e.g., HL-7702) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[6]

  • This compound-BSA Complex Preparation: To ensure solubility and bioavailability, this compound is complexed with bovine serum albumin (BSA).[8][13] A stock solution of this compound in ethanol is slowly added to a warm (37°C) solution of fatty-acid-free BSA in serum-free medium while gently vortexing.[13]

  • Cell Treatment: Cells are seeded to the desired confluency. The culture medium is aspirated, and the cells are washed with phosphate-buffered saline (PBS). Serum-free medium containing the this compound-BSA complex (e.g., 70 µM this compound) is then added. Control cells are treated with the same concentration of BSA and ethanol vehicle.[6][13]

  • Incubation and Harvest: Cells are incubated for a predetermined time (e.g., 24 hours) to allow for metabolic changes. To stop the treatment, the medium is aspirated, and cells are washed with ice-cold PBS to halt metabolic activity. Cells are then harvested for lipid extraction.[13]

Sample Preparation: The Critical First Step

The goal of sample preparation is to efficiently extract lipids while minimizing matrix effects.[14][15]

Protocol: Lipid Extraction

  • Cell Lysis: Harvested cells are lysed using a suitable buffer.

  • Lipid Extraction: A common and effective method is the Folch or Bligh and Dyer extraction, which uses a chloroform/methanol solvent system to partition lipids from the aqueous phase.[16]

  • Internal Standards: A crucial step for accurate quantification is the addition of a cocktail of stable isotope-labeled internal standards (IS) representing different lipid classes before extraction.[17] This corrects for variability in extraction efficiency and mass spectrometer response.[17]

HPLC-MS System Suitability

Before each analytical run, a system suitability test (SST) must be performed to ensure the instrument is performing optimally.[18][19]

System Suitability Parameters:

ParameterAcceptance CriteriaRationale
Peak Shape (Tailing Factor) 0.8 - 1.5Ensures good chromatographic separation and integration.
Retention Time Reproducibility RSD < 2%Demonstrates the stability of the chromatographic separation.
Peak Area Reproducibility RSD < 15%Indicates the stability of the MS detector response.
Mass Accuracy < 5 ppmConfirms the mass spectrometer is properly calibrated.

Representative data based on common laboratory standards.

Core Validation Parameters

The following parameters are essential for a full method validation, as outlined by FDA and EMA guidelines.[2][3]

Selectivity and Specificity

The method must be able to differentiate and quantify the analytes of interest from other components in the sample matrix, such as endogenous lipids and other cellular components.[20]

  • Experimental Approach: Analyze blank matrix samples (from untreated cells) from at least six different sources to check for interferences at the retention times of the target lipids and internal standards.

  • Acceptance Criteria: The response of any interfering peaks should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.

Linearity and Range

This establishes the relationship between the concentration of an analyte and the instrument's response, defining the range over which the assay is accurate and precise.[4][21][22]

  • Experimental Approach: Prepare calibration standards by spiking known concentrations of authentic lipid standards into a representative blank matrix. Analyze these standards in at least five independent runs.

  • Data Analysis: Plot the peak area ratio (analyte/internal standard) against the concentration and perform a linear regression.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

Table 1: Representative Linearity Data for Key Lipid Species

Lipid SpeciesCalibration Range (ng/mL)
PC(16:0/18:1)1 - 10000.998
TG(16:0/18:1/18:1)5 - 50000.995
Cer(d18:1/24:0)0.5 - 5000.999

PC: Phosphatidylcholine, TG: Triglyceride, Cer: Ceramide. Data is illustrative.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements.[23]

  • Experimental Approach: Analyze Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range. This should be done in multiple replicates on the same day (intra-assay) and on different days (inter-assay).

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value.

    • Precision: The relative standard deviation (RSD) should not exceed 15%.

Table 2: Comparison of Intra- and Inter-Assay Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-Assay Accuracy (%)Intra-Assay Precision (RSD %)Inter-Assay Accuracy (%)Inter-Assay Precision (RSD %)
Low 101058.510811.2
Medium 100986.21018.9
High 8001025.1997.5

Data is for a representative lipid and is illustrative.

Matrix Effect and Recovery

The matrix effect is the alteration of ionization efficiency due to co-eluting compounds from the sample matrix.[14][24] Recovery assesses the efficiency of the extraction process.[25]

  • Experimental Approach:

    • Matrix Effect: Compare the response of an analyte spiked into a post-extraction blank matrix with the response of the analyte in a neat solution.

    • Recovery: Compare the response of an analyte spiked into a blank matrix before extraction with the response of the analyte spiked into the matrix after extraction.

  • Acceptance Criteria:

    • The matrix factor should be between 0.85 and 1.15.

    • Recovery should be consistent, reproducible, and preferably high, although consistency is more critical than absolute recovery.

Stability

The stability of the lipids in the biological matrix must be evaluated under various conditions to ensure that the measured concentrations are accurate.

  • Experimental Approach: Analyze QC samples after subjecting them to different storage and handling conditions:

    • Freeze-Thaw Stability: After several freeze-thaw cycles.

    • Short-Term Stability: At room temperature for a specified period.

    • Long-Term Stability: Stored at -80°C for an extended period.

    • Post-Preparative Stability: In the autosampler.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Data Analysis and Interpretation

Once the method is validated, the differential lipidomics data can be generated and analyzed.

Differential Analysis Workflow

The following diagram illustrates a typical workflow for analyzing differential lipidomics data.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Statistical Analysis cluster_3 Biological Interpretation A HPLC-MS Analysis of Control and this compound Treated Samples B Peak Picking and Integration A->B C Normalization to Internal Standards B->C D Data Alignment C->D E Multivariate Analysis (PCA, PLS-DA) D->E F Univariate Analysis (t-test, ANOVA) D->F G Volcano Plot Generation E->G F->G H Pathway Analysis G->H I Biomarker Identification H->I

Caption: Workflow for differential lipidomics data analysis.

This compound-Induced Lipid Remodeling

This compound treatment is known to cause significant changes in the cellular lipidome. For instance, studies have shown that it can lead to an increase in triglycerides (TGs) and a decrease in certain species of lysophosphatidylcholines (LPCs), ceramides (Cer), and cholesteryl esters (ChE).[6][7]

The following diagram illustrates the potential metabolic fate of this compound within a cell, leading to the synthesis of various lipid classes.

G cluster_storage Storage Lipids cluster_membrane Membrane Lipids OA This compound (Exogenous) OACoA Oleoyl-CoA OA->OACoA TG Triglycerides (TG) OACoA->TG CE Cholesteryl Esters (CE) OACoA->CE PL Phospholipids (e.g., PC, PE) OACoA->PL

Sources

A Comparative Guide to the Metabolic Fates of Ole-ic Acid and Other Monounsaturated Fats for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of lipid metabolism, monounsaturated fatty acids (MUFAs) play a pivotal role, not merely as energy substrates but as active signaling molecules influencing a myriad of cellular processes. For researchers in metabolic diseases and drug development, a nuanced understanding of the distinct metabolic pathways of individual MUFAs is paramount. This guide provides an in-depth, objective comparison of the metabolic fates of oleic acid (18:1n-9), the most abundant MUFA in the human diet, with other key monounsaturated fats, primarily palmitthis compound (16:1n-7) and the very-long-chain fatty acid, erucic acid (22:1n-9). We will delve into the causality behind their differential processing, supported by experimental data and detailed methodologies, to empower informed experimental design and interpretation.

Cellular Uptake and Activation: The Initial Divergence

The journey of a fatty acid into a cell's metabolic machinery begins with its transport across the plasma membrane and subsequent activation to a high-energy acyl-CoA thioester. This initial step is a critical control point where the structural differences between MUFAs begin to manifest in their metabolic routing.

The uptake of long-chain fatty acids is a regulated process involving a concert of membrane-associated proteins, including CD36/FAT, fatty acid transport proteins (FATPs), and plasma membrane fatty acid-binding proteins (FABPpm)[1][2]. While these transporters exhibit broad specificity, subtle preferences for fatty acids of varying chain lengths and degrees of unsaturation can influence the rate of uptake.

Once inside the cell, fatty acids must be "activated" by Acyl-CoA synthetases (ACSs), which catalyze their esterification to Coenzyme A (CoA)[3][4]. This ATP-dependent reaction is essential for trapping the fatty acid within the cell and committing it to downstream metabolic pathways[5]. The substrate specificity of the various ACS isoforms is a key determinant of the metabolic fate of different MUFAs. For instance, some ACS isoforms show a preference for long-chain fatty acids like this compound over very-long-chain fatty acids, which can impact the initial rate of metabolism[6].

A study comparing the uptake of this compound and erucic acid in isolated rat hepatocytes demonstrated that erucic acid disappeared from the incubation medium more rapidly than this compound[7][8][9]. This suggests a more efficient initial uptake of this very-long-chain monounsaturated fatty acid.

Divergent Paths: Incorporation into Complex Lipids vs. Beta-Oxidation

Following activation, the acyl-CoA can be directed towards two primary fates: esterification into complex lipids for storage or membrane synthesis, or transport into the mitochondria and peroxisomes for β-oxidation to generate ATP. The partitioning of a MUFA between these pathways is highly dependent on its chain length and the cellular metabolic state.

Esterification into Triglycerides and Phospholipids

This compound is readily incorporated into both triglycerides (TGs), the primary form of energy storage, and phospholipids (PLs), the structural components of cellular membranes[7][8]. In contrast, studies have shown that palmitthis compound is preferentially incorporated into phospholipids, particularly phosphatidylcholine, in human monocytes[5]. This differential incorporation can have significant downstream effects on membrane fluidity and cell signaling.

Erucic acid, a very-long-chain MUFA, shows a strong preference for incorporation into triglycerides over phospholipids in hepatocytes[7][8][10]. This rapid sequestration into triglyceride droplets may be a protective mechanism to buffer the cell from potentially toxic levels of free very-long-chain fatty acids.

The following diagram illustrates the general pathways of MUFA incorporation into complex lipids:

MUFA Monounsaturated Fatty Acid Acyl_CoA Acyl-CoA MUFA->Acyl_CoA ACS LPA Lysophosphatidic Acid Acyl_CoA->LPA GPAT PA Phosphatidic Acid Acyl_CoA->PA AGPAT TG Triglycerides (Storage) Acyl_CoA->TG G3P Glycerol-3-Phosphate G3P->LPA LPA->PA DAG Diacylglycerol PA->DAG PAP DAG->TG DGAT PL Phospholipids (Membranes) DAG->PL CPT/EPT

Caption: Incorporation of MUFAs into complex lipids.

Beta-Oxidation: The Energy-Yielding Pathway

The catabolism of fatty acids through β-oxidation occurs primarily in the mitochondria for short, medium, and long-chain fatty acids, while very-long-chain fatty acids are initially chain-shortened in peroxisomes. The efficiency of β-oxidation varies significantly between different MUFAs.

Comparative studies have indicated that this compound is oxidized to a greater extent than palmitic acid[1][11][12]. In contrast, the β-oxidation of erucic acid is considerably slower than that of this compound[13][14]. This reduced rate of oxidation for very-long-chain fatty acids can lead to their accumulation in tissues, particularly the heart, which has been associated with cardiac lipidosis in animal models. The initial steps of erucic acid oxidation occur in peroxisomes, which chain-shorten it to a substrate that can then be further oxidized in the mitochondria.

The following table summarizes the comparative metabolic fates of this compound, palmitthis compound, and erucic acid:

FeatureThis compound (18:1n-9)Palmitthis compound (16:1n-7)Erucic Acid (22:1n-9)
Primary Fate Balanced between storage (TG) and oxidationPreferential incorporation into phospholipidsPredominantly stored as triglycerides[7][8][10]
Oxidation Rate HighModerateLow, requires initial peroxisomal chain-shortening[13][14]
Incorporation into TGs Readily incorporatedIncorporated, but less than this compoundRapidly and extensively incorporated[7][8][10]
Incorporation into PLs Readily incorporatedPreferentially incorporated into phospholipids[5]Limited incorporation[7][8]

Elongation and Desaturation: Interconversion of MUFAs

The metabolic pathways of MUFAs are interconnected through the actions of fatty acid elongase (ELOVL) and fatty acid desaturase (FADS) enzymes[15][16]. These enzymes can modify the chain length and degree of unsaturation of fatty acids, leading to a complex network of interconversions.

For instance, palmitthis compound (16:1n-7) can be elongated by ELOVL6 to vaccenic acid (18:1n-7)[17][18]. This compound (18:1n-9) can be desaturated by FADS2 (Δ6-desaturase) and further elongated and desaturated to produce Mead acid (20:3n-9), a process that is upregulated during essential fatty acid deficiency[19]. The substrate specificities and activities of these enzymes play a crucial role in determining the cellular profile of monounsaturated and polyunsaturated fatty acids.

The following diagram illustrates the key elongation and desaturation pathways for oleic and palmitoleic acids:

Palmitic Palmitic Acid (16:0) Palmitoleic Palmitthis compound (16:1n-7) Palmitic->Palmitoleic SCD1 (Δ9-desaturase) Stearic Stearic Acid (18:0) Palmitic->Stearic ELOVL6 Vaccenic Vaccenic Acid (18:1n-7) Palmitoleic->Vaccenic ELOVL6 Oleic This compound (18:1n-9) Stearic->Oleic SCD1 (Δ9-desaturase) Mead_precursor 20:1n-9 Oleic->Mead_precursor ELOVLs Mead Mead Acid (20:3n-9) Mead_precursor->Mead FADS2 (Δ6), ELOVLs, FADS1 (Δ5)

Caption: Elongation and desaturation of MUFAs.

Experimental Protocols for Studying MUFA Metabolism

To facilitate reproducible and rigorous research, this section provides detailed, step-by-step methodologies for two key experimental workflows used to compare the metabolic fates of MUFAs.

Stable Isotope Tracing of Fatty Acid Metabolism in Cultured Cells

This protocol describes the use of ¹³C-labeled fatty acids to trace their incorporation into cellular lipids and their entry into oxidative pathways.

Materials:

  • Cultured mammalian cells of interest

  • Complete cell culture medium

  • Fatty acid-free bovine serum albumin (BSA)

  • ¹³C-labeled this compound, palmitthis compound, or other MUFA of interest

  • Phosphate-buffered saline (PBS)

  • Solvents for lipid extraction (e.g., chloroform, methanol, isooctane)

  • Internal standards for mass spectrometry

  • Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)

Procedure:

  • Cell Culture: Plate cells at a desired density in multi-well plates and allow them to adhere and proliferate.

  • Preparation of Labeled Fatty Acid Medium: Prepare a stock solution of the ¹³C-labeled fatty acid complexed to fatty acid-free BSA in serum-free medium.

  • Labeling: Replace the culture medium with the labeling medium containing the ¹³C-labeled fatty acid and incubate for a defined period (e.g., 2, 6, 12, 24 hours).

  • Cell Harvesting and Lipid Extraction:

    • Wash the cells with ice-cold PBS to remove residual labeled medium.

    • Quench metabolism by adding a cold solvent mixture (e.g., methanol/water).

    • Scrape the cells and transfer to a glass tube.

    • Perform a Bligh-Dyer or Folch lipid extraction to separate the lipid and aqueous phases[20].

  • Sample Preparation for Mass Spectrometry:

    • Dry the lipid extract under a stream of nitrogen.

    • For GC-MS analysis, derivatize the fatty acids to their fatty acid methyl esters (FAMEs) using a suitable reagent (e.g., methanolic HCl).

    • For LC-MS analysis, the free fatty acids can be analyzed directly or after derivatization.

  • Mass Spectrometry Analysis:

    • Analyze the samples by GC-MS or LC-MS to determine the incorporation of ¹³C into different lipid species and the abundance of labeled metabolites in the aqueous phase (indicative of oxidation).

    • Quantify the labeled species relative to internal standards.

Quantitative Lipidomics Analysis by GC-MS

This protocol details the analysis of the total fatty acid profile of cells or tissues to assess the relative abundance of different MUFAs and their derivatives.

Materials:

  • Cell pellets or tissue homogenates

  • Internal standards (deuterated fatty acids)

  • Solvents for extraction and derivatization (e.g., isooctane, methanol, pentafluorobenzyl bromide)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation and Lipid Extraction:

    • Homogenize tissue samples or resuspend cell pellets in PBS.

    • Add a known amount of deuterated internal standards.

    • Perform a lipid extraction as described in the previous protocol.

  • Saponification (for total fatty acid analysis):

    • To analyze fatty acids from all lipid classes, saponify the dried lipid extract by incubating with methanolic KOH to release the fatty acyl chains.

    • Acidify the mixture and extract the free fatty acids.

  • Derivatization:

    • Derivatize the fatty acids to a volatile form suitable for GC analysis. A common method is the formation of pentafluorobenzyl (PFB) esters, which are highly sensitive in negative chemical ionization (NCI) mode[21].

  • GC-MS Analysis:

    • Inject the derivatized sample onto a suitable GC column for separation of the fatty acid esters.

    • Use a mass spectrometer in selected ion monitoring (SIM) or full scan mode to detect and quantify the different fatty acids based on their mass-to-charge ratio and retention time.

    • Quantify the endogenous fatty acids by comparing their peak areas to those of the corresponding deuterated internal standards.

The following diagram outlines the general workflow for lipidomics analysis:

Sample Cell/Tissue Sample Extraction Lipid Extraction (with Internal Standards) Sample->Extraction Derivatization Derivatization (e.g., FAMEs, PFB esters) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Quantification) GCMS->Data

Caption: Workflow for GC-MS-based lipidomics.

Conclusion and Future Directions

The metabolic pathways of monounsaturated fatty acids are not monolithic. This compound, palmitthis compound, and erucic acid, despite their structural similarities, exhibit distinct patterns of cellular uptake, activation, and partitioning between anabolic and catabolic pathways. These differences, driven by chain length and the specificities of metabolic enzymes, have profound implications for cellular function and organismal health. For researchers in drug development, targeting specific enzymes in fatty acid metabolism, such as ACSs, ELOVLs, or FADSs, holds promise for modulating the levels of specific MUFAs and their downstream metabolites to ameliorate metabolic diseases.

Future research should focus on elucidating the precise regulatory mechanisms that govern the channeling of different MUFAs into specific metabolic pathways. Advanced techniques such as spatial lipidomics and single-cell metabolic analysis will be instrumental in dissecting the subcellular and cell-type-specific metabolism of these important biomolecules. A deeper understanding of the comparative metabolism of MUFAs will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of metabolic disorders.

References

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  • Di Girolamo, F. G., D'Ippolito, S., & Catani, M. V. (2021). The influence of FADS1 and ELOVL2 genetic polymorphisms on polyunsaturated fatty acid composition in response to fish oil supplementation. Nutrients, 13(12), 4363. [Link]

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  • Quehenberger, O., Armando, A. M., & Dennis, E. A. (2011). High sensitivity quantitative lipidomics analysis of fatty acids in biological samples by gas chromatography-mass spectrometry. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 648-656. [Link]

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  • May, C. L., & Clandinin, M. T. (1988). Metabolic fate of this compound, palmitic acid and stearic acid in cultured hamster hepatocytes. Biochemical Journal, 251(1), 129-135. [Link]

  • Nestel, P. J., Clifton, P. M., & Noakes, M. (1994). Effects of increasing dietary palmitthis compound compared with palmitic and oleic acids on plasma lipids of hypercholesterolemic men. Journal of lipid research, 35(4), 656-662. [Link]

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  • Kien, C. L., Bunn, J. Y., & Ugrasbul, F. (2005). Increasing dietary palmitic acid decreases fat oxidation and daily energy expenditure. The American journal of clinical nutrition, 82(2), 320-326. [Link]

  • Al-Makishah, N. H., & Al-Hayali, A. M. (2013). Steps of fatty acid profile analysis method for GC-MS. ResearchGate. [Link]

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  • Ga-Yeon, K., & Sung-Joon, L. (2022). Physiological Doses of Oleic and Palmitic Acids Protect Human Endothelial Cells from Oxidative Stress. Antioxidants, 11(8), 1590. [Link]

  • Balboa, M. A., & Balsinde, J. (2022). Rapid Movement of Palmitthis compound from Phosphatidylcholine to Phosphatidylinositol in Activated Human Monocytes. International Journal of Molecular Sciences, 23(18), 10834. [Link]

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  • Magtanong, L., Ko, P. J., To, M., & Dixon, S. J. (2019). Exposure to dietary fatty acids oleic and palmitic acid alters structure and mechanotransduction of intestinal cells in vitro. Scientific reports, 9(1), 1-13. [Link]

  • Diaz-Vegas, A., & Briones, M. (2021). Differential Effects of Oleic and Palmitic Acids on Lipid Droplet-Mitochondria Interaction in the Hepatic Cell Line HepG2. Frontiers in cell and developmental biology, 9, 761102. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Oleic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone fatty acid in biological research and pharmaceutical development, oleic acid is a common sight in the laboratory. While it is a naturally occurring substance, its disposal requires a systematic approach to ensure personnel safety, environmental protection, and regulatory compliance. This guide provides a detailed framework for the proper management and disposal of this compound waste, grounded in established safety protocols and an understanding of its chemical properties.

Section 1: Hazard Identification and Risk Assessment

Effective disposal procedures are built upon a thorough understanding of the substance's inherent risks. This compound, while not classified as an acutely toxic substance, possesses properties that demand careful handling during disposal.

The primary hazards associated with this compound waste are:

  • Combustibility: this compound is a combustible liquid with a high flash point, meaning it can burn if exposed to an ignition source[1][2]. This is a critical consideration for storage and disposal methods, particularly incineration.

  • Peroxide Formation: Upon prolonged exposure to air and light, this compound can form explosive peroxides[3][4][5]. This reactivity increases the risk of unexpected chemical reactions, especially if mixed with incompatible substances like aluminum[5]. Waste containers should be kept tightly closed and stored away from light[5].

  • Environmental Impact: While readily degradable, this compound may cause long-lasting harmful effects to aquatic life[6]. Direct release into sewers or waterways is prohibited to prevent ecological damage[1][3][7][8].

  • Chemical Incompatibility: this compound can react violently with strong oxidizing agents and is incompatible with strong acids and bases[3][4][9]. Waste streams must be carefully segregated to prevent hazardous reactions.

For quick reference, the key safety parameters for this compound are summarized below.

PropertyValue / ObservationSource(s)
CAS Number 112-80-1[10]
Physical State Liquid, turns yellow-to-brown on exposure to air[11]
Flash Point ~189 °C (372 °F)[1]
Aquatic Toxicity LC50 - Pimephales promelas (fathead minnow) - 205 mg/L - 96 h[6][12]
Key Incompatibilities Strong oxidizing agents, strong acids, strong bases, aluminum[3][4][5][9]
Hazardous Decomposition Produces carbon monoxide (CO) and carbon dioxide (CO2) upon combustion[2][7][9]

Section 2: this compound Disposal Workflow

The decision-making process for disposing of this compound should be systematic, prioritizing safety and compliance. The following workflow illustrates the key steps from waste generation to final disposal.

OleicAcidDisposal start This compound Waste Generated waste_char Characterize Waste (Pure this compound or Mixture?) start->waste_char is_mixture Mixture waste_char->is_mixture mixture_protocol Consult SDS of ALL components. Follow most stringent disposal protocol. is_mixture->mixture_protocol Yes is_spill Small Spill (<100mL) or Bulk Waste? is_mixture->is_spill No (Pure) contractor Engage Licensed Hazardous Waste Contractor (Primary Recommended Pathway) mixture_protocol->contractor spill_protocol Follow Emergency Spill Protocol is_spill->spill_protocol Spill bulk_waste Bulk Waste is_spill->bulk_waste Bulk absorb Absorb with inert, non-combustible material (e.g., sand, vermiculite) spill_protocol->absorb containerize_spill Package in a sealed, labeled container for hazardous waste pickup absorb->containerize_spill containerize_spill->contractor bulk_waste->contractor pretreatment_q Is lab pre-treatment authorized by your institution's EHS? bulk_waste->pretreatment_q Alternative end Final Disposal by Contractor contractor->end pretreatment_q->contractor No neutralize Follow Laboratory Neutralization Protocol (For weak acid pre-treatment) pretreatment_q->neutralize Yes containerize_neutral Package neutralized solution in a sealed, labeled container for pickup neutralize->containerize_neutral containerize_neutral->contractor

Caption: Decision workflow for the safe disposal of this compound waste.

Section 3: Standard Operating Procedures for Disposal

Adherence to a clear, methodical procedure is paramount. The following steps provide a framework for managing this compound waste from collection to final hand-off.

Step 1: Waste Collection and Storage

Proper segregation and storage are the first steps in responsible waste management.

  • Designated Waste Container: Use a dedicated, chemically resistant, and leak-proof container for liquid this compound waste. The container must have a tight-fitting lid to prevent exposure to air[8].

  • Labeling: Clearly label the container as "Hazardous Waste - this compound". Include the date of initial accumulation.

  • Segregation: Do NOT mix this compound waste with other chemical waste streams, especially strong oxidizers, bases, or acids, to prevent dangerous reactions[4][9].

  • Storage Conditions: Store the waste container in a cool, dry, well-ventilated area designated for hazardous waste[8]. It must be isolated from heat sources, sunlight, and ignition sources to mitigate fire and peroxide formation risks[1][5][12].

Step 2: Selecting a Disposal Pathway

Pathway A: Licensed Hazardous Waste Contractor (Primary Recommendation)

For the vast majority of research and development settings, using a licensed disposal company is the safest and most compliant method[8].

  • Causality: Professional contractors have the expertise and equipment to handle, transport, and dispose of chemical waste in accordance with all federal, state, and local regulations[6][13]. They typically use high-temperature incineration, which ensures the complete destruction of the organic material[14]. This pathway transfers the liability of final disposal to a certified expert.

Protocol:

  • Ensure your waste this compound is stored and labeled according to the guidelines in Step 1.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.

  • Provide the EHS team or contractor with an accurate description of the waste.

Pathway B: Laboratory Pre-Treatment via Neutralization (Small Quantities Only)

In some limited circumstances, and only with explicit permission from your institution's EHS department, neutralization may be used as a pre-treatment step for small volumes of pure this compound waste. This compound is a weak acid and can be neutralized with a suitable base[11][15].

  • Causality: Neutralization converts the carboxylic acid into a salt, reducing its corrosivity. This is an exothermic reaction that generates heat and potentially vapors, necessitating strict safety controls[16]. This procedure does not render the waste suitable for drain disposal. Most regulations and safety data sheets strictly forbid disposing of this compound, treated or untreated, into the sewer system due to its potential aquatic toxicity[3][4][6].

Protocol:

  • Authorization: Obtain prior approval from your EHS office. This procedure should only be performed by trained personnel.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves[16].

  • Location: Perform the entire procedure inside a certified chemical fume hood[16].

  • Preparation:

    • Place a large beaker containing a dilute solution of a weak base (e.g., sodium bicarbonate) or a strong base (e.g., sodium hydroxide) into an ice water bath to control the temperature[16][17]. A 1:10 ratio of acid to basic solution is recommended[17].

    • Have a calibrated pH meter or pH strips ready.

  • Neutralization:

    • While stirring the basic solution, slowly and carefully add the this compound waste dropwise[15][16].

    • Monitor the temperature of the solution. If it rises significantly, pause the addition until it cools.

  • Verification:

    • Once all the acid has been added, continue stirring for 30 minutes.

    • Check the pH of the solution. The target pH is between 5.5 and 9.0[16]. If the pH is still acidic, add more base. If it is too basic, add a weak acid like acetic acid to adjust.

  • Final Disposal:

    • Transfer the neutralized solution to a new, clearly labeled hazardous waste container (e.g., "Neutralized this compound Solution").

    • Arrange for pickup by your licensed hazardous waste contractor.

Section 4: Emergency Procedures for Spills

Accidental spills require immediate and correct action to prevent injury and environmental contamination.

Protocol for Small Laboratory Spills (<100 mL):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Wear, at a minimum, safety goggles, a lab coat, and gloves[1].

  • Ventilation: Ensure the area is well-ventilated[1][7].

  • Containment: Prevent the spill from spreading or entering drains by creating a dike around it with an absorbent material[6][13].

  • Absorption: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, dry sand, or earth[1][18]. Do not use combustible materials like sawdust [1].

  • Collection: Carefully scoop the absorbed material into a suitable, sealable container for hazardous waste[8].

  • Decontamination: Clean the spill area with soap and water[5].

  • Disposal: Label the container and dispose of it as hazardous waste through your EHS office.

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. The guiding principle is to always adhere to institutional policies and local, state, and federal regulations[6][19]. By understanding the specific hazards of this compound and following a structured disposal workflow—from proper segregation and storage to utilizing licensed waste contractors—researchers can effectively minimize risks and ensure a safe working environment.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Oleic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our work's integrity is intrinsically linked to the safety and precision of our experimental execution. Handling any chemical, even one as common as oleic acid, requires a thorough understanding of its properties to ensure personal safety and prevent contamination. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in field-proven insights and authoritative standards.

Understanding the Risks: More Than Just an Unsaturated Fatty Acid

This compound is a combustible liquid that is generally considered to have low toxicity.[1][2] However, its handling is not without risks. The primary hazards include:

  • Dermal and Ocular Irritation: Direct contact with the skin or eyes can cause mild irritation, including redness and itching.[1][3][4]

  • Respiratory Irritation: While the vapor pressure of this compound is low, aerosols or mists generated during heating or agitation can cause respiratory tract irritation.[1][5]

  • Chemical Reactivity: this compound is a weak acid that can react violently with strong oxidizing agents and strong bases.[1][6] It can also form explosive peroxides upon prolonged exposure to air and light, which can react violently with reducing agents or finely divided metals like aluminum.[6][7]

  • Combustibility: this compound is a combustible liquid with a flash point of approximately 189°C (372°F).[1][4] While it doesn't ignite readily, it will burn if exposed to fire and containers may explode when heated.[1][2]

Core Principles of PPE Selection for this compound

The selection of appropriate Personal Protective Equipment (PPE) is paramount to mitigating the risks associated with handling this compound. The guiding principle is to create a barrier between the user and the chemical, preventing any direct contact. The level of PPE required is dictated by the specific procedure being performed and the potential for exposure.

Detailed PPE Recommendations

The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection Safety glasses with side shields or safety goggles.[4][5] A face shield may be required for splash hazards.[8]Protects against accidental splashes of this compound, which can cause eye irritation.[3] For procedures with a higher risk of splashing, such as transferring large volumes or working with heated this compound, a face shield should be worn in addition to safety goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[4][8]Prevents skin contact and potential irritation.[9] Gloves should be inspected for any signs of degradation or puncture before use and disposed of in accordance with laboratory procedures after handling the chemical.[10]
Body Protection Laboratory coat or chemical-resistant overalls.[10][11]Provides a barrier against spills and splashes, protecting the skin and personal clothing from contamination. For larger scale operations, chemical-resistant aprons or suits may be necessary.
Respiratory Protection Generally not required in well-ventilated areas. A NIOSH-approved respirator for organic vapors may be necessary if aerosols or mists are generated.[5][12]This compound has low volatility at room temperature.[4] However, if the chemical is heated, aerosolized, or used in a poorly ventilated space, respiratory protection is crucial to prevent irritation of the respiratory tract.[1][5]

Procedural Guidance: Preparing a Solution of this compound

This protocol outlines the step-by-step methodology for safely preparing a solution of this compound, incorporating the necessary PPE at each stage.

Objective: To prepare a 10% (v/v) solution of this compound in ethanol.

Materials:

  • This compound

  • 200-proof ethanol

  • Volumetric flasks and stoppers

  • Glass pipettes and pipette bulb

  • Beakers

  • Stir plate and magnetic stir bar

Personal Protective Equipment:

  • Safety goggles

  • Nitrile gloves

  • Laboratory coat

Procedure:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Confirm that a safety shower and eyewash station are readily accessible.[2]

    • Don the required PPE: safety goggles, nitrile gloves, and a lab coat.

  • Measurement of this compound:

    • In a chemical fume hood, carefully measure the required volume of this compound using a glass pipette and pipette bulb.

    • Dispense the this compound into a beaker containing a magnetic stir bar.

  • Dissolution:

    • Measure the required volume of ethanol and slowly add it to the beaker containing the this compound while stirring.

    • Cover the beaker with a watch glass to minimize vapors.

  • Transfer and Dilution:

    • Once the this compound is fully dissolved, carefully transfer the solution to the appropriate size volumetric flask.

    • Rinse the beaker with a small amount of ethanol and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Bring the solution to the final volume with ethanol, cap the flask, and invert several times to ensure homogeneity.

  • Storage:

    • Label the flask clearly with the contents, concentration, date, and your initials.

    • Store the solution in a cool, dry, well-ventilated area away from heat and incompatible materials.[1]

  • Cleanup:

    • Dispose of any waste, including used pipettes and contaminated paper towels, in the designated chemical waste container.

    • Clean all glassware thoroughly.

    • Remove your gloves and wash your hands thoroughly with soap and water.[13]

Operational Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow This compound PPE Selection Workflow start Start: Plan to Handle this compound assess_task Assess the Task: - Scale (volume) - Temperature - Potential for splashing or aerosol generation start->assess_task small_scale Small Scale / Room Temp / Low Splash Risk assess_task->small_scale Low Risk large_scale Large Scale / Heated / High Splash or Aerosol Risk assess_task->large_scale High Risk ppe_standard Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat small_scale->ppe_standard ppe_enhanced Enhanced PPE: - Safety Goggles & Face Shield - Chemical Resistant Gloves - Chemical Resistant Apron/Overalls - Respiratory Protection (if aerosols present) large_scale->ppe_enhanced handle_chemical Proceed with Handling ppe_standard->handle_chemical ppe_enhanced->handle_chemical

Caption: Decision workflow for selecting appropriate PPE for handling this compound.

Emergency Procedures

Spills: In the event of a spill, evacuate unnecessary personnel from the area.[13] Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or earth.[1][3] Collect the absorbed material into a sealed container for proper disposal.[3] Ventilate the area and wash the spill site after material pickup is complete.[11] Do not allow the spill to enter drains or waterways.[9][13]

Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.[9]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][9]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[5][9]

Storage and Disposal Plan

Storage: Store this compound in a cool, dry, well-ventilated area away from direct sunlight, heat, and ignition sources.[1][2] Keep containers tightly closed to prevent oxidation and peroxide formation.[2][6] Store separately from strong oxidizing agents, strong bases, and powdered aluminum.[1] It is recommended to use this compound within one year of receipt or dispose of it properly to avoid the risk of peroxide formation.[7]

Disposal: Dispose of waste this compound and contaminated materials in accordance with federal, state, and local regulations.[9][13] Do not dispose of it down the drain or into the environment.[13] Waste should be handled by a licensed professional waste disposal service.

By adhering to these guidelines, researchers can handle this compound safely and effectively, ensuring the integrity of their work and the safety of themselves and their colleagues.

References

  • ChemSupply Australia.
  • Fisher Scientific. (2015).
  • Rolfes Chemicals.
  • Redox. (2023).
  • Carl ROTH.
  • National Oceanic and Atmospheric Administration (NOAA). This compound - CAMEO Chemicals.
  • Flinn Scientific.
  • Penta chemicals. (2024). This compound.
  • American Chemical Society. (2002). This compound C8H17CH=CH(CH2)7COOH CAS No. 112-80-1.
  • International Labour Organization (ILO) and World Health Organization (WHO). (2021). ICSC 1005 - this compound.
  • Sigma-Aldrich. (2025).
  • TCI Chemicals. This compound Extra Pure.
  • Valudor Products.
  • Carl ROTH.
  • Imagion Biosystems.
  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?.
  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.

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